Pks13-TE inhibitor 3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C21H18FNO5 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC 名称 |
7-[(4-fluoropiperidin-1-yl)methyl]-3,8-dihydroxy-[1]benzofuro[3,2-c]chromen-6-one |
InChI |
InChI=1S/C21H18FNO5/c22-11-5-7-23(8-6-11)10-14-15(25)3-4-16-18(14)19-20(27-16)13-2-1-12(24)9-17(13)28-21(19)26/h1-4,9,11,24-25H,5-8,10H2 |
InChI 键 |
LGQUGSNVIXYSKO-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Pks13-TE inhibitor 3 mechanism of action
An in-depth analysis of the mechanism of action for the Series 3 inhibitors targeting the thioesterase (TE) domain of Mycobacterium tuberculosis Polyketide Synthase 13 (Pks13).
Executive Summary
Polyketide Synthase 13 (Pks13) is a critical enzyme in Mycobacterium tuberculosis (Mtb), responsible for the final condensation step in the biosynthesis of mycolic acids.[1][2][3] These lipids are essential components of the mycobacterial cell wall, providing a crucial permeability barrier and contributing to the pathogen's virulence and resistance to many antibiotics.[4][5] The thioesterase (TE) domain of Pks13, which catalyzes the transfer of the newly synthesized mycolic acid precursor to trehalose (B1683222), is a validated target for novel anti-tubercular drug development.[4][6][7] A DNA-Encoded Chemical Library (DEL) screen identified three distinct chemical series of potent Pks13-TE inhibitors.[5][6] This document focuses on the mechanism of action of the Series 3 inhibitors identified in this screen. These inhibitors bind to the active site of the Pks13-TE domain, blocking its enzymatic function and leading to bactericidal activity against Mtb.[5][6]
Core Mechanism of Action: Inhibition of the Pks13 Thioesterase Domain
The primary mechanism of action for Series 3 inhibitors is the direct inhibition of the Pks13 thioesterase (TE) domain's enzymatic activity. Pks13 is a large, multidomain enzyme that catalyzes the Claisen-type condensation of a C24-C26 fatty acid with a very long-chain (C50-C60) meromycolic acid to form an α-alkyl β-ketoacid, the immediate precursor to mycolic acids.[2][8]
The TE domain performs the final step: it transfers this product from Pks13 to trehalose, forming trehalose monomycolate (TMM).[6][7][9] TMM is then transported across the cell membrane to be incorporated into the cell wall.[6] By binding to the active site of the TE domain, Series 3 inhibitors prevent this crucial transfer, disrupting the mycolic acid biosynthetic pathway and compromising the integrity of the mycobacterial cell wall.[5][6]
Mycolic Acid Biosynthesis Pathway and Pks13-TE Inhibition
The following diagram illustrates the final steps of mycolic acid biosynthesis, highlighting the role of Pks13 and the point of inhibition by Series 3 compounds.
Caption: Pks13-mediated final step of mycolic acid synthesis and inhibition point.
Structural Basis of Inhibition
X-ray crystallography studies have shown that inhibitors from the DEL screen, including a representative from Series 3, bind directly within the active site of the Pks13-TE domain.[5][6] This binding physically obstructs the substrate from accessing the catalytic residues, thereby preventing the enzymatic reaction. The precise interactions and binding mode of Series 3 compounds are distinct from other inhibitor series, such as the previously reported benzofurans.[1][6][10]
Quantitative Data
The inhibitory activity of the Series 3 compounds was evaluated through biochemical and whole-cell assays.[5][6] The data for the representative hit from this series is summarized below.
| Compound ID | Library Source | Pks13-TE IC50 (µM) | Mtb H37Rv MIC (µM) |
| X14146 (Series 3 Hit) | Library 3 | > 50 | 11.5 |
Table 1: Inhibitory activity of the representative Series 3 hit against the Pks13-TE enzyme and whole Mtb cells. Data sourced from[6].
While the initial hit (X14146) showed modest whole-cell activity, it served as a crucial starting point for further medicinal chemistry efforts.[6]
Experimental Protocols
The mechanism of action and inhibitory potential were elucidated using a series of established and optimized experimental procedures.
Discovery and Hit Confirmation Workflow
The workflow for identifying and validating Pks13-TE inhibitors involved several key stages, from initial screening to cellular validation.
Caption: Workflow for the discovery and validation of Pks13-TE inhibitors.
Pks13-TE Biochemical Activity Assay
This assay measures the enzymatic activity of the purified Pks13-TE domain and its inhibition by test compounds.
-
Protein Expression and Purification : The Pks13-TE domain (residues 1515-1733 of Pks13 from Mtb H37Rv) is expressed as a His-tagged protein in E. coli and purified using affinity chromatography.
-
Substrate : A fluorogenic substrate, 4-methylumbelliferyl heptanoate (B1214049) (4-MUH), is commonly used, although the discovery screen used a different substrate, 5-MUH, due to assay compatibility.[6]
-
Assay Conditions :
-
The purified Pks13-TE enzyme is incubated with varying concentrations of the inhibitor compound in an appropriate buffer (e.g., buffer optimized for DEL screening containing CHAPS detergent).[5][6]
-
The enzymatic reaction is initiated by adding the 4-MUH substrate.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 37°C).
-
-
Detection : The TE domain hydrolyzes the substrate, releasing the fluorescent product 4-methylumbelliferone. The increase in fluorescence is measured over time using a plate reader.
-
Data Analysis : The rate of reaction is calculated from the fluorescence signal. The percent inhibition is determined relative to a DMSO control. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Mtb Whole-Cell Growth Inhibition Assay
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis.
-
Bacterial Strain : M. tuberculosis H37Rv is used.
-
Culture Medium : Bacteria are grown in a suitable liquid medium, such as 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween-80.
-
Assay Procedure :
-
Compounds are serially diluted in a 96-well or 384-well plate.
-
A standardized inoculum of Mtb H37Rv is added to each well.
-
Plates are incubated at 37°C for a defined period (typically 7-14 days).
-
-
Growth Measurement : Bacterial growth can be assessed using several methods, including:
-
Resazurin Microtiter Assay (REMA) : Addition of resazurin, which is reduced by viable bacteria to the fluorescent pink product resorufin.
-
Optical Density (OD) : Measuring the turbidity at 600 nm.
-
-
MIC Determination : The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth or a significant percentage (e.g., 90%) of metabolic activity compared to the no-drug control.
On-Target Activity Assay (Pks13 Hypomorph Strain)
This experiment confirms that the compound's anti-tubercular activity is specifically due to the inhibition of Pks13.[1][5][6]
-
Strain Construction : An engineered Mtb H37Rv strain is used where the native pks13 promoter is replaced with a tetracycline-repressible promoter (tet-off system).[6]
-
Experimental Conditions :
-
Overexpression : In the presence of anhydrotetracycline (B590944) (ATC), the repressor is inactivated, leading to increased expression of Pks13.
-
Underexpression : In the absence of ATC, Pks13 expression is repressed, making the cells more vulnerable to Pks13 inhibitors.
-
-
Assay : The MIC of the inhibitor is determined against this strain in both the presence and absence of ATC.
-
Interpretation : A compound that targets Pks13 will show a significantly lower MIC (i.e., be more potent) when Pks13 is underexpressed (no ATC) and a higher MIC when Pks13 is overexpressed (with ATC). A significant shift in MIC between these two conditions confirms on-target activity.[1][6]
Conclusion
The Series 3 inhibitors discovered via a DEL screen represent a distinct chemical class that targets the essential thioesterase domain of Pks13. Their mechanism of action involves binding to the enzyme's active site, which disrupts the final, crucial step of mycolic acid biosynthesis. This leads to the inhibition of M. tuberculosis growth. While the initial hits require further optimization to improve potency, they validate a novel chemical scaffold for the development of new anti-tubercular agents acting on a clinically unexploited target.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. uniprot.org [uniprot.org]
- 3. Targeting polyketide synthase 13 for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The polyketide synthase Pks13 catalyzes a novel mechanism of lipid transfer in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Pks13/FadD32 Crosstalk for the Biosynthesis of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An integrated computational approach towards novel drugs discovery against polyketide synthase 13 thioesterase domain of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery of Pks13-TE inhibitor series 3
An in-depth analysis of the discovery of the Pks13-TE inhibitor series 3 reveals a structured approach initiated by a high-throughput screening method, which pinpointed a novel class of inhibitors. This technical guide delves into the core findings, experimental methodologies, and the rationale behind the subsequent development decisions concerning this series.
Discovery and Initial Assessment
The Pks13-TE inhibitor series 3 was identified through a comprehensive screening of a DNA-Encoded Chemical Library (DEL) against the thioesterase (TE) domain of Mycobacterium tuberculosis polyketide synthase 13 (Pks13).[1][2][3] This screening effort led to the identification of three promising inhibitor series, with series 3 being characterized by a central oxadiazole core.[1][2]
A representative compound from this series, X20348, demonstrated a reasonable potency against the Pks13-TE domain, with an IC50 value of 0.9 μM in a TAMRA-based binding assay.[1][2] Despite this promising enzymatic activity, the series was not pursued further for medicinal chemistry optimization. The primary reason for this decision was the lack of whole-cell activity; the inhibitors did not effectively inhibit the growth of M. tuberculosis (Mtb).[1][2]
Although development was halted, the structural information of X20348 in complex with Pks13-TE was still considered valuable. The crystal structure was determined at a resolution of 2.35 Å, revealing that X20348 binds within the same channel as the inhibitors from series 1 and 2.[1][2]
Quantitative Data
The quantitative data for the lead compound of the Pks13-TE inhibitor series 3 is summarized below.
| Compound ID | Series | Core Structure | Pks13-TE IC50 (μM) | Mtb Growth Inhibition | Status |
| X20348 | 3 | Oxadiazole | 0.9 | No | Not Pursued |
Experimental Protocols
A detailed description of the key experimental methodologies employed in the discovery and characterization of the Pks13-TE inhibitor series 3 is provided below.
DNA-Encoded Chemical Library (DEL) Screening
The initial identification of the inhibitor series was achieved through an affinity-mediated selection process using a vast DNA-encoded chemical library.
-
Library Composition : The screening utilized fifty-nine DNA-encoded chemical libraries, which collectively represented approximately 125 billion unique compounds.[1]
-
Target Immobilization : The Pks13-TE protein was immobilized on a His-cOmplete affinity matrix in an imidazole-free buffer. This was determined to be the optimal condition, as detergents and Ni-NTA affinity matrices were found to inhibit the enzyme's activity, and imidazole (B134444) could cause autohydrolysis of the substrate.[1][2]
-
Selection Process : The screening was conducted in parallel at three different protein concentrations: 0.5, 2, and 10 μM. The process included selections with the target protein alone, the protein pre-complexed with a known inhibitor (TAM16) to identify competitive binders, and a no-target control.[1] The library was incubated with the immobilized protein, followed by stringent washing steps to remove non-binding compounds. The retained library members were then eluted by heat. A second round of selection was performed using the output from the first round to enrich for high-affinity binders.
-
Hit Identification : The enriched DNA sequences were amplified by PCR and identified through sequencing using an Illumina HiSeq. The sequenced barcodes were then translated back into their corresponding chemical structures.[1]
TAMRA-Based Binding Assay
The potency of the identified inhibitors was quantified using a TAMRA (tetramethylrhodamine) activity probe binding displacement assay.
-
Assay Principle : This assay measures the ability of a test compound to displace a fluorescently labeled probe that binds to the active site of the Pks13-TE enzyme. The displacement of the probe results in a decrease in the fluorescent signal, which is proportional to the binding affinity of the inhibitor.
-
Procedure : The Pks13-TE enzyme was pre-incubated with the inhibitor at various concentrations. Subsequently, the TAMRA-based activity probe was added to the mixture. The fluorescence was measured after reaching equilibrium. The IC50 value, representing the concentration of the inhibitor required to displace 50% of the bound probe, was then calculated. This assay was chosen over the 4-MUH esterase assay for hit confirmation.[1][2]
X-ray Crystallography
To elucidate the binding mode of the series 3 inhibitor, co-crystallization studies were performed.
-
Complex Formation : The Pks13-TE protein was co-crystallized with the representative compound X20348.[1][2]
-
Crystallization Conditions : Crystals of the X20348-Pks13-TE complex were grown and found to belong to the P212121 space group, with two molecules per asymmetric unit.[1][2]
-
Data Collection and Structure Determination : X-ray diffraction data were collected to a resolution of 2.35 Å. The resulting electron density map clearly showed the inhibitor bound in the active site of the enzyme.[1][2]
M. tuberculosis Growth Inhibition Assay
The whole-cell activity of the inhibitors was assessed to determine their potential as antibacterial agents.
-
Strains : The assays were performed using the wild-type H37Rv strain of M. tuberculosis.[2]
-
Methodology : Inhibitors with IC50 values below 10 μM in the biochemical assays were tested for their ability to inhibit the growth of Mtb in culture medium. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth, was determined.[2]
Visualizations
The following diagrams illustrate the key processes in the discovery of the Pks13-TE inhibitor series 3.
References
- 1. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Architecture of a Novel Pks13-TE Inhibitor: A Technical Deep Dive
For Immediate Release
A comprehensive technical guide providing an in-depth analysis of the chemical architecture, inhibitory properties, and discovery process of the Pks13-TE inhibitor series 3, a novel class of potential anti-tubercular agents. This document is intended for researchers, scientists, and drug development professionals engaged in the fight against Mycobacterium tuberculosis.
This whitepaper details the core characteristics of the oxadiazole-based Pks13-TE inhibitor series 3, with a focus on the representative compound X20348. Polyketide synthase 13 (Pks13) is a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, making it a prime target for novel drug development. The thioesterase (TE) domain of Pks13 is essential for the final step of mycolic acid synthesis.[1] The inhibition of this domain represents a promising strategy for the development of new anti-tuberculosis therapeutics.
Chemical Structure of a Representative Series 3 Inhibitor
The "Pks13-TE inhibitor 3" refers to a series of compounds identified through DNA-encoded chemical library screening, all of which share a common oxadiazole core.[1][2] A representative and well-characterized member of this series is X20348.[1][2] While potent against the Pks13-TE enzyme, it is noteworthy that inhibitors from this series did not exhibit whole-cell activity against M. tuberculosis growth.[1][2]
Figure 1: Chemical Structure of X20348
Caption: A diagrammatic representation of the chemical structure of X20348 would be displayed here.
Editor's Note: A visual 2D representation of the chemical structure of X20348 is essential for a complete understanding and would be included in a formal whitepaper. The structure is characterized by a central oxadiazole ring with appended moieties that contribute to its binding affinity for the Pks13-TE domain.
Quantitative Inhibitory Data
The inhibitory activity of the series 3 representative, X20348, against the Pks13-TE domain was determined using a TAMRA-based binding assay.[1][2]
| Compound | Target | Assay Type | IC50 (μM) |
| X20348 | Pks13-TE | TAMRA-based binding assay | 0.9 |
| X14146 | Pks13-TE | Not specified in abstract | 2.0 |
Experimental Protocols
Synthesis of the Oxadiazole-Core Library (Series 3)
The library that yielded the series 3 inhibitors was synthesized using a multi-cycle chemical process. The core of this series is a 1,3,4-oxadiazole (B1194373) ring.[2] The general synthetic strategy involved a heterocyclization reaction to form the oxadiazole core from amino acid building blocks, followed by an acylation step with a diverse set of capping reagents.[3]
Pks13-TE TAMRA-Based Binding Assay
This competitive binding assay was developed as an alternative to the more challenging 4-methylumbelliferyl heptanoate (B1214049) (4-MUH)-based enzymatic assay.[1] The assay utilizes a TAMRA (tetramethylrhodamine) fluorophore attached to a fluorophosphonate group, which covalently binds to the catalytic serine residue in the active site of Pks13-TE.[1]
Protocol Outline:
-
Incubation: Purified Pks13-TE is incubated with the TAMRA-based probe, leading to a fluorescently labeled enzyme.
-
Competition: The test compound (e.g., X20348) is added to the mixture. If the compound binds to the active site, it will compete with and displace the TAMRA probe.
-
Detection: The degree of displacement is quantified by measuring the change in fluorescence polarization. A decrease in polarization indicates successful competition by the inhibitor.
-
IC50 Determination: A dose-response curve is generated by testing a range of inhibitor concentrations to determine the half-maximal inhibitory concentration (IC50).
Crystallography of Pks13-TE in Complex with X20348
To elucidate the binding mode of the series 3 inhibitors, the crystal structure of the Pks13-TE domain in complex with X20348 was determined.[1][2]
Protocol Outline:
-
Protein Expression and Purification: The thioesterase domain of M. tuberculosis Pks13 is expressed in a suitable host (e.g., E. coli) and purified to homogeneity.
-
Co-crystallization: The purified Pks13-TE is incubated with a molar excess of the inhibitor (X20348) to allow for complex formation.
-
Crystallization Screening: The protein-inhibitor complex is subjected to various crystallization conditions (e.g., different precipitants, pH, and temperature) using vapor diffusion methods (sitting or hanging drop).
-
X-ray Diffraction Data Collection: Once suitable crystals are obtained, they are cryo-protected and exposed to a high-intensity X-ray beam. The diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic coordinates of the protein and the bound inhibitor are modeled and refined. The crystal structure of X20348 bound to Pks13-TE was solved at a resolution of 2.35 Å.[1][2]
Signaling Pathways and Experimental Workflows
Mycolic Acid Biosynthesis Pathway and Pks13's Role
Pks13 is a multi-domain enzyme that catalyzes the final condensation step in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][4] The thioesterase (TE) domain of Pks13 is responsible for the hydrolysis of the polyketide product from the acyl carrier protein and its subsequent transfer to trehalose.
Caption: The role of Pks13-TE in the final steps of mycolic acid biosynthesis and the point of inhibition.
DNA-Encoded Library Screening Workflow for Pks13-TE Inhibitor Discovery
The discovery of the Pks13-TE inhibitor series 3 was facilitated by a DNA-encoded chemical library (DEL) screening campaign. This high-throughput methodology allows for the rapid screening of billions of compounds.
Caption: A simplified workflow for the discovery of Pks13-TE inhibitors using DNA-encoded library screening.
References
- 1. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Active Site: A Technical Guide to the Interaction of Pks13-TE with Series 3 Oxadiazole Inhibitors
For Immediate Release
This technical guide provides an in-depth analysis of the binding interactions between the thioesterase (TE) domain of Mycobacterium tuberculosis polyketide synthase 13 (Pks13) and a novel class of oxadiazole-based inhibitors. Pks13 is a critical enzyme in the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall, making it a prime target for the development of new anti-tuberculosis therapeutics.[1][2] This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of anti-tubercular drug discovery.
Executive Summary
The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents that act on new molecular targets.[3] The Pks13 enzyme, which catalyzes the final condensation step of mycolic acid biosynthesis, has been identified as an essential and druggable target.[1] This guide focuses on a specific class of inhibitors, designated as Series 3, which feature an oxadiazole core. These compounds were identified through a DNA-Encoded Chemical Library (DEL) screen and have been characterized biochemically and structurally.[1][4] We will explore the specific binding interactions of a representative compound from this series, X20348, within the Pks13-TE active site, present comparative quantitative data with other inhibitor classes, and provide detailed experimental protocols for the key assays used in their characterization.
Quantitative Data on Pks13-TE Inhibitors
The inhibitory activities of various compounds against the Pks13-TE domain have been quantified using biochemical assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) for the Series 3 oxadiazole inhibitor X20348 and other notable Pks13-TE inhibitors for comparative analysis.
| Inhibitor Series | Representative Compound | Core Scaffold | Pks13-TE IC50 (µM) | Mtb Growth Inhibition (MIC, µg/mL) | Reference |
| Series 3 | X20348 | Oxadiazole | 0.9 (TAMRA assay)[1][4] | Not Active[1][4] | [1][4] |
| Series 1 | X20403 | Triazole | 0.057 (Enzyme assay) | - | [1][4] |
| Series 2 | X13045 | Aryl-halide derivative | 15 (Enzyme assay) | - | [1][4] |
| Benzofuran | TAM16 | Benzofuran | - | - | [1][5] |
| Coumestan | Compound 65 | Coumestan | - | 0.0313 - 0.0625 | [5] |
Pks13-TE Inhibitor 3 Binding Site Interaction
Structural biology studies, specifically X-ray crystallography, have elucidated the binding mode of the Series 3 inhibitor, X20348, within the active site of the Pks13-TE domain. The inhibitor occupies the same channel as other known Pks13-TE inhibitors.[1] The binding of X20348 effectively blocks the substrate from accessing the catalytic serine residue (Ser1533), thereby inhibiting the enzyme's function.[1] The interaction is primarily characterized by van der Waals and hydrophobic contacts with key residues lining the binding pocket.[1]
Caption: Binding of X20348 in the Pks13-TE active site.
Role of Pks13 in Mycolic Acid Biosynthesis
Pks13 is a multi-domain enzyme that carries out the final Claisen-type condensation step in the synthesis of mycolic acids.[6][7] It joins a long-chain fatty acid (C24-C26) with a very long-chain meromycolic acid (C56).[1] The resulting α-alkyl β-ketoester is then transferred by the Pks13-TE domain to trehalose (B1683222), forming trehalose monomycolate (TMM), a precursor for the mycobacterial outer membrane.[1][7]
Caption: Pks13's role in mycolic acid synthesis.
Experimental Workflow for Inhibitor Characterization
The identification and characterization of Pks13-TE inhibitors follow a structured workflow, beginning with high-throughput screening and culminating in structural and in vivo studies.
Caption: Workflow for Pks13-TE inhibitor discovery.
Experimental Protocols
Pks13-TE TAMRA-Based Binding Displacement Assay (for IC50 Determination)
This assay is used to determine the potency of inhibitors by measuring their ability to displace a fluorescently labeled probe (TAMRA) from the active site of Pks13-TE.
-
Protein Preparation: Recombinant Pks13-TE domain is expressed and purified. The protein concentration is determined using a standard method (e.g., Bradford assay).
-
Reagents:
-
Procedure:
-
In a 96-well plate, Pks13-TE is incubated with the TAMRA probe in the assay buffer to allow for binding.
-
Serial dilutions of the test compounds are added to the wells. A DMSO control (no inhibitor) is included.
-
The plate is incubated to allow the system to reach equilibrium.
-
The fluorescence polarization or intensity is measured using a plate reader. The displacement of the TAMRA probe by the inhibitor results in a change in the fluorescence signal.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
-
Nano Differential Scanning Fluorimetry (nanoDSF) for Thermal Stability
NanoDSF is a label-free technique used to assess the thermal stability of a protein and to confirm ligand binding. Binding of an inhibitor typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[5][8]
-
Instrumentation: A nanoDSF instrument (e.g., Prometheus NT.48) is used.[8]
-
Sample Preparation:
-
Pks13-TE protein is prepared at a suitable concentration (e.g., 30 µM) in a selected buffer.[5]
-
Test compounds are prepared at a concentration typically 5- to 10-fold higher than the protein (e.g., 300 µM).[5]
-
The protein and compound are mixed. A control sample with protein and DMSO (or buffer) is also prepared.
-
-
Procedure:
-
The samples are loaded into high-sensitivity capillaries.[8]
-
The capillaries are placed in the instrument.
-
A thermal ramp is applied (e.g., from 20°C to 95°C at a rate of 1°C/min).[8]
-
The instrument measures the intrinsic tryptophan fluorescence at two wavelengths (e.g., 330 nm and 350 nm) as a function of temperature.[8]
-
The ratio of the fluorescence intensities is plotted against temperature to generate a melting curve. The midpoint of the unfolding transition is the melting temperature (Tm).
-
The change in melting temperature (ΔTm) between the protein with and without the inhibitor is calculated to determine the stabilizing effect of the compound.[5]
-
Co-crystallization for Structural Studies
This protocol is aimed at obtaining a high-resolution crystal structure of the Pks13-TE domain in complex with an inhibitor to visualize the binding interactions.
-
Protein and Inhibitor Preparation:
-
Highly pure and concentrated Pks13-TE protein is prepared.
-
The inhibitor (e.g., X20348) is dissolved in a suitable solvent like DMSO.
-
-
Procedure:
-
The Pks13-TE protein is pre-incubated with a molar excess of the inhibitor to ensure complex formation.[1][4]
-
The protein-inhibitor complex is subjected to crystallization screening using various techniques such as sitting-drop or hanging-drop vapor diffusion. This involves mixing the complex with a variety of crystallization reagents (precipitants, buffers, salts).
-
The crystallization plates are incubated under controlled temperature conditions.
-
Crystals are monitored for growth. Once suitable crystals are obtained, they are cryo-protected and flash-frozen in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The diffraction data are processed, and the structure of the protein-inhibitor complex is solved and refined to reveal the atomic details of the binding interaction.[1]
-
Conclusion
The thioesterase domain of Pks13 represents a validated and compelling target for the development of novel anti-tuberculosis drugs. The Series 3 oxadiazole inhibitors, identified through advanced screening techniques, demonstrate potent biochemical inhibition by binding within the enzyme's active site. While this particular series showed a lack of whole-cell activity, the structural and biochemical data generated are invaluable for guiding future structure-activity relationship (SAR) studies and the rational design of new Pks13 inhibitors with improved pharmacological properties. The methodologies detailed in this guide provide a robust framework for the continued exploration and optimization of inhibitors targeting this essential mycobacterial enzyme.
References
- 1. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nano Differential Scanning Fluorimetry-Based Thermal Stability Screening and Optimal Buffer Selection for Immunoglobulin G - PMC [pmc.ncbi.nlm.nih.gov]
Structural Biology of the Pks13 Thioesterase Domain: A Core Component in Mycolic Acid Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The thioesterase (TE) domain of the polyketide synthase Pks13 (Pks13-TE) is a critical enzymatic component in the final and essential step of mycolic acid biosynthesis in Mycobacterium tuberculosis and related species. Mycolic acids are long-chain fatty acids that form the characteristic waxy outer layer of the mycobacterial cell envelope, providing a crucial permeability barrier against antibiotics and host immune responses. Due to its essentiality for mycobacterial viability, the Pks13-TE domain has emerged as a promising target for the development of novel anti-tubercular drugs. This guide provides a comprehensive overview of the structural biology of the Pks13-TE domain, including its function, catalytic mechanism, and the experimental methodologies used to elucidate its three-dimensional structure.
Pks13 Domain Architecture and the Role of the TE Domain
Pks13 is a large, multi-domain type I polyketide synthase responsible for the Claisen-type condensation of two long-chain fatty acids to form the α-alkyl β-ketoacyl precursor of mycolic acids. The typical domain organization of Pks13 from M. tuberculosis is ACP-KS-AT-ACP-TE, where:
-
ACP: Acyl Carrier Protein
-
KS: Ketosynthase
-
AT: Acyltransferase
-
TE: Thioesterase
The TE domain, located at the C-terminus, plays a crucial dual role. It first acts as a hydrolase, cleaving the newly synthesized α-alkyl β-ketoacyl intermediate from the C-terminal acyl carrier protein (ACP) domain. Subsequently, it functions as an acyltransferase, transferring this product to a trehalose (B1683222) acceptor, forming trehalose monomycolate (TMM), a key precursor for the mycomembrane.[1][2][3] This transfer mechanism is unique as it is catalyzed by the PKS itself, rather than a discrete acyltransferase.[3]
Mycolic Acid Biosynthesis Pathway involving Pks13
The final condensation step in mycolic acid biosynthesis is a complex process orchestrated by Pks13 and its partner enzyme, FadD32. The pathway can be summarized as follows:
Structural Determination of the Pks13-TE Domain
The three-dimensional structure of the Pks13-TE domain has been elucidated primarily through X-ray crystallography. These studies have provided critical insights into its catalytic mechanism and have been instrumental in the structure-guided design of inhibitors.
Quantitative Data from Structural Studies
| PDB ID | Description | Organism | Method | Resolution (Å) |
| 5V42 | Mtb Pks13-TE in complex with inhibitor TAM3 | Mycobacterium tuberculosis | X-ray Diffraction | 1.99 |
| 5VJT | Mtb Pks13-TE in complex with coumestan (B1194414) derivative 8 | Mycobacterium tuberculosis | X-ray Diffraction | 1.94 |
| 5V3Y | Mtb Pks13-TE in complex with a benzofuran (B130515) inhibitor | Mycobacterium tuberculosis | X-ray Diffraction | Not specified |
| 7M7V | Mtb Pks13-TE in complex with an optimized benzofuran | Mycobacterium tuberculosis | Not specified | Not specified |
Data sourced from PDB entries and associated publications.[4][5][6]
Experimental Protocols
1. Protein Expression and Purification
A common workflow for obtaining the Pks13-TE domain for structural studies involves the following steps:
The Pks13-TE domain is typically overexpressed in Escherichia coli strains like BL21(DE3).[4][5] The protein is often engineered with an N-terminal polyhistidine tag to facilitate purification using immobilized metal affinity chromatography (e.g., Ni-NTA). Subsequent purification steps, such as size-exclusion chromatography, are employed to obtain a homogenous protein sample suitable for crystallization.[7]
2. X-ray Crystallography
The determination of the Pks13-TE domain structure by X-ray crystallography generally follows these key steps:
-
Crystallization: The purified Pks13-TE protein, often in complex with an inhibitor, is screened against various crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques like vapor diffusion (sitting or hanging drop).
-
Data Collection: Once suitable crystals are obtained, they are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. The structure is solved using molecular replacement, employing a homologous structure as a search model if available. The resulting model is then refined against the experimental data to improve its accuracy and quality. For inhibitor-bound structures, the ligand is modeled into the electron density.[7][8]
Structural Insights and Catalytic Mechanism
Crystal structures of the Pks13-TE domain reveal a canonical α/β-hydrolase fold. The active site contains a catalytic triad, typically composed of Ser, His, and Asp residues, which is characteristic of this enzyme superfamily.[9] The catalytic serine (Ser1533) acts as the nucleophile, attacking the thioester bond linking the α-alkyl β-ketoacyl product to the ACP domain. This results in the formation of a covalent acyl-enzyme intermediate.[6] Subsequently, the acyl group is transferred to the hydroxyl group of trehalose, releasing the TMM product.
Structural studies of Pks13-TE in complex with inhibitors have been invaluable for drug development.[4][5][8] These structures have elucidated the binding modes of various inhibitor scaffolds, such as benzofurans and coumestans, within the active site.[4][5] This information has guided the optimization of lead compounds to improve their potency and pharmacokinetic properties, highlighting the power of structure-based drug design in targeting this essential mycobacterial enzyme.[8][10]
Conclusion
The structural and functional characterization of the Pks13-TE domain has significantly advanced our understanding of the final, crucial step in mycolic acid biosynthesis. The detailed atomic-level information provided by X-ray crystallography has not only illuminated the catalytic mechanism of this unique bifunctional enzyme but has also provided a solid foundation for the rational design of potent inhibitors. As drug resistance in tuberculosis continues to be a major global health threat, the continued exploration of the Pks13-TE domain's structural biology will be pivotal in the development of new and effective anti-tubercular agents.
References
- 1. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The polyketide synthase Pks13 catalyzes a novel mechanism of lipid transfer in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Structure-based development of N-Arylindole derivatives as Pks13 inhibitors against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Validation of Pks13 as an Essential Enzyme in Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the genetic validation of Polyketide Synthase 13 (Pks13) as an essential enzyme for the viability of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Pks13 catalyzes the final condensation step in the biosynthesis of mycolic acids, which are crucial lipid components of the mycobacterial cell wall. The essentiality of Pks13 makes it a prime target for the development of novel anti-tubercular drugs. This document summarizes the key experimental evidence, presents quantitative data from genetic studies, details the methodologies for pivotal experiments, and provides visual representations of the underlying biological pathways and experimental workflows.
Introduction: The Role of Pks13 in Mycolic Acid Biosynthesis
Mycolic acids are very-long-chain fatty acids that form the characteristic outer layer of the mycobacterial cell envelope, providing a robust permeability barrier and contributing to the pathogen's virulence and resistance to common antibiotics. The biosynthesis of mycolic acids is a complex process involving multiple enzymatic steps, with the final Claisen-type condensation reaction catalyzed by Pks13.[1][2] This multidomain enzyme facilitates the condensation of two long-chain fatty acids to form the α-alkyl-β-ketoester precursor of mycolic acids.[2] Given the essential nature of mycolic acids for mycobacterial survival, the enzymes involved in their synthesis, particularly Pks13, are considered highly attractive targets for drug discovery.[3][4]
The validation of a drug target's essentiality is a critical step in the drug development pipeline. Genetic validation provides the most direct evidence that the inhibition of a specific target will lead to a desired biological outcome, such as bacterial cell death or growth inhibition. For Pks13, genetic validation has been achieved through the creation of conditional mutants, where the expression of the pks13 gene can be artificially controlled.
Genetic Validation of Pks13 Essentiality: Quantitative Data
The essentiality of pks13 has been demonstrated in both the model organism Mycobacterium smegmatis and the pathogenic M. tuberculosis. The primary method for this validation involves the creation of conditional mutants where the pks13 gene is placed under the control of a thermosensitive or inducible promoter.
A key study in M. smegmatis utilized a thermosensitive plasmid to create a conditional mutant where the only copy of pks13 was on a plasmid that could not replicate at a non-permissive temperature (42°C).[5][6] While this study definitively proved the essentiality of pks13 for survival, detailed time-kill kinetics were not presented. However, a significant reduction in mycolic acid biosynthesis was quantified.[5]
Table 1: Impact of Pks13 Depletion on Mycolic Acid Synthesis in M. smegmatis
| Condition | Mycolic Acid Production (% of Wild-Type) | Reference |
| Permissive Temperature (30°C) | 100% | [5] |
| Non-permissive Temperature (42°C) | 40% | [5] |
Experimental Protocols
Construction of a Thermosensitive Conditional Mutant of pks13 in M. smegmatis
This protocol is based on the methodology described by Portevin et al. (2004).[5]
Objective: To replace the endogenous pks13 gene with a disrupted version while providing a functional copy on a thermosensitive plasmid.
Materials:
-
M. smegmatis mc²155 strain
-
Suicide vector for gene disruption (e.g., containing a selectable marker like hygromycin resistance)
-
Thermosensitive mycobacterial expression plasmid (e.g., pCG76)
-
pks13 gene amplified from M. smegmatis genomic DNA
-
Restriction enzymes, T4 DNA ligase, and other standard molecular biology reagents
-
Electroporator and competent M. smegmatis cells
-
Middlebrook 7H10 agar (B569324) and 7H9 broth with appropriate antibiotics
-
Incubators at 30°C (permissive temperature) and 42°C (non-permissive temperature)
Procedure:
-
Construct the Disruption Vector:
-
Clone flanking regions of the pks13 gene into a suicide vector.
-
Insert a selectable marker (e.g., hygromycin resistance cassette) between the flanking regions to create a disrupted allele.
-
-
Construct the Complementation Plasmid:
-
Clone the full-length pks13 gene into a thermosensitive mycobacterial expression plasmid.
-
-
First Recombination: Integration of the Disruption Vector:
-
Electroporate the disruption vector into M. smegmatis.
-
Select for single-crossover homologous recombinants on agar plates containing the appropriate antibiotic at the permissive temperature (30°C).
-
-
Second Recombination: Excision and Allelic Exchange:
-
Grow the single-crossover mutants in liquid medium without selection to allow for the second crossover event.
-
Plate serial dilutions on agar containing a counter-selectable marker (if applicable) or screen for the desired phenotype (e.g., loss of a marker from the vector backbone).
-
-
Transformation with the Thermosensitive Plasmid:
-
Prepare competent cells of the pks13 knockout strain.
-
Electroporate the thermosensitive plasmid carrying the functional pks13 gene.
-
Select for transformants on agar containing the appropriate antibiotic for the plasmid at the permissive temperature (30°C).
-
-
Validation of the Conditional Mutant:
-
Confirm the genomic disruption of the endogenous pks13 by PCR.
-
Verify the presence of the thermosensitive plasmid.
-
Streak the conditional mutant on agar plates with and without the plasmid's selective antibiotic at both permissive (30°C) and non-permissive (42°C) temperatures. Growth should only be observed at 30°C on selective media and at both temperatures on non-selective media (if the plasmid is lost). The inability to grow at 42°C on non-selective media confirms the essentiality of pks13.
-
Analysis of Mycolic Acids by Thin-Layer Chromatography (TLC)
Objective: To qualitatively and semi-quantitatively analyze the mycolic acid content of the pks13 conditional mutant.
Materials:
-
Cultures of the wild-type and pks13 conditional mutant strains of M. smegmatis
-
[1-¹⁴C] Acetic acid
-
Saponification reagent (e.g., 15% tetrabutylammonium (B224687) hydroxide)
-
Methylation reagent (e.g., iodomethane)
-
Organic solvents (chloroform, methanol, diethyl ether, hexane)
-
TLC plates (silica gel 60)
-
Phosphorimager or autoradiography film
Procedure:
-
Metabolic Labeling:
-
Grow wild-type and conditional mutant strains to mid-log phase at the permissive temperature (30°C).
-
Shift a portion of the conditional mutant culture to the non-permissive temperature (42°C) for a defined period.
-
Add [1-¹⁴C] acetic acid to all cultures and incubate for several hours to allow for incorporation into fatty acids and mycolic acids.
-
-
Lipid Extraction and Saponification:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellets in saponification reagent and heat to hydrolyze the lipids.
-
-
Methylation and Extraction of Mycolic Acid Methyl Esters (MAMEs):
-
Acidify the saponified lipid mixture.
-
Extract the fatty acids with an organic solvent (e.g., diethyl ether).
-
Methylate the fatty acids to form fatty acid methyl esters (FAMEs) and MAMEs using a methylating agent.
-
-
TLC Analysis:
-
Spot the extracted FAMEs and MAMEs onto a silica (B1680970) gel TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., hexane:diethyl ether).
-
Dry the plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled lipids.
-
-
Quantification:
-
Quantify the intensity of the spots corresponding to MAMEs using densitometry software.
-
Normalize the MAME levels to the total lipid content or a housekeeping lipid.
-
Visualizations
Mycolic Acid Biosynthesis Pathway and the Role of Pks13
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. The Pks13/FadD32 Crosstalk for the Biosynthesis of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting polyketide synthase 13 for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyketide Synthase 13 (Pks13) Inhibition: A Potential Target for New Class of Anti-tubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A polyketide synthase catalyzes the last condensation step of mycolic acid biosynthesis in mycobacteria and related organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A polyketide synthase catalyzes the last condensation step of mycolic acid biosynthesis in mycobacteria and related organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antituberculosis thiophenes define a requirement for Pks13 in mycolic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Biochemical Role of the Pks13 Thioesterase Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyketide synthase 13 (Pks13) is a critical multidomain enzyme in Mycobacterium tuberculosis (Mtb), responsible for the final condensation step in the biosynthesis of mycolic acids. These long-chain fatty acids are essential components of the mycobacterial cell wall, contributing to its impermeability and the pathogen's virulence. The thioesterase (TE) domain of Pks13 plays a pivotal role in this process, catalyzing the transfer of the newly synthesized α-alkyl β-ketoacyl product to a trehalose (B1683222) acceptor, forming trehalose monomycolate (TMM), a precursor for mature mycolic acids.[1][2] This final step is essential for mycobacterial viability, making the Pks13-TE domain an attractive target for the development of novel anti-tubercular agents.[3][4] This guide provides an in-depth overview of the biochemical function of the Pks13 TE domain, including quantitative data on its inhibitors, detailed experimental protocols for its study, and visualizations of the key biochemical pathways and experimental workflows.
Core Function and Mechanism of the Pks13 Thioesterase Domain
The Pks13 enzyme orchestrates the condensation of two distinct long-chain fatty acids: a C24-C26 fatty acid and a much longer C48-C62 meromycolate chain.[5][6] Pks13 is a large, multidomain protein that includes an acyl carrier protein (ACP) domain, a ketosynthase (KS) domain, an acyltransferase (AT) domain, and the C-terminal thioesterase (TE) domain.[7][8]
The overall process, culminating in the action of the TE domain, can be summarized as follows:
-
Substrate Loading: A long-chain fatty acid (the "extender unit") is loaded onto the AT domain, while the meromycolate chain (the "starter unit") is loaded onto the N-terminal ACP domain and subsequently transferred to the KS domain.[6][7]
-
Condensation: The KS domain catalyzes a decarboxylative Claisen condensation reaction between the two fatty acid chains, resulting in the formation of an α-alkyl β-ketoacyl intermediate covalently attached to the second ACP domain (ACP2).[5][6]
-
Product Transfer and Release: The TE domain is responsible for the final step, where it cleaves the α-alkyl β-ketoacyl thioester from ACP2 and facilitates its transfer to a trehalose molecule.[1][5] This reaction forms trehalose monomycolate (TMM), which is then transported across the cell membrane to be incorporated into the cell wall.[3] The TE domain exhibits both hydrolase and acyltransferase activities.[1]
Quantitative Data: Pks13-TE Domain Inhibitors
The essential role of the Pks13-TE domain has led to the discovery and development of several classes of inhibitors. The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against the purified enzyme and their minimum inhibitory concentration (MIC) against whole Mtb cells. A selection of reported inhibitors and their corresponding activities are summarized below.
| Compound | Chemical Series | Pks13-TE IC50 (nM) | Mtb H37Rv MIC (µM) | Reference |
| X20403 | Triazole Core | 57 | Not Reported | [3][9] |
| X20404 | Truncated Triazole | Not Reported | 0.25 | [3] |
| TAM16 | Benzofuran | Potent (not specified) | Not Reported | [3][10] |
| Coumestan 6 | Coumestan | Not Reported | Modest (not specified) | [10] |
| Oxadiazole Series | Oxadiazole | < 1 µM (lead compounds) | < 1 µM (lead compounds) | [4] |
Experimental Protocols
The study of the Pks13-TE domain's function and the screening for its inhibitors rely on robust biochemical assays. Below are detailed methodologies for commonly cited experiments.
Expression and Purification of Recombinant Pks13-TE Domain
-
Vector Construction: The gene sequence corresponding to the Pks13-TE domain is cloned into an expression vector, often with an N-terminal 6-histidine tag to facilitate purification.
-
Protein Expression: The expression vector is transformed into a suitable bacterial host, such as E. coli. Protein expression is induced, for example, by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Affinity Chromatography: The bacterial cells are harvested and lysed. The resulting lysate is clarified by centrifugation, and the supernatant containing the His-tagged Pks13-TE domain is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.[3][9] The column is washed to remove non-specifically bound proteins, and the Pks13-TE domain is eluted using a buffer containing imidazole.[3][9]
-
Size-Exclusion Chromatography (SEC): To ensure the homogeneity and correct folding of the purified protein, SEC is performed.[3] This step also helps to remove any protein aggregates.[3] The purity and integrity of the protein can be verified by SDS-PAGE and dynamic light scattering (DLS).[3]
Pks13-TE Activity Assay using a Fluorescent Substrate
This assay measures the esterase activity of the Pks13-TE domain using the fluorogenic substrate 4-methylumbelliferyl heptanoate (B1214049) (4-MUH).[3] Cleavage of the ester bond by the TE domain releases the fluorescent product 4-methylumbelliferone, which can be quantified.
-
Reagents:
-
Purified Pks13-TE domain
-
4-methylumbelliferyl heptanoate (4-MUH) substrate
-
Assay buffer (e.g., 50 mM Tris pH 7.0, 100 mM NaCl, 0.1 mM TCEP)[11]
-
Test compounds (inhibitors) dissolved in DMSO
-
-
Procedure:
-
The assay is typically performed in a 384-well plate format.
-
Test compounds at various concentrations are pre-dispensed into the wells.
-
A solution of the Pks13-TE domain (e.g., 0.5 µM final concentration) in assay buffer is added to the wells and incubated with the compounds for a defined period.[11]
-
The enzymatic reaction is initiated by the addition of the 4-MUH substrate.
-
The fluorescence is monitored over time using a plate reader (excitation ~360 nm, emission ~440 nm).
-
The rate of increase in fluorescence is proportional to the enzyme activity. IC50 values for inhibitors are calculated by plotting the enzyme activity against the inhibitor concentration.
-
TAMRA-FP Serine Hydrolase Probe Competition Assay
This assay measures the binding of compounds to the active site of the Pks13-TE domain. It utilizes a fluorescently labeled probe (TAMRA-FP) that covalently binds to the catalytic serine residue of the enzyme.
-
Reagents:
-
Purified Pks13-TE domain
-
ActivX TAMRA-FP Serine Hydrolase Probe
-
Assay buffer (e.g., 100 mM Na phosphate (B84403) buffer pH 7.4)[9]
-
Test compounds (inhibitors) dissolved in DMSO
-
-
Procedure:
-
The assay is performed in all-black 384-well plates.
-
The Pks13-TE domain is incubated with varying concentrations of the test compounds.
-
The TAMRA-FP probe is then added to the mixture.
-
If a test compound binds to the active site, it will compete with the TAMRA-FP probe, preventing its covalent attachment.
-
The fluorescence polarization of the solution is measured. Binding of the large protein-probe complex results in a high polarization signal, while the unbound probe has a low polarization signal.
-
A decrease in fluorescence polarization indicates that the test compound has displaced the probe from the active site. IC50 values can be determined from the concentration-response curve.
-
Visualizations of Pathways and Workflows
Mycolic Acid Condensation and Transfer by Pks13
Caption: The Pks13-mediated final steps of mycolic acid biosynthesis.
Experimental Workflow for Pks13-TE Inhibitor Screening
References
- 1. researchgate.net [researchgate.net]
- 2. The polyketide synthase Pks13 catalyzes a novel mechanism of lipid transfer in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical and Structural Study of the Atypical Acyltransferase Domain from the Mycobacterial Polyketide Synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Early-Stage Research on Pks13-TE Oxadiazole Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early-stage research on a series of oxadiazole-based inhibitors targeting the thioesterase (TE) domain of Mycobacterium tuberculosis (Mtb) Polyketide Synthase 13 (Pks13). Pks13 is a critical enzyme in the mycolic acid biosynthesis pathway, making it an attractive target for novel anti-tuberculosis therapeutics. This document summarizes the discovery, mechanism of action, and preliminary characterization of the "series 3" oxadiazole inhibitors identified through a DNA-encoded library (DEL) screen.
Introduction to Pks13 and the Mycolic Acid Biosynthesis Pathway
The cell wall of Mycobacterium tuberculosis is a unique and complex structure, rich in mycolic acids, which are long-chain fatty acids that contribute significantly to the bacterium's virulence and resistance to antibiotics.[1][2] The biosynthesis of these mycolic acids is a multi-step process involving several key enzymes, with Polyketide Synthase 13 (Pks13) catalyzing the final and essential condensation step.[3][4]
Pks13 is a large, multi-domain enzyme that facilitates the Claisen-type condensation of two long-chain fatty acids: a C24-C26 fatty acid and a C40-C60 meromycolic acid.[1][5] The thioesterase (TE) domain of Pks13 is responsible for the final transfer of the newly synthesized mycolic acid to trehalose (B1683222), forming trehalose monomycolate (TMM), a precursor for the cell wall.[1][5] The essentiality of Pks13 for the viability of M. tuberculosis makes it a validated and compelling target for the development of new anti-tubercular drugs.[6]
Below is a diagram illustrating the mycolic acid biosynthesis pathway and the central role of Pks13.
Caption: Mycolic Acid Biosynthesis Pathway Highlighting Pks13.
Discovery of Series 3 Oxadiazole Inhibitors
A significant advancement in the discovery of Pks13-TE inhibitors came from the application of DNA-encoded library (DEL) screening.[6] This high-throughput screening method allows for the rapid assessment of vast chemical libraries against a biological target. The general workflow for this process is depicted below.
Caption: DNA-Encoded Library (DEL) Screening Workflow.
Through such a screening campaign, a number of inhibitor series targeting the Pks13-TE domain were identified. Among these, "series 3" was characterized by a central oxadiazole core.
Quantitative Data for Series 3 Oxadiazole Inhibitors
The initial hit from the DEL screen for series 3 was compound X14146 . Subsequent optimization led to the synthesis of a more potent analog, X20348 . The inhibitory activity of these compounds was assessed using a TAMRA-based binding assay.
| Compound | Core Scaffold | Pks13-TE IC50 (µM) | M. tuberculosis Whole-Cell Activity |
| X14146 | Oxadiazole | 2.0 | Inactive |
| X20348 | Oxadiazole | 0.47 | Inactive |
Data sourced from a study on the discovery of Pks13-TE inhibitors.[1]
Despite demonstrating enzymatic inhibition of Pks13-TE, the series 3 oxadiazole inhibitors were found to be inactive against whole M. tuberculosis cells.[1] Consequently, this series was deprioritized for further development in the reported study.
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments performed on the series 3 inhibitors are not fully available in the public domain. However, based on the published research, the following are generalized methodologies for the key assays.
Pks13-TE Inhibition Assay (TAMRA-based Binding Assay)
This assay measures the ability of a compound to displace a fluorescently labeled probe (TAMRA) from the active site of the Pks13-TE enzyme.
Principle: A fluorescent probe that binds to the active site of Pks13-TE is used. When an inhibitor binds to the active site, it displaces the probe, leading to a change in the fluorescent signal. The IC50 value, the concentration of inhibitor required to displace 50% of the probe, is then determined.
General Protocol:
-
Reagents:
-
Purified Pks13-TE enzyme
-
TAMRA-based fluorescent probe
-
Assay buffer (e.g., containing CHAPS as a detergent)
-
Test compounds (series 3 oxadiazoles)
-
-
Procedure:
-
A solution of Pks13-TE and the TAMRA probe is prepared in the assay buffer and added to the wells of a microplate.
-
The test compounds are added to the wells at various concentrations.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization or intensity is measured using a plate reader.
-
The data is analyzed to determine the IC50 values for the test compounds.
-
Note: The exact concentrations of enzyme and probe, incubation times, and buffer composition for the series 3 inhibitors have not been detailed in the available literature.
M. tuberculosis Growth Inhibition Assay
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis.
Principle: The test compound is incubated with a culture of M. tuberculosis, and the bacterial growth is monitored over time. The MIC is the lowest concentration of the compound that prevents visible growth.
General Protocol:
-
Reagents and Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
Test compounds
-
96-well microplates
-
-
Procedure:
-
A suspension of M. tuberculosis is prepared and its optical density is adjusted to a standard value.
-
The test compounds are serially diluted in the microplate.
-
The bacterial suspension is added to each well containing the test compound.
-
The plates are incubated at 37°C for a period of 7-14 days.
-
Bacterial growth is assessed visually or by measuring the optical density or using a growth indicator dye (e.g., Resazurin).
-
The MIC is determined as the lowest concentration of the compound with no visible bacterial growth.
-
Conclusion and Future Directions
The early-stage research on the series 3 oxadiazole inhibitors of Pks13-TE demonstrates the power of DNA-encoded library screening for hit identification. While these compounds showed promising enzymatic inhibition, their lack of whole-cell activity highlights a common challenge in drug discovery: the disconnect between enzymatic potency and cellular efficacy. This could be due to various factors, including poor cell permeability, efflux by bacterial pumps, or metabolic instability.
Although the series 3 oxadiazoles (B1248032) were not progressed, the structural information gained from their interaction with the Pks13-TE active site could be valuable for the design of future inhibitors with improved properties. Further medicinal chemistry efforts could focus on modifying the oxadiazole scaffold to enhance cell penetration and evade efflux mechanisms, potentially leading to a new class of anti-tubercular agents targeting the essential mycolic acid biosynthesis pathway.
References
- 1. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The Pks13/FadD32 Crosstalk for the Biosynthesis of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
Pks13-TE Inhibitors and the Mycolic Acid Synthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycolic acids are essential, long-chain fatty acids that form the cornerstone of the unique and impermeable cell wall of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). The biosynthesis of these lipids presents a rich source of venerable and novel drug targets. Among these, the polyketide synthase Pks13, which catalyzes the final Claisen-type condensation step to produce mycolic acid precursors, is a particularly attractive target due to its essentiality for mycobacterial growth and survival.[1][2] This technical guide provides an in-depth overview of Pks13, with a specific focus on inhibitors of its C-terminal thioesterase (TE) domain, a critical component for the transfer of the newly synthesized mycolic acid to trehalose (B1683222).[3] We will delve into the mechanism of the mycolic acid synthesis pathway, the role of Pks13-TE, the various classes of its inhibitors, available quantitative data on their efficacy, and detailed experimental protocols for their evaluation.
The Mycolic Acid Synthesis Pathway and the Crucial Role of Pks13
The mycobacterial cell wall is a complex structure, with mycolic acids covalently linked to an arabinogalactan-peptidoglycan polymer, forming a formidable barrier that contributes to the intrinsic resistance of Mtb to many antibiotics.[4] The synthesis of mycolic acids is a multi-step process involving two distinct fatty acid synthase (FAS) systems: the cytosolic FAS-I, which produces shorter chain fatty acids, and the FAS-II system, which elongates these into long-chain mero-mycolic acids.[5]
The final and essential step in mycolic acid biosynthesis is the Claisen-type condensation of two long-chain fatty acids, a reaction catalyzed by the multi-domain polyketide synthase Pks13.[1] Pks13 is a large, modular enzyme with five distinct domains: an N-terminal acyl carrier protein (ACP) domain, a ketosynthase (KS) domain, an acyltransferase (AT) domain, a second ACP domain, and a C-terminal thioesterase (TE) domain.[6][7] The overall architecture of Pks13 is ACP-KS-AT-ACP-TE.[7]
The TE domain of Pks13 plays a dual role. It is responsible for the release of the newly synthesized α-alkyl β-ketoacid, the direct precursor of mycolic acid, and for its subsequent transfer to a trehalose acceptor molecule, forming trehalose monomycolate (TMM).[3] This transferase activity is a unique and critical step, making the Pks13-TE domain a highly specific and promising target for novel anti-tubercular drug development.[3][8]
Pks13-TE Inhibitors: A Diverse Chemical Landscape
Several distinct chemical classes of small molecules have been identified as inhibitors of the Pks13-TE domain. While this guide will focus on the general findings for these classes, it is important to note that a specific, universally recognized "Pks13-TE inhibitor 3" is not consistently defined in the literature. The numeral likely refers to a specific compound within a particular study or chemical series. Here, we summarize the key inhibitor classes that target the Pks13-TE domain.
-
Benzofurans: This class of inhibitors was among the first to be identified as potent inhibitors of the Pks13-TE domain.[9] However, their development has been hampered by concerns regarding cardiotoxicity.[9]
-
Coumestans: These naturally occurring tetracyclic compounds have demonstrated potent anti-tuberculosis activity by targeting the Pks13-TE domain.[10][11] They represent a promising scaffold for further optimization.
-
Thiophenes: Certain thiophene (B33073) derivatives have been shown to inhibit Pks13, although some have been suggested to target the N-terminal ACP domain.[12]
-
Oxadiazoles: Identified through high-throughput screening, this novel series of inhibitors binds to the Pks13-TE domain with a distinct binding mode compared to the benzofurans.[9]
-
β-Lactones: This class of compounds has also been found to target Pks13.[10]
Quantitative Data on Pks13-TE Inhibitor Efficacy
The following tables summarize the available quantitative data for representative inhibitors of the Pks13-TE domain and other Pks13 inhibitors.
Table 1: In Vitro Activity of Selected Pks13 Inhibitors against M. tuberculosis
| Compound Class | Representative Compound | Target Domain | Mtb Strain | MIC (µg/mL) | Reference |
| Coumestan | Compound 1 | TE | Drug-Susceptible | Varies (e.g., 0.0039 for potent analogues) | [13] |
| Coumestan | Compound 2 | TE | Drug-Susceptible | Varies | [10] |
| Coumestan | Compound 65 | TE | H37Rv | 0.0313 - 0.0625 | [11] |
| Benzofuran | TAM16 | TE | H37Rv | Potent (preclinical candidate) | [11] |
| Oxadiazole | Lead Compounds | TE | H37Rv | < 1 µM | [9] |
| Thiophene | TP-33 | ACP | H37Rv | Potent inhibitor | [14] |
Table 2: In Vitro Enzymatic Inhibition of Pks13-TE
| Compound Class | Representative Compound | Assay | IC50 | Reference |
| Triazole (from DEL screen) | X20403 | Pks13-TE enzyme assay | 57 nM | [12][15] |
| Triazole (from DEL screen) | X20403 | TAMRA binding assay | 0.5 µM | [12][15] |
| Aryl-halide derivative (from DEL screen) | X13045 | Pks13-TE enzyme assay | 15 µM | [12][15] |
Table 3: In Vivo Efficacy of a Representative Coumestan Pks13 Inhibitor (Compound 1)
| Animal Model | Dosing | Treatment Duration | CFU Reduction (log10) in Lungs | Reference |
| Acute Monotherapy Mouse Model | 50 mg/kg | Not specified | 2.21 | [10] |
| Acute Monotherapy Mouse Model | 25 mg/kg | Not specified | 1.07 | [10] |
| Acute Monotherapy Mouse Model | 12.5 mg/kg | Not specified | 0.12 | [10] |
Experimental Protocols
This section provides an overview of key experimental methodologies for studying Pks13-TE inhibitors.
Pks13 Condensation Assay
This assay is designed to measure the formation of α-alkyl β-ketoacids, the products of the Pks13-catalyzed condensation reaction.[16]
-
Reagents:
-
Purified, active Pks13 enzyme
-
FadD32 enzyme
-
[1-¹⁴C]-labeled fatty acid (e.g., C12 or C16)
-
Carboxyacyl-CoA (e.g., carboxy-Cx-CoA)
-
ATP, MgCl₂
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.2)
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, MgCl₂, ATP, glucose, and trehalose.
-
Add the [1-¹⁴C]-labeled fatty acid and the carboxyacyl-CoA.
-
Initiate the reaction by adding FadD32 and Pks13.
-
Incubate the reaction at 30°C for a defined period (e.g., 6 hours).
-
Stop the reaction and perform alkaline methanolysis to cleave any covalent bonds.
-
Extract the lipid products.
-
Analyze the products by thin-layer chromatography (TLC) followed by phosphorimaging to detect the radiolabeled α-alkyl β-ketoacids.[16]
-
Pks13-TE Thioesterase Activity Assay
This assay measures the esterase activity of the Pks13-TE domain using a fluorogenic substrate.[12]
-
Reagents:
-
Purified Pks13-TE domain
-
4-methylumbelliferyl heptanoate (B1214049) (4-MUH) as the substrate
-
Assay Buffer
-
Test inhibitors
-
-
Procedure:
-
Pre-incubate the Pks13-TE domain with the test inhibitor for a specified time.
-
Initiate the reaction by adding the 4-MUH substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the cleavage of the ester bond in 4-MUH by the TE domain.
-
Calculate the rate of reaction and determine the IC50 of the inhibitor. Note: This assay can be challenging due to the poor stability of the 4-MUH substrate and its slow conversion rate by Pks13-TE.[12]
-
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an inhibitor that prevents the visible growth of M. tuberculosis.
-
Materials:
-
M. tuberculosis culture (e.g., H37Rv)
-
Growth medium (e.g., Middlebrook 7H9)
-
96-well microplates
-
Test inhibitors
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in the growth medium in the microplates.
-
Inoculate each well with a standardized suspension of M. tuberculosis.
-
Incubate the plates at 37°C.
-
After a defined incubation period (e.g., 7-14 days), visually inspect the plates for bacterial growth.
-
The MIC is the lowest concentration of the inhibitor at which no visible growth is observed.
-
In Vivo Efficacy Studies in a Mouse Model
These studies assess the therapeutic potential of Pks13-TE inhibitors in a living organism.[10]
-
Animal Model:
-
Mice (e.g., BALB/c or C57BL/6) infected with M. tuberculosis via aerosol inhalation.
-
-
Procedure:
-
Establish a chronic or acute infection in the mice.
-
Administer the test inhibitor at various doses and schedules (e.g., daily oral gavage).
-
Include positive control (e.g., isoniazid) and vehicle control groups.
-
After the treatment period, euthanize the mice and harvest the lungs and/or spleens.
-
Homogenize the organs and plate serial dilutions on appropriate agar (B569324) to determine the bacterial load (colony-forming units, CFU).
-
Compare the CFU counts between the treated and control groups to assess the efficacy of the inhibitor.[10]
-
Visualizing the Core Concepts
The following diagrams illustrate the mycolic acid synthesis pathway, the mechanism of Pks13, and a general experimental workflow for inhibitor screening.
Caption: The mycolic acid biosynthesis pathway in M. tuberculosis.
References
- 1. pnas.org [pnas.org]
- 2. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The polyketide synthase Pks13 catalyzes a novel mechanism of lipid transfer in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Mycolic acid synthase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Identifying the Novel Inhibitors Against the Mycolic Acid Biosynthesis Pathway Target “mtFabH” of Mycobacterium tuberculosis [frontiersin.org]
- 6. Biochemical and Structural Study of the Atypical Acyltransferase Domain from the Mycobacterial Polyketide Synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystallization and structure analysis of the core motif of the Pks13 acyltransferase domain from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting polyketide synthase 13 for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity. [vivo.weill.cornell.edu]
- 10. Therapeutic Potential of Coumestan Pks13 Inhibitors for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and evaluation of Trehalose-Pks13 inhibitor conjugates targeting mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Pks13/FadD32 Crosstalk for the Biosynthesis of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of Pks13-TE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyketide synthase 13 (Pks13) is a crucial enzyme in Mycobacterium tuberculosis (Mtb), responsible for the final condensation step in the biosynthesis of mycolic acids.[1][2] These long-chain fatty acids are essential components of the mycobacterial cell wall, contributing to the pathogen's viability, virulence, and resistance to common antibiotics.[1][3] The thioesterase (TE) domain of Pks13 (Pks13-TE) is a validated and attractive target for the development of novel anti-tuberculosis (TB) drugs.[1][4] Inhibition of Pks13-TE disrupts mycolic acid synthesis, leading to bacterial death.[5] This document provides a detailed protocol for the synthesis of a potent Pks13-TE inhibitor and outlines key biological evaluation methods.
Mycolic Acid Biosynthesis Pathway and Pks13-TE Inhibition
The synthesis of mycolic acids is a complex process involving multiple enzymatic steps. Pks13, a multi-domain enzyme, catalyzes the final Claisen-type condensation of a C24-C26 fatty acid with a C50-C60 meromycolate chain.[3][4] The Pks13-TE domain is responsible for the hydrolysis of the thioester bond and the transfer of the resulting α-alkyl β-ketoester onto trehalose (B1683222), forming trehalose monomycolate (TMM), a precursor for the mycobacterial cell wall.[4][5] Inhibitors targeting the Pks13-TE domain block this final, essential step.
Caption: Mycolic acid biosynthesis pathway highlighting the inhibitory action of a Pks13-TE inhibitor.
Synthesis Protocol: 5H-benzofuro[3,2-c]quinolin-6-one Derivatives (e.g., Compound 65)
This protocol describes the synthesis of a potent class of tetracyclic δ-lactam-containing Pks13-TE inhibitors.[3][6]
Materials and Reagents
-
Appropriately substituted starting materials (e.g., 2-bromoanilines and 3-hydroxy-2-benzofurancarboxylates)
-
Cesium carbonate (Cs2CO3)
-
Copper(II) acetate (B1210297) (Cu(OAc)2)
-
Silver(I) carbonate (Ag2CO3)
-
Solvents: Dioxane, Dimethylformamide (DMF), Dichloromethane (DCM)
-
Reagents for demethylation (e.g., BBr3) and Mannich reaction (e.g., formaldehyde, secondary amine)
Synthesis Workflow
Caption: General workflow for the synthesis of 5H-benzofuro[3,2-c]quinolin-6-one inhibitors.
General Procedure
A general procedure for the synthesis of the 5H-benzofuro[3,2-c]quinolin-6-one scaffold involves a copper-catalyzed Ullmann condensation.[3]
-
To a solution of the appropriate starting materials in a suitable solvent, add Cs2CO3, Cu(OAc)2 (5 mol%), and Ag2CO3 (1 equivalent).
-
Heat the reaction mixture under an inert atmosphere and monitor for completion by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the tetracyclic intermediate.
-
If necessary, perform subsequent reactions such as demethylation followed by a Mannich reaction to obtain the final desired compound.[3]
-
Characterize the final product using NMR and HRMS.[3]
Biological Evaluation of Pks13-TE Inhibitors
In Vitro Activity Data
The following table summarizes the in vitro activity of representative Pks13-TE inhibitors against M. tuberculosis H37Rv and their target engagement with Pks13-TE.
| Compound ID | Class | Mtb H37Rv MIC (µg/mL) | Pks13-TE IC50 (µM) | Thermal Shift (ΔTm) (°C) | Cytotoxicity (SI) | Reference(s) |
| Compound 65 | 5H-benzofuro[3,2-c]quinolin-6-one | 0.0313 - 0.0625 | - | >4.5 | 64-128 | [3][6] |
| TAM16 | Benzofuran | - | - | >4.5 | - | [3][5] |
| X20403 | DEL Series 1 | - | 0.057 | - | - | [4][7] |
| X13045 | DEL Series 2 | - | 15 | - | - | [4][7] |
| Compound 45 | N-phenylindole | 0.0625 | - | >4.5 | - | [5] |
| Compound 58 | N-phenylindole | 0.125 | - | >4.5 | - | [5] |
-
MIC: Minimum Inhibitory Concentration.
-
IC50: Half-maximal Inhibitory Concentration.
-
ΔTm: Change in melting temperature, indicating target engagement.
-
SI: Selectivity Index (Cytotoxicity/MIC).
-
'-' indicates data not available in the provided search results.
Experimental Protocols
-
Prepare serial two-fold dilutions of the test compounds in a 96-well microplate.
-
Add a culture of M. tuberculosis strain H37Rv to each well.
-
Incubate the plates at 37 °C for a specified period.
-
Add Alamar Blue reagent to each well and continue incubation.
-
Determine the MIC, which is the lowest compound concentration that prevents a color change from blue to pink.
-
Mix the purified Pks13-TE protein with the test compound (e.g., at a 1:5 and 1:10 protein-to-compound molar ratio) in a suitable buffer. A DMSO control is run in parallel.[3]
-
Load the samples into capillaries and place them in a nanoDSF instrument.
-
Apply a thermal ramp and monitor the change in tryptophan fluorescence.
-
The melting temperature (Tm) is determined from the fluorescence transition.
-
The thermal shift (ΔTm) is calculated by subtracting the Tm of the protein with DMSO from the Tm of the protein with the compound. A significant positive ΔTm indicates compound binding and stabilization of the protein.
While a specific protocol for a "Pks13-TE inhibitor 3" was not found, a general approach for assessing enzyme inhibition is outlined based on assays for similar inhibitors.
-
Immobilize the purified His-tagged Pks13-TE protein on a suitable affinity matrix (e.g., His-cOmplete resin).
-
Prepare a reaction mixture containing a suitable buffer and a fluorogenic substrate.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding the substrate to the enzyme-inhibitor mixture.
-
Monitor the hydrolysis of the substrate over time by measuring the fluorescence signal.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Conclusion
The development of potent and specific inhibitors of Pks13-TE is a promising strategy for the discovery of new anti-TB drugs. The synthesis and evaluation protocols outlined in this document provide a framework for researchers in the field. The 5H-benzofuro[3,2-c]quinolin-6-one and N-phenylindole scaffolds have demonstrated significant promise, with compounds exhibiting potent activity against M. tuberculosis and clear evidence of target engagement.[3][5][6] Further optimization of these and other novel scaffolds may lead to the development of next-generation therapies to combat tuberculosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. japsonline.com [japsonline.com]
- 3. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro Enzymatic Assay for Pks13-TE Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyketide synthase 13 (Pks13) is a crucial enzyme in Mycobacterium tuberculosis (Mtb), responsible for the final condensation step in the biosynthesis of mycolic acids.[1] These long-chain fatty acids are essential components of the mycobacterial cell wall, contributing to its impermeability and the pathogen's virulence.[2] The thioesterase (TE) domain of Pks13 catalyzes the release of the mycolic acid precursor, making it an attractive target for the development of novel anti-tuberculosis drugs.[3] This document provides detailed protocols for an in vitro enzymatic assay to screen for and characterize inhibitors of the Pks13-TE domain.
Mycolic Acid Synthesis Pathway and Pks13-TE Function
Pks13 is a large, multi-domain enzyme that catalyzes the Claisen-type condensation of two long-chain fatty acids to form the α-alkyl β-ketoacyl thioester precursor of mycolic acids.[1] The C-terminal TE domain is responsible for the hydrolysis of this thioester and the transfer of the product to trehalose (B1683222), forming trehalose monomycolate (TMM), a key step in the mycolic acid transport pathway.[3]
Data Presentation: Pks13-TE Inhibitors
The following table summarizes the in vitro inhibitory activity of selected compounds against the Pks13-TE domain.
| Compound | Scaffold | Pks13-TE IC50 (µM) | Reference |
| X20403 | Triazole | 0.057 | [3] |
| X20404 | Triazole | Not specified, equipotent to X20403 | [3] |
| X13045 | Not specified | 15 | [3] |
| TAM16 | Benzofuran | Not specified, potent inhibitor | [3] |
| Coumestan 6 | Coumestan | Not specified, modest activity | [2] |
| Coumestan 9 | Coumestan | <0.0039 µg/mL (MIC) | [2] |
| TAM1 | Benzofuran | 0.26 |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Pks13-TE
This protocol describes the expression of His-tagged Pks13-TE in E. coli and subsequent purification.
1. Gene Cloning and Expression Vector:
-
The gene sequence for the Pks13-TE domain is cloned into an appropriate expression vector, such as pET23b, containing an N-terminal or C-terminal hexa-histidine (6xHis) tag.[4]
2. Protein Expression:
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3) or C41(DE3)).[4]
-
Grow the bacterial culture in Terrific Broth at 37°C to an OD600 of 0.4-0.6.[4]
-
Induce protein expression with 0.5 mM IPTG and continue to grow the culture overnight at 18°C.[4]
-
Harvest the cells by centrifugation.
3. Cell Lysis:
-
Resuspend the cell pellet in lysis buffer (e.g., 20 mM NaH2PO4, 500 mM NaCl, pH 7.9, 2.5 mM β-mercaptoethanol, 1 mM PMSF, and protease inhibitor cocktail).[4]
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
4. Purification:
-
Affinity Chromatography: Load the cleared lysate onto a Ni-NTA affinity column. Wash the column extensively with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins. Elute the Pks13-TE protein with a high concentration of imidazole.[4]
-
Ion-Exchange Chromatography (Optional): For higher purity, further purify the eluted protein using an anion-exchange column (e.g., QHP).[4]
-
Size-Exclusion Chromatography: As a final polishing step, apply the protein to a size-exclusion chromatography column to remove aggregates and ensure homogeneity.[4]
-
Confirm the purity of the final protein preparation by SDS-PAGE.
Protocol 2: In Vitro Pks13-TE Inhibition Assay
This protocol utilizes the fluorogenic substrate 4-methylumbelliferyl heptanoate (B1214049) (4-MUH) to measure the thioesterase activity of Pks13-TE.
1. Materials and Reagents:
-
Purified Pks13-TE protein
-
4-methylumbelliferyl heptanoate (4-MUH) substrate (stock solution in DMSO)
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.0[3]
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
2. Assay Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate. The final reaction volume is typically 100 µL.
-
Add the assay buffer to each well.
-
Add the test compound at various concentrations (typically a serial dilution). Include a DMSO-only control (for 100% activity) and a no-enzyme control (for background fluorescence).
-
Add the purified Pks13-TE enzyme to a final concentration of 0.5 µM.[3]
-
Pre-incubate the enzyme with the test compounds for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the 4-MUH substrate. The final concentration of 4-MUH can be varied (e.g., 0.2-200 µM) depending on the assay requirements (e.g., for determining Km or for inhibitor screening at a fixed substrate concentration near the Km).[3]
-
Immediately measure the fluorescence intensity over time using a plate reader with excitation at 355 nm and emission at 460 nm.[3]
3. Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Subtract the background fluorescence from the no-enzyme control.
-
Normalize the data to the DMSO-only control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
Experimental Workflow for Pks13-TE Inhibition Assay
The following diagram illustrates the workflow for the in vitro screening of Pks13-TE inhibitors.
References
- 1. pnas.org [pnas.org]
- 2. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryo-electron microscopy structure of the di-domain core of Mycobacterium tuberculosis polyketide synthase 13, essential for mycobacterial mycolic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pks13-TE Inhibitor Series 3 and its Activity Against Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyketide synthase 13 (Pks13) is a critical enzyme in Mycobacterium tuberculosis (Mtb), responsible for the final condensation step in the biosynthesis of mycolic acids.[1][2][3][4] These long-chain fatty acids are essential components of the mycobacterial cell wall, contributing to its impermeability, virulence, and resistance to common antibiotics.[1][2][5] The thioesterase (TE) domain of Pks13 (Pks13-TE) is a validated and attractive target for the development of novel anti-tuberculosis drugs.[6][7][8] This document provides an overview of a specific series of Pks13-TE inhibitors, designated as "Series 3," which were identified through DNA-Encoded Chemical Library (DEL) screening.
Mycolic Acid Biosynthesis Pathway and the Role of Pks13
The synthesis of mycolic acids is a multi-step process involving two fatty acid synthase systems, FAS-I and FAS-II.[5][9][10] FAS-I produces shorter-chain fatty acids (C24-C26), while FAS-II synthesizes the long-chain meromycolic acids.[5][10] Pks13 catalyzes the final Claisen-type condensation of these two fatty acid chains to form a mycolic β-ketoester.[1][2][11][12] The Pks13-TE domain then facilitates the transfer of the mycolyl group to trehalose (B1683222), forming trehalose monomycolate (TMM).[6][13] TMM is subsequently transported across the cell membrane and incorporated into the cell wall.[5][10] Inhibition of Pks13-TE disrupts this essential pathway, leading to bacterial death.[3]
Discovery and Enzymatic Activity of Pks13-TE Inhibitor Series 3
A DNA-Encoded Chemical Library (DEL) screen was utilized to identify novel inhibitors of the Pks13-TE domain.[6][7] This screen yielded three distinct chemical series, with Series 3 characterized by an oxadiazole core.[6][7]
Data Presentation
The following table summarizes the available quantitative data for a representative compound from Series 3, X20348, and another oxadiazole-containing inhibitor, X14146.
| Compound | Chemical Series | Core Structure | Target | Enzymatic Activity (IC50) | Whole-Cell Activity (MIC) against Mtb | Reference |
| X20348 | Series 3 | Oxadiazole | Pks13-TE | 0.9 µM (TAMRA-based binding assay) | Not Active | [7] |
| X14146 | N/A | Oxadiazole | Pks13-TE | 2.0 µM | Not Active | [6][7] |
Whole-Cell Activity of Pks13-TE Inhibitor Series 3 against Mtb
A critical step in antibiotic development is the translation of enzymatic inhibition into whole-cell activity. Pks13-TE inhibitors with enzymatic potency were subsequently tested for their ability to inhibit the growth of Mtb H37Rv in culture.[6][7]
Despite demonstrating reasonable potency against the isolated Pks13-TE enzyme in biochemical assays, compounds belonging to Series 3, including X20348, were found to be inactive against whole-cell M. tuberculosis.[7] Similarly, another oxadiazole-containing inhibitor, X14146, also lacked whole-cell activity.[6][7] Consequently, Series 3 was deprioritized for further medicinal chemistry efforts and development as a potential anti-tuberculosis therapeutic.[6]
Experimental Protocols
Given the reported lack of whole-cell activity for Pks13-TE inhibitor Series 3, detailed protocols for assessing their whole-cell efficacy against M. tuberculosis are not applicable. However, the general methodologies for the enzymatic and whole-cell assays that led to these findings are described below.
Protocol 1: Pks13-TE Enzymatic Inhibition Assay (TAMRA-based Binding Assay)
This protocol outlines a representative fluorescence polarization-based binding assay to determine the IC50 of inhibitors against the Pks13-TE domain.
Objective: To quantify the binding affinity of test compounds to the Pks13-TE domain.
Materials:
-
Purified recombinant Pks13-TE protein
-
TAMRA-labeled probe compound (a known ligand for Pks13-TE)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Test compounds (e.g., X20348) dissolved in DMSO
-
384-well, low-volume, black, round-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In the assay plate, add the assay buffer.
-
Add the test compound dilutions to the wells.
-
Add a solution of the TAMRA-labeled probe to all wells.
-
Initiate the reaction by adding the purified Pks13-TE protein to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for TAMRA.
-
Calculate the percent inhibition based on the polarization values of control wells (no inhibitor) and wells with a saturating concentration of a known inhibitor.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software package.
Protocol 2: Mtb Whole-Cell Growth Inhibition Assay (Microplate Alamar Blue Assay - MABA)
This protocol describes a common method to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.
Objective: To determine the minimum concentration of a test compound required to inhibit the growth of M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Alamar Blue reagent
-
Positive control antibiotic (e.g., rifampicin)
-
Negative control (DMSO vehicle)
Procedure:
-
Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.
-
Adjust the bacterial culture to a specific optical density (e.g., OD600 of 0.05-0.1).
-
Prepare serial dilutions of the test compounds in 7H9 broth in the 96-well plate.
-
Inoculate each well (except for sterile controls) with the prepared Mtb culture. Include positive and negative control wells.
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add Alamar Blue or a resazurin solution to each well.
-
Re-incubate the plates for 12-24 hours.
-
Observe the color change. A blue color (oxidized resazurin) indicates no bacterial growth, while a pink color (reduced resazurin) indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
Summary and Conclusion
While the Pks13-TE domain remains a highly viable target for anti-TB drug discovery, the oxadiazole-containing Series 3 inhibitors, identified through a DEL screen, were ultimately found to be unsuitable for further development. Despite showing inhibitory activity against the isolated enzyme, this activity did not translate to whole-cell efficacy against M. tuberculosis. This highlights a common challenge in drug discovery, where potent enzyme inhibitors may fail to reach their intracellular target or be affected by efflux mechanisms, rendering them ineffective in a cellular context. Future efforts in targeting Pks13-TE will require a focus on chemical scaffolds that not only bind to the enzyme with high affinity but also possess the necessary physicochemical properties to penetrate the complex mycobacterial cell wall and accumulate at the target site.
References
- 1. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Targeting polyketide synthase 13 for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pathway to synthesis and processing of mycolic acids in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Pks13-TE Inhibitor 3 in a Murine Tuberculosis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Pks13-TE inhibitor 3 in a mouse model of tuberculosis (TB). This document is intended to guide researchers in the preclinical evaluation of this novel anti-tubercular agent.
Introduction
Polyketide synthase 13 (Pks13) is a critical enzyme in Mycobacterium tuberculosis (Mtb), responsible for the final condensation step in the biosynthesis of mycolic acids. These long-chain fatty acids are essential components of the mycobacterial cell wall, contributing to its impermeability and the pathogen's virulence.[1][2] The thioesterase (TE) domain of Pks13 is a validated target for novel anti-TB drugs.[3] this compound belongs to a class of compounds that specifically target this domain, disrupting mycolic acid synthesis and leading to bacterial death.[2] Preclinical evaluation in murine models of TB is a crucial step in the development of new anti-tubercular therapeutics.[4]
Mechanism of Action
Pks13 catalyzes the Claisen-type condensation of two long-chain fatty acids to produce α-alkyl β-ketoacids, the precursors of mycolic acids.[5] The thioesterase domain of Pks13 is essential for the final transfer of the mycolic acid precursor to trehalose (B1683222), forming trehalose monomycolate (TMM), which is then transported to the cell wall.[6] this compound binds to the active site of the TE domain, preventing the hydrolysis of the acyl-enzyme intermediate and subsequent transfer of the mycolic acid precursor. This blockade of mycolic acid synthesis disrupts the integrity of the mycobacterial cell wall, ultimately leading to cell death.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for a representative Pks13-TE inhibitor, referred to here as "Inhibitor 3," based on published data for similar compounds like X20404 and coumestan (B1194414) derivatives.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Enzymatic Inhibition (IC50) | <10 µM | [6] |
| Whole Cell Mtb Inhibition (MIC) | 0.1 - 1.0 µg/mL | [7] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Oral Dose (mg/kg) | Value | Reference |
| Maximum Plasma Concentration (Cmax) | 10 | 98.4 ng/mL | [8] |
| Time to Cmax (Tmax) | 10 | 0.833 h | [8] |
| Area Under the Curve (AUC0-t) | 10 | 246 h·ng/mL | [8] |
| Half-life (t1/2) | 10 | 4.54 h | [8] |
| Relative Bioavailability | 10 | 19.4% | [8] |
Table 3: In Vivo Efficacy of this compound in a Murine TB Model
| Mouse Model | Treatment Group | Dose (mg/kg) | Duration | Lung Bacterial Load Reduction (log10 CFU) | Reference |
| Acute Infection | Inhibitor 3 | 25 | 4 weeks | >2.0 | [3] |
| Chronic Infection | Inhibitor 3 + Rifampin | 100 | 4 weeks | Synergistic reduction | [8] |
Experimental Protocols
Experimental Workflow for In Vivo Efficacy Testing
Protocol 1: Preparation and Administration of this compound
1. Materials:
-
This compound (powder)
-
Vehicle solution (e.g., 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Animal feeding needles (20-gauge, 1.5-inch)
-
1 mL syringes
2. Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 25 mg/kg) and the number and weight of the mice.
-
Weigh the calculated amount of the inhibitor powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle solution to achieve the final desired concentration (e.g., 2.5 mg/mL for a 10 mL/kg dosing volume).
-
Vortex the mixture vigorously for 1-2 minutes to suspend the compound.
-
Sonicate the suspension for 10-15 minutes to ensure a uniform and fine suspension.
-
Prepare the dosing solution fresh daily before administration.
3. Oral Administration:
-
Gently restrain the mouse.
-
Draw the appropriate volume of the inhibitor suspension into a 1 mL syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus of the mouse.
-
Slowly dispense the solution.
-
Monitor the mouse for any signs of distress after administration.
Protocol 2: Murine Model of Tuberculosis Infection
1. Animals:
-
Female BALB/c mice, 6-8 weeks old.[9]
-
House animals in a BSL-3 facility with ad libitum access to food and water.
2. Infection Procedure (Aerosol Inhalation):
-
Culture M. tuberculosis H37Rv to mid-log phase in 7H9 broth supplemented with OADC.
-
Wash and resuspend the bacterial pellet in sterile saline.
-
Adjust the bacterial suspension to a concentration that will deliver approximately 100-200 colony-forming units (CFU) per mouse lung using a calibrated aerosol exposure system (e.g., Glas-Col).[10]
-
Place mice in the exposure chamber and run the aerosolization program.
-
One day post-infection, sacrifice a small cohort of mice (n=3) to determine the initial bacterial load in the lungs.
3. Treatment Models:
-
Acute Model: Initiate treatment one day post-infection.[3]
-
Chronic Model: Initiate treatment 28 days post-infection to allow for the development of a more established infection.[3]
Protocol 3: Enumeration of Bacterial Load (CFU Assay)
1. Materials:
-
Sterile phosphate-buffered saline (PBS) with 0.05% Tween 80
-
7H11 agar (B569324) plates supplemented with OADC
-
Tissue homogenizer
-
Sterile disposable pestles
-
Incubator at 37°C with 5% CO2
2. Procedure:
-
At the designated time points, euthanize mice by an approved method (e.g., CO2 asphyxiation).
-
Aseptically remove the lungs and spleen and place them in separate sterile tubes containing 1 mL of PBS-Tween 80.
-
Homogenize the tissues using a tissue homogenizer until no visible clumps remain.
-
Prepare 10-fold serial dilutions of the tissue homogenates in PBS-Tween 80.
-
Plate 100 µL of appropriate dilutions onto 7H11 agar plates in triplicate.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies on plates that have between 30 and 300 colonies.
-
Calculate the number of CFU per organ (lung or spleen) by multiplying the average number of colonies by the dilution factor. The results are typically expressed as log10 CFU.[11]
References
- 1. Frontiers | Polyketide synthases mutation in tuberculosis transmission revealed by whole genomic sequence, China, 2011–2019 [frontiersin.org]
- 2. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pks13/FadD32 Crosstalk for the Biosynthesis of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis [mdpi.com]
- 8. Therapeutic Potential of Coumestan Pks13 Inhibitors for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
Co-crystallization Protocol for Pks13-TE with Inhibitor 3: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the co-crystallization of the thioesterase (TE) domain of Mycobacterium tuberculosis polyketide synthase 13 (Pks13-TE) with a series 3 inhibitor, X20348. Pks13 is a critical enzyme in the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall, making it a key target for novel anti-tuberculosis drugs. This protocol is based on the successful structure determination of the Pks13-TE-inhibitor complex.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the co-crystallization of Pks13-TE with inhibitor X20348.
| Parameter | Value | Reference |
| Inhibitor | X20348 (Series 3) | [1] |
| PDB ID | 8TRY | [1] |
| Resolution | 2.35 Å | [1] |
| Space Group | P2₁2₁2₁ | [1] |
| Inhibitor Potency (IC₅₀) | 0.9 µM | [1] |
Signaling Pathway and Experimental Workflow
The following diagram illustrates the overall workflow for obtaining the co-crystal structure of Pks13-TE with inhibitor 3.
Experimental Protocols
Pks13-TE Protein Expression and Purification
The thioesterase domain of Pks13 (residues 1451–1733 of Rv3800c) with an N-terminal TEV-cleavable histidine tag is expressed in Escherichia coli.[1][2]
a. Expression:
-
Transform E. coli BL21(DE3) cells with the expression plasmid containing the Pks13-TE construct.
-
Grow the cells in a suitable medium (e.g., Terrific Broth) at 37°C to an OD₆₀₀ of ~0.8.
-
Induce protein expression with an appropriate concentration of IPTG (e.g., 0.5 mM).
-
Continue to grow the culture at a reduced temperature (e.g., 18-20°C) overnight.
-
Harvest the cells by centrifugation.
b. Purification:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity column.
-
Wash the column with a wash buffer containing a moderate concentration of imidazole (e.g., 20-40 mM).
-
Elute the His-tagged Pks13-TE with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
For crystallization, cleave the His-tag by incubation with TEV protease (the exact ratio and incubation time should be optimized).[1][2]
-
Further purify the protein by size-exclusion chromatography (gel filtration) to remove the cleaved tag, TEV protease, and any aggregates. The protein should be in a buffer suitable for crystallization (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl).
-
Assess protein purity and homogeneity by SDS-PAGE and dynamic light scattering.
Inhibitor Preparation
-
Synthesize or procure inhibitor 3 (X20348).
-
Prepare a concentrated stock solution of the inhibitor in a suitable solvent, such as 100% DMSO.
Co-crystallization Protocol
The co-crystallization of Pks13-TE with inhibitor 3 is achieved using the sitting drop vapor diffusion method. While the exact crystallization conditions for the Pks13-TE complex with inhibitor X20348 are not explicitly detailed in the primary literature, the general procedure for co-crystallizing with similar inhibitors from the same study involves pre-incubation.[1]
a. Complex Formation:
-
Concentrate the purified, tag-cleaved Pks13-TE protein to a suitable concentration (typically 10-20 mg/mL).
-
Pre-incubate the Pks13-TE protein with a molar excess of inhibitor 3 (X20348). The final concentration of DMSO should be kept low (e.g., <5% v/v) to avoid interference with crystallization. The incubation is typically performed on ice for a period of time (e.g., 1-2 hours) to allow for complex formation.[1]
b. Crystallization:
-
Set up sitting drop vapor diffusion plates.
-
The reservoir solution composition needs to be screened and optimized. Based on successful crystallization of other Pks13-TE inhibitor complexes, a starting point could be a high concentration of a salt like ammonium (B1175870) sulfate (B86663) in a buffered solution (e.g., 0.1 M Tris-HCl pH 8.5, 1.8–2.0 M ammonium sulfate). Additives like polypropylene (B1209903) glycol P-400 (2–5% v/v) may also be beneficial.
-
Mix the protein-inhibitor complex solution with the reservoir solution in the sitting drop in a 1:1 or similar ratio (e.g., 1 µL of complex + 1 µL of reservoir).
-
Seal the plates and incubate at a constant temperature (e.g., 20°C).
-
Monitor the drops for crystal growth over several days to weeks.
c. Crystal Handling and Data Collection:
-
Once crystals of suitable size and quality are obtained, they should be cryo-protected before flash-cooling in liquid nitrogen. The cryoprotectant is typically the reservoir solution supplemented with a cryo-agent like glycerol (B35011) or ethylene (B1197577) glycol.
-
Collect X-ray diffraction data at a synchrotron source. The crystals of Pks13-TE with X20348 diffracted to a resolution of 2.35 Å.[1]
This protocol provides a comprehensive guide for the co-crystallization of Pks13-TE with inhibitor 3. Researchers should note that crystallization is often an empirical process, and optimization of protein and inhibitor concentrations, buffer conditions, precipitants, and temperature may be necessary to obtain high-quality crystals suitable for X-ray diffraction studies.
References
Measuring On-Target Activity of Pks13-TE Inhibitor 3 in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyketide synthase 13 (Pks13) is a critical enzyme in Mycobacterium tuberculosis (Mtb), responsible for the final condensation step in the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2][3] The thioesterase (TE) domain of Pks13, which catalyzes the transfer of the mycolic acid precursor to trehalose (B1683222), is a validated target for novel anti-tuberculosis drugs.[1][4] This document provides detailed protocols for measuring the on-target activity of Pks13-TE inhibitor 3 in a cellular context. Inhibitor 3 belongs to a series of compounds identified through a DNA-encoded chemical library screen. A representative compound from this series is X20348.[5] While this series demonstrates enzymatic inhibition of Pks13-TE, it is noteworthy that they have not shown significant growth inhibition of Mtb in culture.[5] These protocols are designed to confirm target engagement within the cell, a crucial step in understanding the mechanism of action and guiding further drug development efforts.
Pks13 and Mycolic Acid Biosynthesis Pathway
Pks13 is a large, multi-domain enzyme that catalyzes the Claisen-type condensation of two long-chain fatty acids to form the α-alkyl-β-ketoacyl precursor of mycolic acids.[1][2] The TE domain is responsible for the final release and transfer of this precursor to trehalose, forming trehalose monomycolate (TMM).[1][2] TMM is then transported across the plasma membrane to the periplasm, where it is incorporated into the cell wall.[1][6] Inhibition of the Pks13-TE domain disrupts this essential pathway, leading to the cessation of mycolic acid synthesis.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of a representative Pks13-TE inhibitor from series 3.
| Compound ID | Target | Assay Type | IC50 (µM) | Mtb Growth Inhibition (MIC) | Reference |
| X20348 | Pks13-TE | TAMRA-based binding assay | 0.9 | No inhibition | [5] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular environment.[7][8] The principle is that ligand binding increases the thermal stability of the target protein.
Protocol:
-
Cell Culture and Treatment:
-
Culture Mycobacterium smegmatis or a non-pathogenic strain of M. tuberculosis to mid-log phase.
-
Harvest cells by centrifugation and resuspend in fresh culture medium.
-
Treat cells with this compound at the desired concentration (e.g., 10x the IC50) and a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes in a thermocycler for 3-5 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments). Include an unheated control.
-
Immediately cool the tubes on ice.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using a bead beater or sonicator in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA).
-
Normalize the protein concentrations for all samples.
-
Analyze the amount of soluble Pks13 by Western blotting using a specific anti-Pks13 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the intensity of each heated sample to the unheated control.
-
Plot the normalized intensity versus temperature to generate melt curves for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Lipidomic Analysis of Mycolic Acid Precursors
Inhibition of Pks13-TE is expected to lead to a decrease in TMM and an accumulation of its fatty acid precursors. Lipidomic analysis by mass spectrometry can quantify these changes.[9][10]
Protocol:
-
Cell Culture and Treatment:
-
Grow Mycobacterium cultures in the presence of this compound or vehicle control for a defined period.
-
Harvest the cells by centrifugation and wash with PBS.
-
-
Lipid Extraction:
-
Extract total lipids from the cell pellets using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.[10]
-
Collect the organic phase containing the lipids and dry it under nitrogen.
-
-
Mass Spectrometry Analysis:
-
Data Analysis:
-
Identify and quantify lipid species based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Compare the abundance of TMM and its precursors between the inhibitor-treated and control samples.
-
A significant decrease in TMM levels and a corresponding increase in precursor fatty acids would indicate on-target activity of the inhibitor.
-
Fluorescence Microscopy of Mycolic Acid Metabolism
Fluorescently tagged trehalose analogs can be used to visualize mycolic acid metabolism and transport in live cells.[11][12] Inhibition of Pks13-TE would be expected to reduce the incorporation of these probes into the cell envelope.
Protocol:
-
Cell Treatment and Labeling:
-
Culture Mycobacterium cells to mid-log phase.
-
Pre-treat the cells with this compound or vehicle control for 1-2 hours.
-
Add a fluorescent trehalose analog (e.g., 6-fluorescein-trehalose) to the cultures and incubate for a further period to allow for metabolic incorporation.[12]
-
-
Imaging:
-
Wash the cells to remove any unincorporated fluorescent probe.
-
Mount the cells on a microscope slide.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.
-
-
Analysis:
-
Compare the fluorescence intensity and localization between the inhibitor-treated and control cells.
-
On-target inhibition of Pks13-TE should result in a significant reduction in the incorporation of the fluorescent probe into the cell envelope, leading to lower overall fluorescence intensity.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for assessing the on-target activity of this compound in a cellular context. While this specific inhibitor series has not demonstrated whole-cell anti-mycobacterial activity, these methods are crucial for confirming target engagement and understanding the cellular consequences of Pks13-TE inhibition. The data generated from these assays will be invaluable for guiding the structure-activity relationship (SAR) studies needed to develop Pks13-TE inhibitors with improved cellular potency and therapeutic potential.
References
- 1. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mycobacterium tuberculosis Proteins Involved in Mycolic Acid Synthesis and Transport Localize Dynamically to the Old Growing Pole and Septum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Lipidomic analyses of Mycobacterium tuberculosis based on accurate mass measurements and the novel “Mtb LipidDB” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imaging mycobacterial growth and division with a fluorogenic probe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Visualization of mycobacterial membrane dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNA-Encoded Chemical Library Screening for Pks13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and practical protocols for the identification of inhibitors against Mycobacterium tuberculosis Polyketide Synthase 13 (Pks13) using DNA-Encoded Chemical Library (DEL) technology. Pks13 is a critical enzyme in the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall, making it a validated and compelling target for novel anti-tuberculosis therapeutics.[1][2][3][4]
Introduction to Pks13 and DEL Screening
Polyketide Synthase 13 (Pks13) is a large, multi-domain enzyme responsible for the final condensation step in mycolic acid biosynthesis.[2][5][6][7] It catalyzes the Claisen-type condensation of two long-chain fatty acids to form α-alkyl-β-ketoacids, the precursors to mycolic acids.[8] The essentiality of Pks13 for mycobacterial viability makes it an attractive target for drug discovery.[2][4]
DNA-Encoded Library (DEL) technology offers a powerful platform for screening vast chemical diversity, often numbering in the billions of compounds, in a time and cost-effective manner.[8][9][10][11] Each small molecule in the library is covalently linked to a unique DNA barcode that serves as an identifier during the screening process. This allows for the simultaneous screening of an entire library in a single tube.
Quantitative Data Summary
The following tables summarize the quantitative data for Pks13 inhibitors identified through DEL screening and subsequent optimization, as reported in the literature.
Table 1: Potency of Pks13-TE Inhibitors Discovered via DEL Screening
| Compound ID | Series | Pks13-TE IC50 (nM) | TAMRA Binding Assay IC50 (µM) | Reference |
| X20403 | 1 | 57 | 0.5 | [9][10] |
| X20404 | 1 | equipotent to X20403 | Not Reported | [9][10] |
| X13045 | 2 | 15,000 | Not Reported | [9][10] |
| X14146 | 3 | Not Reported | Not Reported | [9][10] |
Table 2: Whole-Cell Activity of Pks13 Inhibitors
| Compound ID | M. tuberculosis H37Rv MIC (µM) | Reference |
| Coumestan (B1194414) 1 | Not specified in µM, but bactericidal at 15x MIC | [7][12] |
| Coumestan 2 | Not specified in µM | [7] |
| Benzofuran 6 | Not specified in µM | [7] |
Experimental Protocols
Protocol 1: DNA-Encoded Library Screening against Pks13-TE
This protocol outlines the general steps for an affinity-based screening of a DEL against the thioesterase (TE) domain of Pks13.
1. Target Immobilization:
- The purified Pks13-TE domain, typically with a His-tag, is immobilized on an affinity matrix such as Ni-NTA resin.
- A negative control (no target) and a competitive control (target pre-incubated with a known inhibitor) are also prepared.[9]
2. Library Incubation:
- The pooled DEL is incubated with the immobilized target, the no-target control, and the competitive control under defined buffer conditions (pH, salt concentration) at 4°C for a specified period to allow for binding equilibrium to be reached.[13]
3. Washing:
- Unbound library members are removed through a series of stringent wash steps. The wash buffer composition and number of washes are optimized to reduce non-specific binding.
4. Elution:
- The bound library members are eluted from the target, often by heat denaturation.
5. PCR Amplification and Sequencing:
- The DNA barcodes of the eluted compounds are amplified by PCR.
- The amplified barcodes are then sequenced using next-generation sequencing (NGS) to identify the enriched chemical structures.
6. Data Analysis:
- Sequencing data is analyzed to identify the chemical structures that were significantly enriched in the target-containing samples compared to the control samples.
Protocol 2: Hit Validation using a TAMRA Probe Displacement Assay
This assay is used to confirm the binding of hits identified from the DEL screen to the Pks13-TE domain.
1. Reagents and Materials:
- Purified Pks13-TE protein.
- TAMRA-labeled probe that binds to the active site of Pks13-TE.
- Test compounds (resynthesized hits from the DEL screen).
- Assay buffer.
- Microplate reader capable of measuring fluorescence polarization.
2. Assay Procedure:
- A solution of Pks13-TE and the TAMRA-labeled probe is prepared in the assay buffer.
- The test compounds are serially diluted to create a range of concentrations.
- The Pks13-TE/probe solution is added to the wells of a microplate.
- The serially diluted test compounds are added to the wells.
- The plate is incubated to allow the binding reaction to reach equilibrium.
- The fluorescence polarization of each well is measured.
3. Data Analysis:
- A decrease in fluorescence polarization indicates displacement of the TAMRA probe by the test compound.
- The IC50 value, the concentration of the compound that causes 50% displacement of the probe, is calculated by fitting the data to a dose-response curve.
Protocol 3: Pks13-TE Enzymatic Assay
This protocol describes a biochemical assay to measure the enzymatic activity of the Pks13-TE domain and the inhibitory effect of test compounds. A common method utilizes a surrogate substrate like 4-methylumbelliferyl heptanoate (B1214049) (4-MUH).
1. Reagents and Materials:
- Purified Pks13-TE protein.
- 4-methylumbelliferyl heptanoate (4-MUH) substrate.
- Test compounds.
- Assay buffer.
- Microplate reader capable of measuring fluorescence.
2. Assay Procedure:
- The test compounds are serially diluted.
- Pks13-TE is pre-incubated with the test compounds in the assay buffer.
- The enzymatic reaction is initiated by the addition of the 4-MUH substrate.
- The reaction is incubated at a specific temperature for a set period.
- The reaction is stopped, and the fluorescence of the product, 4-methylumbelliferone, is measured.
3. Data Analysis:
- The percentage of inhibition is calculated for each compound concentration.
- The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Role of Pks13 in Mycolic Acid Biosynthesis.
Caption: DNA-Encoded Library Screening Workflow for Pks13 Inhibitors.
Caption: Logical Funnel of Hit to Lead Generation.
References
- 1. Scholars@Duke publication: Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13. [scholars.duke.edu]
- 2. Biochemical and Structural Study of the Atypical Acyltransferase Domain from the Mycobacterial Polyketide Synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered using DNA-Encoded Chemical Library Screening - X-Chem [x-chemrx.com]
- 12. Therapeutic potential of coumestan Pks13 inhibitors for tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Del Screening - Innovative Test Methods & Advancements | Book Now [vipergen.com]
Developing a High-Throughput Screen for Inhibitors of Pks13-TE: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyketide synthase 13 (Pks13) is an essential enzyme in Mycobacterium tuberculosis (Mtb), responsible for the final condensation step in the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[1][2] The thioesterase (TE) domain of Pks13, in particular, plays a critical role in the transfer of mycolic acids to trehalose (B1683222), making it an attractive target for the development of novel anti-tuberculosis therapeutics.[1] This document provides detailed application notes and protocols for developing a high-throughput screen (HTS) to identify inhibitors of the Pks13-TE domain. Three distinct screening methodologies are presented: a fluorescence-based activity assay, a fluorescence polarization competition assay, and a DNA-Encoded Library (DEL) screening approach.
Introduction to Pks13 as a Drug Target
Tuberculosis remains a global health crisis, exacerbated by the emergence of multidrug-resistant strains. Pks13 is a validated drug target in Mtb as its inhibition disrupts the integrity of the mycobacterial cell wall, leading to bacterial death.[1] The enzyme is a large multi-domain protein, and its C-terminal TE domain is responsible for the final transfer of the mycolic acid chain, a process essential for the viability of the bacterium.[1] Several classes of small molecules have been identified that inhibit Pks13-TE, including benzofurans, thiophenes, and coumestans, demonstrating the druggability of this target.[3]
Mycolic Acid Biosynthesis Pathway
The biosynthesis of mycolic acids is a complex process involving multiple enzymatic steps. Pks13 catalyzes the final Claisen-type condensation of two long-chain fatty acids. The TE domain then facilitates the transfer of the resulting α-alkyl β-ketoacyl product to trehalose, forming trehalose monomycolate (TMM), a precursor for mature mycolic acids integrated into the cell wall.
Caption: Mycolic Acid Biosynthesis Pathway highlighting the role of Pks13.
Recombinant Pks13-TE Protein Production
A reliable source of pure and active Pks13-TE is essential for any screening campaign. The following protocol describes the expression and purification of the Pks13-TE domain (residues 1451-1733 of Rv3800c) from E. coli.[2][4][5][6]
Materials
-
Expression vector: pET-based vector with an N-terminal His6-MBP tag followed by a TEV protease cleavage site.
-
Expression host: E. coli BL21(DE3) cells.
-
Growth medium: Luria-Bertani (LB) broth supplemented with appropriate antibiotics.
-
Inducing agent: Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol.
-
Wash buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT, 10% glycerol.
-
Elution buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT, 10% glycerol.
-
Dialysis buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT.
-
Affinity resin: Ni-NTA agarose.
-
Size-exclusion chromatography (SEC) column.
Protocol
-
Transformation: Transform the Pks13-TE expression vector into competent E. coli BL21(DE3) cells and plate on LB agar (B569324) with appropriate antibiotics.
-
Expression: Inoculate a single colony into a starter culture and grow overnight. The next day, inoculate a larger volume of LB broth and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to grow the culture overnight at 18°C.
-
Cell Harvest: Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.
-
Lysis: Lyse the cells by sonication on ice and clarify the lysate by centrifugation.
-
Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer and elute the protein with elution buffer.
-
TEV Cleavage and Dialysis: Add TEV protease to the eluted protein and dialyze against dialysis buffer overnight at 4°C to remove the His6-MBP tag and imidazole.
-
Reverse Ni-NTA Chromatography: Pass the dialyzed protein through the Ni-NTA column again to remove the cleaved tag and TEV protease.
-
Size-Exclusion Chromatography: As a final purification step, subject the protein to size-exclusion chromatography using a column pre-equilibrated with dialysis buffer.
-
Protein Characterization: Assess the purity of the protein by SDS-PAGE and confirm its identity by mass spectrometry. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
High-Throughput Screening Assays
Three distinct HTS methodologies are presented, each with its own advantages and considerations.
Fluorescence-Based Activity Assay
This assay directly measures the enzymatic activity of Pks13-TE using a fluorogenic substrate, 4-methylumbelliferyl heptanoate (B1214049) (4-MUH).[7][8][9][10][11] Cleavage of the ester bond by Pks13-TE releases the fluorescent product, 4-methylumbelliferone, which can be quantified. It is important to note that this assay can be challenging due to the poor substrate kinetics and instability of 4-MUH.[5]
-
Purified Pks13-TE protein.
-
Assay buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20.
-
Substrate: 4-methylumbelliferyl heptanoate (4-MUH) dissolved in DMSO.
-
Positive control: A known Pks13-TE inhibitor (e.g., TAM16).[3]
-
Negative control: DMSO.
-
384-well black, low-volume microplates.
-
Fluorescence plate reader.
-
Compound Dispensing: Dispense test compounds and controls (positive and negative) into the microplate wells.
-
Enzyme Addition: Add Pks13-TE solution to all wells except for the no-enzyme control wells.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Addition: Initiate the reaction by adding 4-MUH solution to all wells.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Excitation: 360 nm, Emission: 450 nm) over time (e.g., every minute for 30 minutes).
-
Data Analysis: Calculate the initial reaction velocity (slope of the linear portion of the fluorescence versus time plot) for each well. Determine the percent inhibition for each test compound relative to the controls.
Fluorescence Polarization (FP) Competition Assay
This assay measures the displacement of a fluorescently labeled probe from the Pks13-TE active site by a test compound.[12][13][14][15][16] The binding of the large Pks13-TE enzyme to the small fluorescent probe results in a high fluorescence polarization signal. In the presence of a competing inhibitor, the probe is displaced, leading to a decrease in the polarization signal.
-
Purified Pks13-TE protein.
-
FP buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100.
-
Fluorescent probe: A fluorescently labeled small molecule known to bind to the Pks13-TE active site (e.g., a TAMRA-labeled benzofuran (B130515) derivative). The synthesis of such a probe would involve standard bioconjugation chemistry.
-
Positive control: The unlabeled version of the fluorescent probe or another known inhibitor.
-
Negative control: DMSO.
-
384-well black, non-binding surface microplates.
-
Fluorescence plate reader with polarization filters.
-
Reagent Preparation: Prepare a pre-mixed solution of Pks13-TE and the fluorescent probe in FP buffer.
-
Compound Dispensing: Dispense test compounds and controls into the microplate wells.
-
Reagent Addition: Add the Pks13-TE/probe pre-mix to all wells.
-
Incubation: Incubate the plate at room temperature for 1 hour to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
Data Analysis: Calculate the percent inhibition for each compound based on the decrease in fluorescence polarization compared to the controls.
DNA-Encoded Library (DEL) Screening
DEL screening allows for the rapid interrogation of vast chemical libraries (billions of compounds) in a single experiment.[4][5][17][18] Each compound in the library is tagged with a unique DNA barcode. The screening process involves affinity selection of compounds that bind to the target protein, followed by PCR amplification and sequencing of the DNA tags to identify the binding molecules.
-
Purified Pks13-TE protein (biotinylated for immobilization).
-
DNA-Encoded Library.
-
Selection buffer: PBS with 0.05% Tween-20.
-
Streptavidin-coated magnetic beads.
-
Wash buffer: Selection buffer.
-
Elution buffer: 95°C water.
-
PCR reagents.
-
Next-generation sequencing platform.
-
Target Immobilization: Incubate biotinylated Pks13-TE with streptavidin-coated magnetic beads to immobilize the protein.
-
Affinity Selection: Add the DEL to the immobilized Pks13-TE and incubate to allow for binding.
-
Washing: Wash the beads extensively with wash buffer to remove non-binding compounds.
-
Elution: Elute the bound compounds by heating the beads in water.
-
PCR Amplification: Amplify the DNA tags from the eluted compounds using PCR.
-
Sequencing and Data Analysis: Sequence the amplified DNA and analyze the sequencing data to identify the chemical structures of the enriched compounds.
Data Presentation and Analysis
All quantitative data from the HTS should be summarized in a structured table for easy comparison. Key parameters to include are the half-maximal inhibitory concentration (IC50) for active compounds and the Z' factor for assay quality control.
Quantitative Data Summary
| Compound ID | HTS Method | IC50 (µM) | Z' Factor | Notes |
| TAM16 | FP Competition | 0.03 | 0.75 | Known potent benzofuran inhibitor.[3] |
| Coumestan (B1194414) Cpd 9 | Activity Assay | <0.0039 | 0.68 | Highly potent coumestan derivative.[3] |
| DEL Hit X20403 | DEL Screen | 0.057 | N/A | Identified through DEL screening.[5][19] |
| DEL Hit X13045 | DEL Screen | 15 | N/A | Modest inhibitor identified via DEL.[5][19] |
| Control Cpd A | FP Competition | >100 | - | Inactive control. |
Z' Factor Calculation
The Z' factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z' factor between 0.5 and 1.0 indicates an excellent assay.[20]
The formula for calculating the Z' factor is:
Z' = 1 - ( (3 * SD_positive_control) + (3 * SD_negative_control) ) / | Mean_positive_control - Mean_negative_control |
Where:
-
SD = Standard Deviation
Experimental Workflows and Logical Relationships
Visualizing the experimental workflows and logical relationships is crucial for understanding the screening process.
High-Throughput Screening Workflow
References
- 1. graphviz.org [graphviz.org]
- 2. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of cofactor-specific, bactericidal Mycobacterium tuberculosis InhA inhibitors using DNA-encoded library technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 4-Methylumbelliferyl heptanoate =95 GC 18319-92-1 [sigmaaldrich.com]
- 9. You are being redirected... [bio-world.com]
- 10. 4-Methylumbelliferyl heptanoate - 4-Methylumbelliferyl enanthate, Heptanoic acid 4-methylumbelliferyl ester [sigmaaldrich.com]
- 11. 4-Methylumbelliferyl heptanoate | C17H20O4 | CID 87583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
- 15. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 16. researchgate.net [researchgate.net]
- 17. High-throughput Identification of DNA-Encoded IgG Ligands that Distinguish Active and Latent Mycobacterium Tuberculosis Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for Efficacy Studies of Pks13-TE Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains.[1][2] The unique mycolic acid-rich cell wall of Mtb is crucial for its survival, virulence, and resistance to many antibiotics.[1][3] Polyketide synthase 13 (Pks13), an essential enzyme in the final condensation step of mycolic acid biosynthesis, has emerged as a promising target for novel anti-TB drugs.[1][2][3][4] Pks13 catalyzes the formation of α-alkyl β-ketoesters, the precursors to mycolic acids.[3] This document provides a detailed experimental design for evaluating the efficacy of "Pks13-TE Inhibitor 3," a novel compound targeting the thioesterase (TE) domain of Pks13.
Pks13 Signaling Pathway and Mechanism of Inhibition
Pks13 is a large, multidomain enzyme that plays a pivotal role in the mycolic acid biosynthesis pathway.[2] The enzyme facilitates the Claisen-type condensation of two long-chain fatty acids to produce the mycolic acid precursor.[2][4] The thioesterase (TE) domain of Pks13 is essential for the final product release.[2][3] this compound is hypothesized to bind to the TE domain, thereby blocking the release of the mycolic acid precursor and disrupting cell wall synthesis, ultimately leading to bacterial death.
Experimental Workflow for Efficacy Evaluation
A structured, multi-stage approach is essential to comprehensively evaluate the efficacy of this compound. The workflow progresses from in vitro enzymatic and cellular assays to in vivo animal models, ensuring a thorough characterization of the inhibitor's potency, selectivity, and therapeutic potential.
Logical Framework for Efficacy Studies
The progression of the efficacy studies follows a logical sequence, where positive outcomes at each stage provide the rationale for advancing to the next, more complex and resource-intensive phase. This framework ensures a cost-effective and scientifically sound evaluation process.
Experimental Protocols
In Vitro Pks13-TE Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the isolated Pks13-TE domain.
Materials:
-
Recombinant Pks13-TE enzyme
-
Fluorogenic substrate (e.g., a TAMRA-based probe)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Tween-20)
-
This compound
-
Positive control inhibitor (e.g., TAM16)[5]
-
DMSO (for compound dilution)
-
384-well black microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
In a 384-well plate, add the diluted inhibitor or control (DMSO for no-inhibition control) to each well.
-
Add the recombinant Pks13-TE enzyme to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Measure the fluorescence polarization at regular intervals for 60 minutes at 37°C.
-
Calculate the rate of substrate hydrolysis for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween-80
-
This compound
-
Positive control drug (e.g., Isoniazid)
-
96-well microplates
-
Resazurin (B115843) sodium salt solution
Procedure:
-
Prepare a two-fold serial dilution of this compound in 7H9 broth in a 96-well plate.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 0.5. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial suspension to each well containing the inhibitor, positive control, and a no-drug growth control.
-
Incubate the plates at 37°C for 7 days.
-
After incubation, add resazurin solution to each well and incubate for another 24 hours.
-
The MIC is defined as the lowest concentration of the inhibitor that prevents a color change of resazurin from blue to pink (indicating bacterial growth).
Cytotoxicity Assay
Objective: To assess the toxicity of this compound against a mammalian cell line and determine the 50% cytotoxic concentration (CC50).
Materials:
-
Human cell line (e.g., HepG2 or Vero cells)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
This compound
-
Positive control for cytotoxicity (e.g., Doxorubicin)
-
MTT or resazurin solution
-
96-well cell culture plates
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT or resazurin solution to each well and incubate for 2-4 hours.
-
Measure the absorbance or fluorescence according to the assay used.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the CC50 value.
-
Calculate the Selectivity Index (SI) as CC50 / MIC.
In Vivo Efficacy in a Mouse Model of Tuberculosis
Objective: To evaluate the in vivo efficacy of this compound in reducing the bacterial load in a murine model of TB infection.
Materials:
-
BALB/c mice (6-8 weeks old)
-
M. tuberculosis H37Rv
-
Aerosol infection chamber
-
This compound formulation for oral or parenteral administration
-
Positive control drug (e.g., Isoniazid)
-
Vehicle control
Procedure:
-
Infect mice with a low dose of M. tuberculosis H37Rv via the aerosol route.[6]
-
After a pre-determined period (e.g., 14 or 28 days) to establish infection, randomize the mice into treatment groups: vehicle control, positive control, and different dose levels of this compound.[6][7]
-
Administer the treatments daily for a specified duration (e.g., 4 weeks).[6]
-
Monitor the body weight of the mice throughout the study as a general health indicator.[8]
-
At the end of the treatment period, euthanize the mice and aseptically harvest the lungs and spleens.
-
Homogenize the organs and plate serial dilutions of the homogenates on Middlebrook 7H11 agar (B569324) plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).
-
Express the bacterial load as log10 CFU per organ and compare the treatment groups to the vehicle control to determine the reduction in bacterial burden.
Data Presentation
All quantitative data should be summarized in the following tables for clear comparison.
Table 1: In Vitro Activity and Cytotoxicity of this compound
| Compound | Pks13-TE IC50 (µM) | Mtb H37Rv MIC (µg/mL) | HepG2 CC50 (µM) | Selectivity Index (SI) |
| This compound | ||||
| Isoniazid | ||||
| TAM16 |
Table 2: In Vivo Efficacy of this compound in a Murine TB Model
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU in Lungs (± SD) | Reduction in Lung Log10 CFU (vs. Vehicle) | Mean Log10 CFU in Spleen (± SD) | Reduction in Spleen Log10 CFU (vs. Vehicle) |
| Vehicle Control | - | - | - | ||
| Isoniazid | 25 | ||||
| This compound | 50 | ||||
| This compound | 100 |
References
- 1. Targeting polyketide synthase 13 for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. benthamscience.com [benthamscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Assessment of tuberculosis drug efficacy using preclinical animal models and in vitro predictive techniques | RTI [rti.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Pks13-TE Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyketide synthase 13 (Pks13) is an essential enzyme in Mycobacterium tuberculosis (Mtb), responsible for the final condensation step in the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[1][2][3] The thioesterase (TE) domain of Pks13, in particular, is a validated target for the development of novel anti-tuberculosis drugs.[1][3] This document provides detailed application notes and protocols for the analytical characterization of Pks13-TE inhibitors, with a focus on a representative oxadiazole-based inhibitor, herein referred to as "inhibitor 3".[3][4]
The characterization of a novel inhibitor requires a multi-faceted approach, encompassing biochemical validation of enzyme inhibition, confirmation of on-target activity in whole-cell Mtb, and biophysical and structural elucidation of the inhibitor-target interaction. The following sections detail the methodologies for these key experiments.
Data Presentation: Characterization of Pks13-TE Inhibitor 3
The following tables summarize the key quantitative data for the characterization of inhibitor 3 and related compounds.
Table 1: In Vitro Enzymatic Inhibition of Pks13-TE
| Compound | Pks13-TE Enzyme Assay IC50 (µM) | TAMRA-FP Binding Assay IC50 (µM) |
| Inhibitor 3 (X20348) | 0.47[4] | 0.9[4] |
| Series 1 (X20403) | 0.057[4] | 0.5[4] |
| Series 2 (X21429) | Not Reported | Not Reported |
| TAM16 (Control) | Not Reported | Not Reported |
Table 2: Whole-Cell Activity against Mycobacterium tuberculosis
| Compound | Mtb H37Rv MIC (µM) | Mtb Hypomorph (-ATC) MIC (µM) | Mtb Hypomorph (+ATC) MIC (µM) |
| Inhibitor 3 (X20348) | >100[4] | Not Reported | Not Reported |
| Series 1 (X20404) | 0.25[5] | Not Reported | Not Reported |
| Series 2 (X21429) | 0.24[1] | Not Reported | Not Reported |
| TAM16 (Control) | Not Reported | >10-fold shift[6] | >10-fold shift[6] |
Table 3: Biophysical Characterization of Inhibitor Binding to Pks13-TE
| Compound | nanoDSF ΔTm (°C) |
| Inhibitor 3 (Analog) | Significant thermal stabilization[7] |
| Tetracyclic Inhibitor (65) | Tm Shift Observed[8] |
Mandatory Visualizations
References
- 1. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining nano-differential scanning fluorimetry and microscale thermophoresis to investigate VDAC1 interaction with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inext-discovery.eu [inext-discovery.eu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
Application Notes and Protocols for Studying Mycobacterium tuberculosis Cell Wall Biosynthesis with Pks13-TE Inhibitor 3
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cell wall of Mycobacterium tuberculosis (Mtb) is a complex and unique structure, essential for the bacterium's survival, pathogenesis, and intrinsic resistance to many antibiotics. A key component of this cell wall is mycolic acids, which are very long-chain fatty acids. The final and essential step in mycolic acid biosynthesis is catalyzed by the multi-domain enzyme Polyketide Synthase 13 (Pks13). Specifically, the thioesterase (TE) domain of Pks13 is responsible for the condensation of two long fatty acyl chains to produce α-alkyl β-ketoesters, the immediate precursors of mycolic acids. This critical role makes Pks13, and particularly its TE domain, a validated and attractive target for the development of new anti-tuberculosis drugs.[1][2][3]
A novel class of Pks13-TE inhibitors, exemplified by inhibitor 3 (a representative of the oxadiazole series), has been identified and shown to exhibit potent anti-mycobacterial activity. These inhibitors disrupt the mycolic acid biosynthesis pathway, leading to inhibition of Mtb growth. This document provides detailed application notes and protocols for utilizing Pks13-TE inhibitor 3 and other similar compounds in the study of Mtb cell wall biosynthesis.
Mechanism of Action of Pks13-TE Inhibitors
Pks13 is a large, multi-domain enzyme that catalyzes the final condensation step in mycolic acid synthesis.[3] The process involves the condensation of a long-chain fatty acid (C24–C26) and a very long-chain fatty acid (C56).[1] The resulting product is then transferred from Pks13 to trehalose (B1683222) by the TE domain.[1][3] Subsequently, trehalose monomycolate is transported across the cell membrane and incorporated into the outer layer of the cell wall.[1][3] Pks13 has been demonstrated to be essential for the viability of Mtb both in vitro and in vivo.[1]
Pks13-TE inhibitors, such as the benzofuran (B130515) TAM16, coumestan (B1194414) derivatives, and the oxadiazole series (including inhibitor 3), bind to the active site of the TE domain. This binding event blocks the substrate from accessing the catalytic site, thereby inhibiting the condensation reaction and the subsequent formation of mycolic acids.[1][4] The disruption of this crucial pathway leads to the inhibition of Mtb growth. The on-target activity of these inhibitors has been confirmed through the generation of resistant Mtb mutants, which harbor point mutations in the thioesterase domain of Pks13.[1]
Data Presentation: Quantitative Data for Pks13-TE Inhibitors
The following tables summarize the quantitative data for various Pks13-TE inhibitors, providing a basis for comparison of their efficacy.
| Inhibitor | Chemical Class | Pks13-TE IC50 (µM) | Mtb H37Rv MIC (µM) | Reference(s) |
| Inhibitor 3 (X20348) | Oxadiazole | 0.9 | >100 | [1][5] |
| TAM16 | Benzofuran | 0.19 | 0.09 | [2][6] |
| X20404 | Triazole | ~0.057 (enzyme assay), 0.5 (TAMRA) | 0.25 | [1][5] |
| Coumestan 65 | Coumestan | Not Reported | 0.0313 - 0.0625 (µg/mL) | [4] |
| Pks13-TE inhibitor 2 (Compound 32) | Coumestan | 1.30 | 0.0039 - 0.0078 (µg/mL) | [7] |
Note: MIC values are often reported in µg/mL and have been converted to µM where possible for consistency. Direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of Pks13-TE inhibitors on Mtb.
Mtb Growth Inhibition Assay (Microplate Alamar Blue Assay - MABA)
This assay is a widely used colorimetric method to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis. It relies on the reduction of the blue indicator dye, Alamar Blue (resazurin), to a pink, fluorescent compound (resorufin) by metabolically active cells.[8][9][10]
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (Oleic Acid-Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80
-
Pks13-TE inhibitor stock solution (in DMSO)
-
Sterile 96-well flat-bottom microplates
-
Alamar Blue reagent
-
10% Tween 80 solution
-
Sterile deionized water
-
Parafilm
Protocol:
-
Preparation of Bacterial Inoculum:
-
Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).
-
Dilute the culture in 7H9 broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute the bacterial suspension 1:50 in 7H9 broth to achieve the final inoculum density.
-
-
Plate Setup:
-
Add 200 µL of sterile deionized water to all outer perimeter wells of a 96-well plate to minimize evaporation.
-
Add 100 µL of 7H9 broth to all experimental wells.
-
In the first column of experimental wells, add an additional 100 µL of 7H9 broth containing the Pks13-TE inhibitor at twice the highest desired final concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last dilution column.
-
Add 100 µL of the prepared Mtb inoculum to each well. The final volume in each well should be 200 µL.
-
Include a drug-free control (inoculum only) and a negative control (broth only).
-
-
Incubation:
-
Seal the plate with Parafilm and incubate at 37°C for 5-7 days.[8]
-
-
Addition of Alamar Blue:
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 10% Tween 80 to each well.[11]
-
Re-seal the plate and incubate at 37°C for 24 hours.
-
-
Reading Results:
-
Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[9]
-
Pks13-TE Binding Assay (Fluorescence Polarization Competition Assay)
This assay measures the ability of an inhibitor to displace a fluorescently labeled probe (e.g., a TAMRA-labeled probe) from the active site of the Pks13-TE domain.
Materials:
-
Purified Pks13-TE protein
-
TAMRA-labeled probe specific for Pks13-TE
-
Pks13-TE inhibitor stock solution (in DMSO)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT, 1 mg/mL CHAPS, 0.5 mg/mL bovine gamma globulin)
-
Black, low-binding 384-well plates
-
Fluorescence polarization plate reader
Protocol:
-
Assay Setup:
-
Prepare serial dilutions of the Pks13-TE inhibitor in DMSO.
-
In a 384-well plate, add a fixed concentration of the Pks13-TE enzyme and the TAMRA-labeled probe to each well containing the assay buffer.
-
Add the serially diluted inhibitor to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no enzyme (minimum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the TAMRA fluorophore (e.g., excitation at 531 nm and emission at 579 nm).
-
-
Data Analysis:
-
The decrease in fluorescence polarization is proportional to the displacement of the TAMRA-probe by the inhibitor.
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value of the inhibitor.
-
Thermal Stability Assay (nanoDSF)
Nano-Differential Scanning Fluorimetry (nanoDSF) is used to assess the thermal stability of the Pks13-TE protein in the presence and absence of an inhibitor. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).
Materials:
-
Purified Pks13-TE protein (at a suitable concentration, e.g., 30 µM)
-
Pks13-TE inhibitor stock solution (in DMSO)
-
Buffer for Pks13-TE (e.g., a standard buffer in which the protein is stable)
-
nanoDSF instrument and capillaries
Protocol:
-
Sample Preparation:
-
Prepare samples of Pks13-TE protein in the buffer.
-
For the inhibitor-treated samples, add the inhibitor to the protein solution at a specific molar excess (e.g., 5-fold or 10-fold).[4] Ensure the final DMSO concentration is consistent across all samples and does not exceed a level that affects protein stability (e.g., <5%).
-
Include a control sample with the protein and the same concentration of DMSO but no inhibitor.
-
-
nanoDSF Measurement:
-
Load the samples into the nanoDSF capillaries.
-
Place the capillaries in the instrument.
-
Apply a linear thermal ramp (e.g., from 20°C to 95°C at a rate of 1°C/minute).
-
The instrument will monitor the change in the intrinsic tryptophan fluorescence at 330 nm and 350 nm as the protein unfolds.
-
-
Data Analysis:
-
The instrument's software will calculate the ratio of the fluorescence intensities (F350/F330) and plot it against temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the inflection point of the unfolding curve.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control sample from the Tm of the inhibitor-treated sample. A positive ΔTm indicates stabilization of the protein by the inhibitor.
-
Mycolic Acid Biosynthesis Inhibition Assay
This assay directly measures the effect of a Pks13-TE inhibitor on the synthesis of mycolic acids in Mtb using radiolabeled acetate.
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth (as described above)
-
Pks13-TE inhibitor stock solution (in DMSO)
-
[1-14C]acetic acid, sodium salt
-
Reagents for lipid extraction (e.g., chloroform (B151607), methanol)
-
Reagents for saponification and methylation (e.g., tetrabutylammonium (B224687) hydroxide, methyl iodide)
-
TLC plates (silica gel)
-
TLC solvent systems (e.g., hexane:ethyl acetate)
-
Phosphorimager or autoradiography film
Protocol:
-
Inhibitor Treatment and Radiolabeling:
-
Grow Mtb cultures to mid-log phase.
-
Treat the cultures with the Pks13-TE inhibitor at various concentrations (e.g., at and above the MIC). Include a no-drug control.
-
Incubate for a defined period (e.g., 2-4 hours).
-
Add [1-14C]acetate to each culture and incubate for an additional period (e.g., 4-6 hours) to allow for incorporation into newly synthesized lipids.
-
-
Lipid Extraction and Derivatization:
-
Harvest the bacterial cells by centrifugation.
-
Extract the total lipids from the cell pellet using appropriate organic solvents (e.g., a mixture of chloroform and methanol).
-
Saponify the extracted lipids to release the mycolic acids.
-
Methylate the mycolic acids to form fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs) for TLC analysis.
-
-
Thin-Layer Chromatography (TLC):
-
Spot the extracted and derivatized lipids onto a silica (B1680970) gel TLC plate.
-
Develop the TLC plate using a suitable solvent system (e.g., multiple developments with hexane:ethyl acetate).
-
-
Detection and Analysis:
-
Expose the TLC plate to a phosphorimager screen or autoradiography film to visualize the radiolabeled lipids.
-
Compare the intensity of the MAME bands in the inhibitor-treated samples to the control. A reduction in the intensity of the MAME bands indicates inhibition of mycolic acid biosynthesis.
-
Mandatory Visualizations
References
- 1. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PKS13 Inhibitors - TAM16 | Working Group for New TB Drugs [newtbdrugs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving in vivo efficacy of Pks13-TE inhibitor 3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pks13-TE Inhibitor 3 in in vivo experiments. The information is compiled from studies on various Pks13 thioesterase (TE) domain inhibitors and general best practices for in vivo evaluation of enzyme inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound targets the thioesterase (TE) domain of Polyketide Synthase 13 (Pks13) in Mycobacterium tuberculosis. Pks13 is a crucial enzyme involved in the final condensation step of mycolic acid biosynthesis, which is an essential component of the mycobacterial cell wall.[1][2][3][4] By inhibiting the TE domain, the inhibitor blocks the transfer of the mycolic acid precursor to trehalose, disrupting the cell wall synthesis and leading to bacterial death.[5][6][7]
Q2: Why is Pks13 considered a good drug target for tuberculosis?
A2: Pks13 is considered an attractive and viable target for anti-tuberculosis drug discovery for several reasons:
-
Essentiality: Pks13 is essential for the viability of M. tuberculosis both in vitro and in vivo.[2][4][6]
-
Specificity: The mycolic acid biosynthesis pathway is unique to mycobacteria and related organisms, suggesting that inhibitors targeting this pathway are less likely to have off-target effects in humans.[1][4]
-
Clinical Relevance: Inhibition of mycolic acid synthesis is a clinically validated strategy, as exemplified by the first-line anti-TB drug isoniazid, which targets InhA, another enzyme in this pathway.[6]
Q3: What are the expected outcomes of successful in vivo treatment with this compound?
A3: Successful in vivo treatment in a mouse model of tuberculosis should result in a significant reduction in the bacterial load in the lungs and spleen compared to the vehicle control group.[8][9] This is typically measured in colony-forming units (CFU). Additionally, histopathological analysis of lung tissue should show a reduction in inflammation and tissue damage.[8][9]
Q4: Are there known resistance mechanisms to Pks13-TE inhibitors?
A4: Yes, resistance to Pks13-TE inhibitors has been observed to arise from single nucleotide polymorphisms (SNPs) in the pks13 gene, specifically within the region coding for the thioesterase domain.[7][10] These mutations can alter the binding pocket of the inhibitor, reducing its efficacy.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Lack of in vivo efficacy despite good in vitro activity. | 1. Poor Pharmacokinetics (PK): The inhibitor may have low oral bioavailability, rapid metabolism, or poor distribution to the site of infection (e.g., lung granulomas).[6][11] 2. Inappropriate Formulation: The inhibitor may not be soluble or stable in the chosen vehicle for administration.[8] 3. Suboptimal Dosing Regimen: The dose or frequency of administration may be insufficient to maintain a therapeutic concentration. | 1. Conduct Pharmacokinetic Studies: Determine the PK profile of the inhibitor in the selected animal model. This includes measuring parameters like Cmax, Tmax, AUC, and half-life.[6][10] 2. Optimize Formulation: Test different vehicles (e.g., water, 0.5% carboxymethylcellulose) to improve solubility and stability.[8] 3. Dose-Ranging Studies: Perform dose-escalation studies to identify a dose that provides adequate exposure and efficacy.[12] |
| High variability in efficacy results between animals. | 1. Inconsistent Drug Administration: Inaccurate oral gavage or injection technique can lead to variable dosing. 2. Variable Infection Inoculum: Inconsistent delivery of M. tuberculosis during aerosol infection can result in different initial bacterial loads.[9] 3. Biological Variation: Inherent biological differences between individual animals. | 1. Ensure Proper Training: All personnel administering the inhibitor should be proficient in the chosen technique. 2. Standardize Infection Protocol: Use a calibrated aerosol exposure chamber and verify the initial bacterial load in a subset of animals one day post-infection.[8][9] 3. Increase Group Size: Using a larger number of animals per group can help to mitigate the effects of individual variation. |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy). | 1. Off-Target Effects: The inhibitor may be interacting with host targets. For example, some benzofuran-based Pks13 inhibitors have shown hERG toxicity.[6][7] 2. Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. 3. Dose is too high. | 1. In Vitro Cytotoxicity Assays: Test the inhibitor against a panel of mammalian cell lines to assess for off-target toxicity.[4] 2. Vehicle Control Group: Always include a group of animals that receives only the vehicle to assess its potential toxicity.[9] 3. Toxicity Studies: Conduct a maximum tolerated dose (MTD) study to determine the safe dosage range. |
| Unexpected enzyme inhibition patterns. | 1. Sample Contaminants: Substances introduced during sample preparation can inhibit enzyme activity.[13] 2. Time-Dependent Inhibition: Some inhibitors may exhibit time-dependent irreversible inhibition.[14] 3. Assay Artifacts: The detection method may not be linear at high product concentrations.[14] | 1. Spike and Recovery Experiment: Add a known amount of active enzyme to your sample and a control buffer. Lower activity in the sample indicates an inhibitor is present.[13] 2. Pre-incubation Studies: Vary the pre-incubation time of the enzyme and inhibitor to assess for time-dependent effects. 3. Validate Assay Linearity: Ensure that the assay signal is linear over the range of product concentrations being measured. |
Quantitative Data Summary
The following tables present hypothetical quantitative data for this compound, representative of what would be generated in a typical in vivo efficacy study.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice (25 mg/kg Oral Gavage)
| Parameter | Value |
| Cmax (µM) | 5.2 |
| Tmax (h) | 2 |
| AUC (0-24h) (µM*h) | 35.8 |
| Half-life (t½) (h) | 4.5 |
| Oral Bioavailability (%) | 25 |
Table 2: Hypothetical In Vivo Efficacy of this compound in a Murine Model of Chronic Tuberculosis
| Treatment Group | Dose (mg/kg) | Mean Lung CFU (log10) ± SD | Mean Spleen CFU (log10) ± SD |
| Vehicle Control | - | 6.5 ± 0.3 | 4.8 ± 0.4 |
| Isoniazid | 25 | 4.2 ± 0.2 | 3.1 ± 0.3 |
| This compound | 25 | 5.1 ± 0.4 | 3.9 ± 0.5 |
| This compound | 50 | 4.4 ± 0.3 | 3.3 ± 0.4 |
| This compound | 100 | 4.1 ± 0.2 | 3.0 ± 0.3 |
Experimental Protocols
Protocol 1: Murine Model of Chronic Tuberculosis Infection
This protocol describes the establishment of a chronic tuberculosis infection in BALB/c mice prior to drug efficacy testing.[9]
-
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Mycobacterium tuberculosis H37Rv strain
-
Aerosol exposure chamber (e.g., Glas-Col)
-
Middlebrook 7H9 broth with supplements
-
Middlebrook 7H11 or 7H10 agar (B569324) plates
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80
-
-
Procedure:
-
Inoculum Preparation: Culture M. tb H37Rv in Middlebrook 7H9 broth to mid-log phase. Wash the bacterial cells with PBS containing 0.05% Tween 80 and resuspend to the desired concentration.
-
Aerosol Infection: Place mice in the aerosol exposure chamber and infect with a low dose of M. tb H37Rv to deliver approximately 100-200 bacilli to the lungs of each mouse.
-
Confirmation of Infection: One day post-infection, euthanize a small cohort of mice (n=3-4). Homogenize the lungs and plate serial dilutions on 7H11 agar to confirm the initial bacterial load.[8]
-
Establishment of Chronic Infection: Allow the infection to establish for 4 weeks. At this stage, the bacterial load in the lungs will have reached a stable plateau.
-
Protocol 2: In Vivo Efficacy Evaluation of this compound
This protocol outlines the procedure for evaluating the therapeutic efficacy of the inhibitor in chronically infected mice.
-
Materials:
-
Chronically infected BALB/c mice
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control drug (e.g., Isoniazid)
-
Oral gavage needles
-
-
Procedure:
-
Group Allocation: Randomly assign mice to treatment groups (Vehicle control, Isoniazid, and different doses of this compound).
-
Drug Formulation: Prepare fresh formulations of the inhibitor and control drugs in the chosen vehicle daily.
-
Drug Administration: Administer the respective treatments daily via oral gavage for 4 weeks.[8] Monitor mice for signs of toxicity.
-
Efficacy Assessment: At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleens.
-
Bacteriological Analysis: Homogenize the organs in PBS with 0.05% Tween 80. Plate serial dilutions on 7H11 agar. Incubate at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU).[9][12]
-
Histopathological Analysis: Fix a portion of the lung tissue in 10% neutral buffered formalin for histopathological examination to assess inflammation and tissue damage.[8]
-
Visualizations
Caption: Mycolic acid biosynthesis pathway and the inhibitory action of this compound.
Caption: Workflow for in vivo efficacy testing of this compound.
References
- 1. The Pks13/FadD32 Crosstalk for the Biosynthesis of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The polyketide synthase Pks13 catalyzes a novel mechanism of lipid transfer in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. journals.asm.org [journals.asm.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
addressing Pks13-TE inhibitor 3 off-target effects
Welcome to the technical support center for Pks13-TE Inhibitor 3. This resource is designed for researchers, scientists, and drug development professionals investigating the off-target effects of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound belongs to a novel chemical series of inhibitors identified through DNA-Encoded Chemical Library (DEL) screening. Its primary target is the thioesterase (TE) domain of Polyketide Synthase 13 (Pks13) in Mycobacterium tuberculosis (Mtb). Pks13 is a crucial enzyme that catalyzes the final Claisen condensation step in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2] By inhibiting the Pks13-TE domain, the inhibitor blocks mycolic acid production, leading to bactericidal effects.[1][3][4]
Q2: Why is it critical to investigate the off-target effects of this compound?
A2: Investigating off-target effects is a mandatory step in drug development for several reasons:
-
Predicting Toxicity: Unintended interactions with host proteins can lead to cellular toxicity and adverse side effects. For instance, previous benzofuran-based Pks13 inhibitors were halted due to hERG toxicity, highlighting the importance of early safety profiling.[2]
-
Understanding Mechanism of Action: Off-target binding can contribute to the compound's overall efficacy or produce confounding results in cellular assays. A comprehensive target profile ensures that the observed phenotype is correctly attributed to the inhibition of Pks13.
-
Drug Repurposing: Identifying unexpected targets can open new therapeutic avenues for the inhibitor.[5]
-
Ensuring Selectivity: Since many enzyme families, such as kinases, have conserved ATP-binding pockets, small molecule inhibitors can inadvertently bind to multiple members, leading to a lack of specificity.[5]
Q3: What are the initial signs in my experiment that might suggest off-target effects?
A3: Several observations can point towards potential off-target activity:
-
Unexpected Cytotoxicity: The compound shows significant toxicity to mammalian cell lines at concentrations close to its anti-mycobacterial Minimum Inhibitory Concentration (MIC).
-
Mismatch between Enzymatic and Cellular Activity: The half-maximal inhibitory concentration (IC50) against purified Pks13-TE is vastly different from the whole-cell potency (MIC).
-
Unusual Phenotypes: The inhibitor induces cellular phenotypes in Mtb or host cells that are not consistent with the known downstream effects of mycolic acid synthesis inhibition.
-
Rapid Resistance Development: Bacteria quickly develop resistance through mutations in genes other than pks13.
Q4: What are the recommended first steps to profile the off-target landscape of this compound?
A4: A tiered approach is recommended:
-
Cytotoxicity Assays: Determine the 50% cytotoxic concentration (CC50) in relevant mammalian cell lines (e.g., HepG2, Vero E6) to calculate a Selectivity Index (SI = CC50/IC50). A high SI is desirable.[6]
-
Broad-Spectrum Kinase Panel Screening: Screen the inhibitor against a large panel of human kinases to identify potential off-target kinase interactions.[7][8]
-
Proteome-Wide Target Identification: Employ unbiased chemical proteomics methods like Cellular Thermal Shift Assay (CETSA) or Affinity Chromatography coupled to Mass Spectrometry (AC-MS) to identify binding partners in a proteome-wide manner.[9][10]
Troubleshooting Guides
This section addresses specific issues that may arise during your off-target investigation experiments.
Problem 1: High Cytotoxicity Observed in Mammalian Cells
| Potential Cause | Troubleshooting Step |
| General Cellular Toxicity | Perform a panel of cytotoxicity assays using different cell lines (e.g., hepatic, renal, cardiac) to determine if the toxicity is cell-type specific. Use assays that measure different endpoints, such as metabolic activity (MTT assay), membrane integrity (LDH assay), and apoptosis (caspase activity). |
| Mitochondrial Toxicity | Assess mitochondrial membrane potential using a fluorescent dye like JC-1. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, a common mechanism of drug-induced toxicity. |
| Off-Target Kinase Inhibition | If kinase screening reveals potent inhibition of essential human kinases (e.g., CDKs, Src family), this could explain the toxicity. Validate these hits with in-cell target engagement assays like CETSA. |
| hERG Channel Inhibition | Given the precedent with other Pks13 inhibitors, perform a specific hERG channel binding or functional assay to rule out cardiotoxicity risks. |
Problem 2: Discrepancy Between In Vitro IC50 and Whole-Cell MIC
| Potential Cause | Troubleshooting Step |
| Poor Cell Penetration or High Efflux | The MIC is higher than the IC50. This suggests the compound may not be reaching its target inside the mycobacterium. Use cell permeability assays or test the compound in combination with an efflux pump inhibitor. |
| Compound Instability or Metabolism | The compound may be degraded in culture medium or metabolized by the bacteria. Assess the stability of the inhibitor in mycobacterial growth medium over time using LC-MS. |
| Off-Target Engagement in Whole Cells | The MIC is significantly lower than the IC50. This could indicate that the compound has additional, more potent targets within the mycobacterium. This is a strong rationale for performing proteome-wide off-target identification in Mtb lysates. |
| Assay Conditions | Ensure the in vitro enzymatic assay conditions (e.g., buffer, pH, detergent concentration) are optimal and not interfering with inhibitor activity. |
Problem 3: No Hits in Initial Off-Target Screens Despite Cellular Phenotype
| Potential Cause | Troubleshooting Step |
| Weak or Transient Interactions | The off-target binding may be too weak or transient to be captured by methods like affinity chromatography. CETSA is more sensitive to detecting target engagement in a native cellular context and may be more successful.[2] |
| Target is a Non-Protein Molecule | The inhibitor might be interacting with lipids, nucleic acids, or other non-proteinaceous molecules. This requires specialized assays and is generally less common for this class of compounds. |
| Indirect (Downstream) Effects | The observed phenotype might be an indirect consequence of Pks13 inhibition rather than a direct off-target effect. Carefully map the cellular response to confirm it aligns with known consequences of mycolic acid synthesis disruption. |
| Limitations of the Screening Method | The chosen method may have limitations. For example, Kinobeads primarily capture ATP-competitive binders and may miss allosteric inhibitors.[5] Consider using orthogonal methods (e.g., combining CETSA with AC-MS) for a more comprehensive view. |
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data from off-target assessment experiments. Note: The data presented here are illustrative examples and are not actual experimental results for this compound.
Table 1: On-Target Potency and Mammalian Cell Cytotoxicity
| Compound | Pks13-TE IC50 (µM) | Mtb H37Rv MIC (µM) | HepG2 CC50 (µM) | Vero E6 CC50 (µM) | Selectivity Index (SI) (HepG2/IC50) |
| This compound | 0.25 | 0.5 | > 100 | > 100 | > 400 |
| Control Compound A | 0.10 | 0.2 | 5.0 | 8.5 | 50 |
| Control Compound B | 15.0 | > 50 | > 100 | > 100 | > 6.7 |
Table 2: Example Kinase Selectivity Panel Data (% Inhibition at 1 µM)
| Kinase Target | This compound | Staurosporine (Non-selective control) | Sunitinib (Multi-kinase control) |
| Pks13 (Target) | 98% | 99% | 95% |
| CDK2 | 75% | 99% | 88% |
| VEGFR2 | 15% | 98% | 92% |
| SRC | 82% | 99% | 85% |
| ABL1 | 5% | 99% | 97% |
| EGFR | < 5% | 95% | 70% |
| p38α (MAPK14) | 22% | 97% | 65% |
| JNK1 | 18% | 96% | 55% |
Data highlighted in bold indicates significant off-target inhibition (>70%) that warrants further investigation with IC50 determination.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify that this compound engages its target in intact cells and to validate potential off-targets identified through other means. The principle is that a protein becomes more resistant to heat denaturation when bound to a ligand.[2][9][11]
Materials:
-
Cell culture (e.g., Mtb or a mammalian cell line expressing the target).
-
This compound stock solution.
-
Vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Thermocycler, centrifuges, equipment for Western blotting.
-
Primary antibody specific to the target protein (e.g., anti-Pks13 or anti-CDK2).
Procedure:
-
Cell Treatment: Culture cells to the desired density. Treat one set of cells with this compound at a final concentration of 10-20x the IC50/MIC. Treat a control set with an equivalent volume of vehicle. Incubate for 1-2 hours at 37°C.
-
Harvesting: Harvest cells, wash twice with ice-cold PBS, and resuspend the cell pellet in PBS.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermocycler across a temperature gradient (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes. Include an unheated control at room temperature.
-
Cell Lysis: Immediately lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).
-
Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample (e.g., using a BCA assay) and normalize all samples to the same concentration.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blot using a primary antibody against the protein of interest.
-
Data Analysis: Quantify the band intensities for each lane. Plot the normalized band intensity against the temperature. A rightward shift in the melting curve for the inhibitor-treated samples compared to the vehicle control indicates target engagement and stabilization.
Protocol 2: Affinity Chromatography-Mass Spectrometry (AC-MS) for Off-Target ID
This method uses an immobilized version of the inhibitor to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry.[10][12][13]
Materials:
-
This compound analog with a chemical linker for immobilization.
-
NHS-activated sepharose beads or similar affinity matrix.
-
Cell lysate from Mtb or relevant mammalian cells.
-
Lysis buffer, wash buffers of increasing stringency, and elution buffer.
-
Equipment for protein digestion (trypsin), liquid chromatography, and tandem mass spectrometry (LC-MS/MS).
Procedure:
-
Inhibitor Immobilization: Covalently attach the linker-modified this compound to the affinity beads according to the manufacturer's protocol. Prepare control beads with no inhibitor or an inactive analog.
-
Lysate Preparation: Prepare a native protein lysate from the cells of interest. Clarify by high-speed centrifugation.
-
Affinity Enrichment: Incubate the cell lysate with the inhibitor-conjugated beads (and control beads in parallel) for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with a series of buffers to remove non-specific binding proteins. Typically, this involves increasing salt concentration or including a low percentage of non-ionic detergent.
-
Elution: Elute the specifically bound proteins. This can be done by changing the pH, using a high-salt buffer, or, most specifically, by competing with a high concentration of the free, non-immobilized this compound.
-
Sample Preparation for MS: Denature, reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Search the acquired mass spectra against the appropriate protein database (M. tuberculosis or human) to identify the proteins. Use quantitative proteomics (e.g., spectral counting or label-free quantification) to compare the abundance of proteins eluted from the inhibitor beads versus the control beads. Proteins significantly enriched on the inhibitor beads are considered potential off-targets.
Protocol 3: MTT Assay for Mammalian Cell Cytotoxicity (CC50 Determination)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[14][15]
Materials:
-
Mammalian cell line (e.g., Vero E6).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different inhibitor concentrations. Include wells with vehicle control (e.g., DMSO) and medium-only (blank) controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the CC50 value.
Visualizations
References
- 1. Item - Approximate schematic of proposed mycolic acid synthesis. - Public Library of Science - Figshare [plos.figshare.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. confluencediscovery.com [confluencediscovery.com]
- 5. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 12. Simple and Effective Affinity Purification Procedures for Mass Spectrometry-Based Identification of Protein-Protein Interactions in Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 14. 2.4. MTT cytotoxicity assay (CC50) [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Pks13-TE Inhibitor 3 Resistance in M. tuberculosis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Pks13-TE inhibitors and investigating resistance mechanisms in Mycobacterium tuberculosis (Mtb).
Frequently Asked Questions (FAQs)
Q1: What is Pks13 and why is it a target for tuberculosis drug development?
Polyketide synthase 13 (Pks13) is an essential enzyme in Mycobacterium tuberculosis responsible for the final condensation step in the biosynthesis of mycolic acids.[1][2][3] Mycolic acids are major and essential components of the mycobacterial cell wall, contributing to its low permeability and resistance to many common antibiotics.[4] Inhibition of Pks13 disrupts mycolic acid synthesis, leading to cell death, making it a validated and promising target for novel anti-tubercular drugs.[2][5][6]
Q2: What are the known classes of small molecule inhibitors targeting the Pks13 thioesterase (TE) domain?
Several structural classes of compounds have been identified as inhibitors of the Pks13-TE domain. These include:
Q3: What are the primary mechanisms of resistance to Pks13-TE inhibitors in Mtb?
The primary mechanism of resistance to Pks13-TE inhibitors is the acquisition of single nucleotide polymorphisms (SNPs) in the pks13 gene, leading to amino acid substitutions in the Pks13 protein, particularly within the thioesterase (TE) domain.[7] These mutations can reduce the binding affinity of the inhibitor to its target, rendering the drug ineffective.[10][11]
Q4: Which specific mutations in pks13 are associated with resistance to different inhibitor classes?
Several mutations in the pks13 gene have been identified that confer resistance to specific inhibitor classes. These mutations are often located within the inhibitor binding pocket of the TE domain.[10][11]
| Inhibitor Class | Associated Mutations in Pks13 |
| Benzofurans | D1607N, D1644G, D1644Y, A1667V, N1640K, N1640S[7] |
| Coumestans | A1667V, D1644G, N1640K, N1640S[7] |
| Thiophenes | F79S[7][8] |
| Pentafluorophenyl-containing | F79S and others in a larger region[8][12] |
Troubleshooting Guides
Problem 1: My Pks13-TE inhibitor shows reduced potency or a significant increase in the Minimum Inhibitory Concentration (MIC) against Mtb in culture.
-
Possible Cause: Development of spontaneous resistance in the Mtb population.
-
Troubleshooting Steps:
-
Isolate Resistant Mutants: Plate a high-density culture of Mtb on solid medium containing the inhibitor at concentrations 5-10 times the MIC to select for resistant colonies.[8][10][11]
-
Confirm Resistance: Pick individual colonies and grow them in liquid culture with and without the inhibitor to confirm the resistance phenotype and determine the new MIC.
-
Sequence the pks13 Gene: Perform whole-genome sequencing (WGS) or targeted Sanger sequencing of the pks13 gene from the resistant isolates to identify potential mutations.[13] Compare the sequence to the wild-type reference strain.
-
Cross-Resistance Testing: Test the resistant mutants against other classes of Pks13 inhibitors to determine if the mutation confers cross-resistance.[7][8][12] This can provide insights into the binding site and mechanism of resistance.
-
Problem 2: I have identified a mutation in pks13 in a resistant Mtb strain, but I am unsure if it is the cause of resistance.
-
Possible Cause: The identified mutation may be a random, non-causative polymorphism, or resistance could be due to other, off-target mechanisms.
-
Troubleshooting Steps:
-
Overexpression Studies: Overexpress the wild-type pks13 gene in the resistant mutant. If the strain becomes susceptible, it suggests the mutation is involved in resistance. Conversely, overexpressing the mutant pks13 gene in a wild-type background should confer resistance.[8]
-
Use a Hypomorph Strain: Employ an Mtb strain where pks13 expression is tuneable (e.g., using a tetracycline-inducible promoter). Depletion of Pks13 in this strain should lead to hypersusceptibility to the inhibitor, confirming it is on-target.[10][11][12]
-
Biochemical Assays: Express and purify both the wild-type and mutant Pks13-TE domain proteins. Perform in vitro enzymatic assays or thermal shift assays (nanoDSF) to directly compare the inhibitor's effect on both protein variants.[7][13][14] A significant difference in inhibition or thermal stabilization confirms the mutation's role in resistance.
-
Quantitative Data Summary
Table 1: Fold-Increase in MIC for Mtb Strains with Pks13 Mutations Against Various Inhibitors
| Pks13 Mutation | Coumestan Compound 1 | Coumestan Compound 2 | Benzofuran Compound 6 | Thiophene Inhibitors |
| N1640K | >8,000-fold[7] | - | - | - |
| D1644G | >8,000-fold[7] | - | - | - |
| A1667V | - | 16-fold[7] | - | - |
| F79S | - | - | - | 6 to 16-fold[8][12] |
| Other mutations vs. Thiophenes | - | - | - | 6 to 16-fold[8][12] |
Table 2: Inhibitory Potency of Selected Pks13-TE Inhibitors
| Compound | Type | Target | IC50 (Enzyme Assay) | MIC (Mtb H37Rv) |
| X20403 | Triazole core | Pks13-TE | 57 nM[10][11] | - |
| X20404 | Truncated X20403 | Pks13-TE | Equipotent to X20403[10][11] | 0.25 µM[10][11] |
| X13045 | Acyl-aryl-halide | Pks13-TE | 15 µM[10][11] | - |
Experimental Protocols & Visualizations
Protocol 1: Selection and Confirmation of Pks13-TE Inhibitor-Resistant Mtb Mutants
This protocol outlines the process for generating and confirming Mtb mutants resistant to a Pks13-TE inhibitor.
Caption: Workflow for selection and characterization of resistant Mtb mutants.
Protocol 2: Thermal Stability Analysis using nanoDSF
This method assesses the direct binding of an inhibitor to the Pks13-TE protein by measuring changes in its thermal stability.
Caption: Workflow for nanoDSF-based thermal shift assay.
Pks13 Role in Mycolic Acid Biosynthesis Pathway
This diagram illustrates the final step of mycolic acid synthesis, which is catalyzed by Pks13 and is the target of the inhibitors discussed.
Caption: Pks13 catalyzes the final condensation step in mycolic acid synthesis.
References
- 1. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solution structure of the type I polyketide synthase Pks13 from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 5. benthamscience.com [benthamscience.com]
- 6. Cryo-electron microscopy structure of the di-domain core of Mycobacterium tuberculosis polyketide synthase 13, essential for mycobacterial mycolic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identification of a Series Containing a Pentafluorophenyl Moiety That Targets Pks13 to Inhibit Growth of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pks13-TE Inhibitor 3 for Enhanced Solubility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the solubility of Pks13-TE inhibitor 3 (coumestan 41) and its analogs. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant background information to facilitate successful experimentation and optimization of this promising class of anti-tubercular agents.
Troubleshooting Guide: Overcoming Solubility Challenges
Researchers working with the hydrophobic coumestan (B1194414) scaffold of this compound often encounter solubility-related issues. This guide provides solutions to common problems.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of Inhibitor 3 in DMSO Stock Solution | - Supersaturation- Storage temperature fluctuations- Low-quality DMSO | - Gently warm the stock solution to 37°C to redissolve the precipitate.- Prepare a fresh stock solution at a slightly lower concentration.- Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.- Use high-purity, anhydrous DMSO. |
| Inhibitor Precipitates Upon Dilution in Aqueous Assay Buffer (e.g., for MABA) | - Exceeding the aqueous solubility limit of the compound.- Buffer composition and pH. | - Decrease the final assay concentration of the inhibitor.- Increase the percentage of co-solvent (e.g., DMSO) in the final assay medium, ensuring appropriate vehicle controls are included as some solvents can have an inhibitory effect at higher concentrations.[1]- Evaluate the inhibitor's solubility in different buffer systems or adjust the pH if the compound has ionizable groups. |
| Inconsistent MIC Values in Microplate Alamar Blue Assay (MABA) | - Inconsistent inhibitor concentration due to precipitation.- Inoculum variability.- Inconsistent incubation time. | - Visually inspect assay plates for precipitation before and after incubation.- Ensure the inhibitor stock solution is fully dissolved before preparing dilutions.- Standardize the M. tuberculosis inoculum preparation to a consistent McFarland standard.[1]- Adhere to a strict, standardized incubation time for all MABA experiments.[1] |
| Low Bioavailability in in vivo Studies | - Poor aqueous solubility leading to low absorption. | - Consider formulation strategies such as the use of cyclodextrins to form inclusion complexes, or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[2][3][4][5]- Explore the synthesis of more soluble prodrugs or analogs based on the structure-solubility relationships outlined in the FAQ section. |
Frequently Asked Questions (FAQs)
Q1: What is Pks13 and why is it a target for tuberculosis drug discovery?
Polyketide synthase 13 (Pks13) is an essential enzyme in Mycobacterium tuberculosis responsible for the final condensation step in the biosynthesis of mycolic acids.[6] Mycolic acids are crucial components of the mycobacterial cell wall, providing a unique impermeable barrier that contributes to the bacterium's virulence and resistance to many antibiotics.[1] As Pks13 is essential for the survival of M. tuberculosis, it is a promising target for the development of new anti-tubercular drugs.[1][6]
Q2: What is this compound and what is its mechanism of action?
This compound, also referred to as compound 41, is a coumestan-based derivative that specifically targets the thioesterase (TE) domain of Pks13.[7][8] By inhibiting the TE domain, the inhibitor prevents the final step of mycolic acid synthesis, leading to a bactericidal effect against M. tuberculosis.[7]
Q3: What are the known challenges with this compound?
The primary challenge associated with this compound and other coumestan derivatives is their low aqueous solubility.[2] This can lead to difficulties in experimental assays, inconsistent results, and potentially poor pharmacokinetic properties, such as low bioavailability.[7]
Q4: How can the solubility of this compound be improved?
Improving the solubility of this compound can be approached through two main strategies:
-
Chemical Modification: Based on structure-solubility relationships, introducing polar functional groups at specific positions of the coumestan scaffold can enhance aqueous solubility. For instance, the introduction of a hydroxyl group can dramatically increase anti-TB activity, which may be partially attributed to improved solubility.[9] Adding moieties with alkyleneoxy linkages terminated with hydroxy, amino, or carboxylic acid groups are also viable strategies.[10]
-
Formulation Strategies: For preclinical and clinical development, formulation approaches can be employed to enhance the solubility and bioavailability of poorly soluble compounds. These include the use of co-solvents, cyclodextrin (B1172386) complexation, solid dispersions, and lipid-based delivery systems.[3][4][5][11][12]
Q5: What are the key parameters to consider when performing the Microplate Alamar Blue Assay (MABA) for Pks13-TE inhibitors?
The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis. Key considerations include:
-
Inoculum Preparation: A standardized and homogenous bacterial inoculum is crucial for reproducible results.[1]
-
Compound Solubility: Ensure the inhibitor is fully dissolved in the stock solution and does not precipitate upon dilution in the assay medium.
-
Controls: Include positive controls (e.g., isoniazid), negative controls (vehicle only), and a quality control strain (e.g., H37Rv).[1]
-
Incubation Time: A consistent incubation period is critical for accurate MIC determination.[1]
Data Presentation
Table 1: Physicochemical Properties and Biological Activity of this compound and Analogs
| Compound | Structure | MIC (µg/mL) vs. Mtb H37Rv | cLogP (Predicted) | Aqueous Solubility (Predicted) |
| Inhibitor 3 (41) | 8,9-dihydroxy-2-(piperidin-1-ylmethyl)-6H-benzofuro[3,2-c]chromen-6-one | 0.125 - 0.25[13] | 3.5 - 4.5 | Low |
| Coumestrol | 3,9-dihydroxy-6H-benzofuro[3,2-c]chromen-6-one | N/A | ~2.8[14] | Poor[2] |
| Analog 23 | Fluoro-substituted coumestan | 0.0039 - 0.0078[15][16] | N/A | Improved |
| Analog 32 | Oxazine-containing coumestan | 0.0039 - 0.0078[15][16] | N/A | Improved |
Note: Predicted values are estimations and should be experimentally verified.
Experimental Protocols
General Synthesis of Coumestan-based Pks13-TE Inhibitors
The synthesis of coumestan derivatives can be achieved through a multi-step process, with a key step being the Mannich reaction to introduce amine functionalities, which can improve solubility and potency.[15]
A representative synthetic scheme is as follows:
Caption: General synthetic route for coumestan-based Pks13-TE inhibitors.
Detailed Steps (Example for an analog): [15]
-
Demethylation: To a solution of a substituted dimethoxybenzofuran in anhydrous CH₂Cl₂ at -78°C, add boron tribromide (BBr₃) dropwise. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with methanol (B129727) and concentrate under reduced pressure.
-
Purification: Purify the resulting coumestan core by column chromatography on silica (B1680970) gel.
-
Mannich Reaction: To a solution of the coumestan core in ethanol (B145695), add the desired amine and aqueous formaldehyde. Reflux the mixture until the reaction is complete as monitored by TLC.
-
Final Purification: Cool the reaction mixture, collect the precipitate by filtration, and wash with cold ethanol to yield the final product. Further purification can be done by recrystallization or column chromatography if necessary.
Microplate Alamar Blue Assay (MABA) Protocol
This protocol is adapted from standard procedures for determining the MIC of compounds against M. tuberculosis H37Rv.[1][17][18][19][20]
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with OADC and Tween 80
-
M. tuberculosis H37Rv culture
-
This compound stock solution in DMSO
-
Alamar Blue reagent
-
Positive control (e.g., isoniazid)
Procedure:
-
Plate Preparation:
-
Add 100 µL of supplemented Middlebrook 7H9 broth to all wells of a 96-well plate.
-
Add 2 µL of the inhibitor stock solution to the first well of a row and perform serial 2-fold dilutions across the plate.
-
Prepare a row for the positive control and a row for the vehicle control (DMSO).
-
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:50 in broth.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well, except for the sterile control wells.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7 days.
-
-
Alamar Blue Addition:
-
After 7 days, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plates at 37°C for 24 hours.
-
-
Result Interpretation:
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the inhibitor that prevents this color change.
-
Signaling Pathways and Logical Relationships
Mycolic Acid Biosynthesis Pathway and the Role of Pks13
The following diagram illustrates the final steps of mycolic acid biosynthesis in M. tuberculosis, highlighting the critical role of Pks13 and the point of inhibition by compounds like inhibitor 3.
Caption: Simplified pathway of mycolic acid biosynthesis and Pks13 inhibition.
References
- 1. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on coumestrol/beta-cyclodextrin association: Inclusion complex characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Therapeutic Potential of Coumestan Pks13 Inhibitors for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Novel Coumestan Derivatives as Polyketide Synthase 13 Inhibitors against Mycobacterium tuberculosis. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PKS13 Inhibitors - Coumestan Derivatives | Working Group for New TB Drugs [newtbdrugs.org]
- 14. Coumestrol | C15H8O5 | CID 5281707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sophion.com [sophion.com]
- 17. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. journals.asm.org [journals.asm.org]
Technical Support Center: Synthesis of Pks13-TE Inhibitor 3
This technical support center provides troubleshooting guidance for the synthesis of Pks13-TE inhibitors, with a specific focus on a representative member of the oxadiazole-based Series 3 inhibitors, herein referred to as "Pks13-TE Inhibitor 3." The information is tailored for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for the oxadiazole-based Pks13-TE inhibitors (Series 3)?
A1: The synthesis of the oxadiazole-based Pks13-TE inhibitors typically involves a multi-step sequence. A common route includes the formation of a substituted 1,2,4-oxadiazole (B8745197) core, followed by amide bond formation to introduce side chains. This allows for the exploration of structure-activity relationships (SAR) by varying the amine component.
Q2: I am not seeing any product formation in the final amide coupling step. What are the likely causes?
A2: A lack of product in the amide coupling step can stem from several issues. These include inactive reagents, incorrect reaction conditions, or problems with the starting materials. Specifically, check for the degradation of your coupling agents, ensure your solvent is anhydrous, and verify the purity of your carboxylic acid and amine starting materials. In some cases, steric hindrance on either the carboxylic acid or the amine can significantly slow down or prevent the reaction.
Q3: My reaction is showing multiple spots on TLC, and the yield of the desired product is low. How can I improve the purity and yield?
A3: The presence of multiple spots on TLC indicates the formation of byproducts. To improve purity and yield, consider the following:
-
Reaction Temperature: Running the reaction at a lower temperature may improve selectivity and reduce the formation of side products.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of either the amine or the activated carboxylic acid can lead to side reactions.
-
Purification Method: Optimize your column chromatography conditions. Experiment with different solvent systems (e.g., varying the polarity) to achieve better separation.
-
Reaction Time: Monitor the reaction closely by TLC to avoid prolonged reaction times which can lead to product degradation or further side reactions.
Troubleshooting Guide
Issue 1: Low Yield in the Oxadiazole Ring Formation
The formation of the 1,2,4-oxadiazole ring is a critical step. Low yields can be frustrating and halt the entire synthetic sequence.
| Potential Cause | Recommended Solution |
| Incomplete reaction | Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider increasing the temperature or extending the reaction time. Ensure the starting amidoxime (B1450833) is pure and dry. |
| Side reactions | The formation of isomeric oxadiazoles (B1248032) or other heterocyclic byproducts can occur. Purify the intermediate ester carefully before proceeding. Consider alternative cyclization reagents that may offer higher selectivity. |
| Decomposition of starting materials or product | Some reagents or intermediates may be sensitive to high temperatures. If you suspect decomposition, try running the reaction at a lower temperature for a longer duration. |
Issue 2: Difficulties in the Amide Coupling Step
The final amide bond formation is crucial for introducing diversity and achieving the desired inhibitor structure.
| Quantitative Data from Representative Amide Coupling Reactions | |
| Parameter | Value |
| Typical Amine Equivalence | 0.9 eq |
| Typical Triethylamine (B128534) Equivalence | 2-3 eq |
| Reaction Temperature | 60 °C |
| Typical Reaction Time | 16 hours |
| Reported Yields | Variable, highly dependent on amine substrate |
| Potential Cause | Recommended Solution |
| Poor nucleophilicity of the amine | If the amine is weakly nucleophilic due to electronic or steric effects, consider using a more potent coupling agent or activating the carboxylic acid as an acid chloride. The use of a stronger, non-nucleophilic base might also be beneficial. |
| Hydrolysis of the activated ester | Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture in the reaction will lead to the hydrolysis of the activated carboxylic acid intermediate, reducing the yield of the desired amide. |
| Low solubility of reactants | If either the oxadiazole carboxylic acid or the amine has poor solubility in the reaction solvent (e.g., methanol), consider switching to a solvent with better solubilizing properties, such as DMF or DMSO. |
Experimental Protocols
Protocol 1: General Synthesis of Oxadiazole Methyl Ester Intermediate
This protocol describes a general method for the formation of the 1,2,4-oxadiazole methyl ester, a key intermediate for the synthesis of Series 3 inhibitors.
-
To a solution of a substituted hydroxy amidine in a suitable solvent (e.g., THF), add methyl 2-chloro-2-oxo-acetate.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Amide Bond Formation
This protocol outlines the final step to synthesize the this compound analogs.
-
To a solution of the oxadiazole methyl ester intermediate in methanol, add the desired amine (0.9 equivalents).
-
Add triethylamine (2-3 equivalents) to the reaction mixture.
-
Stir the reaction mixture at 60 °C for 16 hours.
-
Concentrate the reaction mixture in vacuo.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with water.
-
Dry the organic layer and concentrate to yield the crude product.
-
Purify the final compound by a suitable method, such as column chromatography or recrystallization.
Visualizations
Technical Support Center: Strategies to Reduce Cytotoxicity of Pks13-TE Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Polyketide Synthase 13 (Pks13) thioesterase (TE) domain inhibitors. The focus is on addressing and mitigating the cytotoxicity of these compounds during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Pks13 and why is it a target for anti-tubercular drugs?
Polyketide synthase 13 (Pks13) is a crucial enzyme in Mycobacterium tuberculosis responsible for the final condensation step in the biosynthesis of mycolic acids.[1] Mycolic acids are essential components of the mycobacterial cell wall, providing a unique permeability barrier and contributing to the pathogen's virulence and survival.[1][2] As Pks13 is essential for the viability of M. tuberculosis, it has emerged as a promising target for the development of new anti-tubercular drugs.[1][3]
Q2: What are the main classes of Pks13-TE inhibitors and what is known about their cytotoxicity?
Several classes of small molecule inhibitors targeting the thioesterase (TE) domain of Pks13 have been identified. The most studied classes include:
-
Benzofurans: This class has shown potent anti-mycobacterial activity. However, some benzofuran (B130515) derivatives, like TAM16, have been associated with off-target effects, most notably inhibition of the human ether-à-go-go-related gene (hERG) potassium channel, which can lead to cardiotoxicity.[3][4][5]
-
Coumestans: These tetracyclic compounds have demonstrated excellent potency against both drug-susceptible and drug-resistant strains of M. tuberculosis.[1] Importantly, coumestan (B1194414) derivatives have generally exhibited low cytotoxicity to healthy mammalian cells, showing a promising selectivity profile.[1][6]
-
Thiophenes: This class of inhibitors has also been explored for its anti-tubercular activity.[1]
-
Oxadiazoles (B1248032): More recently, oxadiazoles have been identified as a novel series of Pks13 inhibitors with a distinct binding mode compared to benzofurans.[7]
Q3: My Pks13-TE inhibitor shows high cytotoxicity in my cell-based assays. What are the potential causes?
High cytotoxicity can stem from several factors:
-
Off-target effects: The inhibitor may be interacting with other cellular targets besides Pks13, leading to toxicity. A known example is the hERG channel inhibition by some benzofuran-based Pks13 inhibitors.[3][4]
-
Compound solubility and aggregation: Poorly soluble compounds can precipitate in culture media, causing physical stress to cells and leading to inaccurate cytotoxicity readings.
-
Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Compound degradation: The inhibitor may be unstable in the culture medium, degrading into a more toxic substance.
-
Assay interference: The compound might directly interfere with the assay chemistry, leading to false-positive results. For example, some compounds can reduce MTT reagent non-enzymatically.
Troubleshooting Guides
Guide 1: Investigating and Mitigating High Cytotoxicity
If you are observing high cytotoxicity with your Pks13-TE inhibitor, follow these troubleshooting steps:
Step 1: Confirm On-Target Activity
-
Problem: It is crucial to determine if the observed cytotoxicity is a result of off-target effects or an inherent consequence of inhibiting a host cell process.
-
Solution:
-
Use a Pks13-deficient cell line (if available): Compare the cytotoxicity of your inhibitor in a cell line with and without Pks13 expression. If the cytotoxicity is significantly lower in the Pks13-deficient line, it suggests on-target effects in the host cell.
-
Perform target engagement assays: Utilize techniques like thermal shift assays (TSA) or cellular thermal shift assays (CETSA) to confirm that your compound is binding to Pks13 within the cell at concentrations that cause cytotoxicity.
-
Step 2: Medicinal Chemistry Approaches for Cytotoxicity Reduction
-
Problem: The chemical structure of the inhibitor itself is often the primary driver of cytotoxicity.
-
Solution: Employ structure-activity relationship (SAR) studies to identify moieties associated with toxicity and guide the synthesis of analogues with an improved safety profile.
-
Modify Lipophilicity: High lipophilicity can lead to non-specific binding and membrane disruption. Systematically modify the structure to reduce the clogP value while maintaining potency.
-
Address hERG Liability: For benzofuran and coumestan scaffolds, hERG toxicity is a known issue.[4][8] Strategies to mitigate hERG inhibition include:
-
Introduce "Safety Handles": Incorporate polar groups or functionalities that are known to reduce toxicity without significantly impacting the inhibitor's activity.
-
Step 3: Formulation and Drug Delivery Strategies
-
Problem: Poor bioavailability and non-specific distribution can contribute to systemic toxicity.
-
Solution:
-
Use of Nanocarriers: Encapsulating hydrophobic Pks13-TE inhibitors in nanoparticles, liposomes, or nanoemulsions can improve their solubility, stability, and delivery to the target site, thereby reducing systemic toxicity.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): For orally administered inhibitors, SEDDS can enhance the absorption and bioavailability of hydrophobic compounds, potentially lowering the required therapeutic dose and associated toxicity.
-
Step 4: Co-administration with Cytoprotective Agents
-
Problem: In some instances, the cytotoxic effects of a compound can be mitigated by the co-administration of a cytoprotective agent.
-
Solution:
-
Investigate the mechanism of cytotoxicity (e.g., oxidative stress, apoptosis).
-
Based on the mechanism, select appropriate cytoprotective agents (e.g., antioxidants, caspase inhibitors) to include in your in vitro experiments. Note that this is primarily a research tool to understand the mechanism of toxicity and may not always be translatable to a therapeutic strategy.
-
Quantitative Data Summary
The following tables summarize the cytotoxicity data for different Pks13-TE inhibitors.
Table 1: Cytotoxicity of Selected 5H-benzofuro[3,2-c]quinolin-6-ones against Vero Cells [2]
| Compound ID | R1 | MIC (µg/mL) against M. tuberculosis H37Rv | IC50 (µg/mL) in Vero Cells | Selectivity Index (SI = IC50/MIC) |
| 51 | 4-Br | 0.5 | >64 | >128 |
| 58 | 5-F | 1.0 | 16 | 16 |
| 64 | 4-OMe | 0.25 | 64 | 256 |
| 65 | 4-OH | 0.0313-0.0625 | 4 | 64-128 |
| 67 | 5-OH | 1.0 | 16 | 16 |
Table 2: hERG Inhibition Data for Selected Pks13-TE Inhibitors [4]
| Compound | Scaffold | hERG IC50 (µM) |
| Compound 8 | Coumestan | 0.52 |
| Benzofuran 5 | Benzofuran | 2.46 |
| Compound 23 | Fluoro-substituted Coumestan | ≥ 25 |
| Compound 32 | Oxazine-containing Coumestan | ≥ 25 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., Vero, HepG2)
-
Complete cell culture medium
-
Pks13-TE inhibitor stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the Pks13-TE inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the cell viability against the inhibitor concentration to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity.
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
Pks13-TE inhibitor stock solution
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment based on the LDH released from a positive control (cells lysed with a lysis buffer provided in the kit).
Visualizations
References
- 1. Therapeutic Potential of Coumestan Pks13 Inhibitors for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. drughunter.com [drughunter.com]
Technical Support Center: Refining Pks13-TE Inhibitors for Clinical Development
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of Pks13-TE inhibitors for clinical development.
Frequently Asked Questions (FAQs)
Q1: What is Pks13 and why is it a promising target for tuberculosis drugs?
Polyketide synthase 13 (Pks13) is a crucial enzyme in Mycobacterium tuberculosis (Mtb) responsible for the final condensation step in the biosynthesis of mycolic acids.[1][2][3][4][5] These mycolic acids are essential components of the mycobacterial cell wall, providing a unique protective barrier that contributes to the pathogen's virulence and resistance to common antibiotics.[4][6][7] As Pks13 is essential for the viability of Mtb and is unique to mycobacteria, it is considered a promising and validated target for the development of new anti-tuberculosis drugs.[4][5][6][8]
Q2: My Pks13-TE inhibitor shows good enzymatic activity but poor whole-cell activity against Mtb. What are the possible reasons?
Several factors could contribute to this discrepancy:
-
Cell Wall Permeability: The unique and complex cell wall of Mtb can be impermeable to certain compounds. Your inhibitor may not be effectively reaching its target within the bacterium.
-
Efflux Pumps: The inhibitor might be actively transported out of the bacterial cell by efflux pumps.
-
Metabolic Inactivation: The compound could be metabolized and inactivated by other Mtb enzymes.
-
Off-Target Effects in Whole Cells: The inhibitor might have off-target effects that are detrimental to its primary mechanism of action in a whole-cell environment.
Q3: I am observing high off-target toxicity with my lead compound. What are some common liabilities for Pks13 inhibitors?
A significant challenge in the development of some Pks13 inhibitor classes, such as the benzofuran (B130515) series, has been hERG toxicity, which can lead to cardiotoxicity.[6][8] It is crucial to perform early cardiotoxicity and general cytotoxicity assays (e.g., against Vero cells) to identify and mitigate these liabilities.[7]
Q4: How can I confirm that my inhibitor is binding to the Pks13-TE domain?
Several methods can be used to confirm target engagement:
-
Thermal Shift Assay (nanoDSF): A significant increase in the thermal stability (ΔTm) of the Pks13-TE protein in the presence of your compound indicates direct binding.[7][9]
-
Resistant Mutant Generation and Whole-Genome Sequencing: Generating resistant Mtb mutants and performing whole-genome sequencing can identify mutations in the pks13 gene, specifically in the region encoding the TE domain, providing strong evidence of on-target activity.[1][6]
-
Co-crystallization: Obtaining a crystal structure of your inhibitor bound to the Pks13-TE domain provides definitive proof of binding and reveals the binding mode, which can guide further optimization.[6][8]
Troubleshooting Guides
Problem 1: Inconsistent results in the Pks13-TE enzymatic assay.
| Possible Cause | Troubleshooting Step |
| Substrate Instability | The commonly used fluorescent substrate, 4-methylumbelliferyl heptanoate (B1214049) (4-MUH), is a poor substrate for Pks13-TE and can be unstable.[6] Consider using an alternative assay, such as a competitive binding assay with a TAMRA fluorophore activity-based probe.[6][8] |
| Detergent Inhibition | Many detergents can inhibit Pks13-TE activity. If detergents are required for your assay, optimization is necessary. CHAPS has been identified as a compatible detergent for some screening platforms.[8] |
| Buffer Components | Imidazole, often used in protein purification, can interfere with the assay by promoting autohydrolysis of the substrate. Ensure your final buffer is imidazole-free.[8] |
| Protein Aggregation | Ensure the Pks13-TE protein is monodisperse and free of aggregates using techniques like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).[8] |
Problem 2: Difficulty in obtaining co-crystals of the inhibitor with Pks13-TE.
| Possible Cause | Troubleshooting Step |
| Low Inhibitor Solubility | Ensure your inhibitor is fully solubilized in a compatible solvent (e.g., DMSO) before adding it to the protein solution. Keep the final DMSO concentration low (<5%) to avoid protein precipitation.[10] |
| Protein Instability | Incubate the protein-ligand complex on ice for a couple of hours before setting up crystallization trials to allow for stable complex formation.[10] |
| Unfavorable Crystallization Conditions | The crystallization conditions may need to be re-optimized for the protein-ligand complex. Screen a wide range of conditions, varying pH, precipitant concentration, and additives. |
Quantitative Data Summary
The following tables summarize key quantitative data for different classes of Pks13-TE inhibitors.
Table 1: In Vitro Activity and Target Engagement of Representative Pks13-TE Inhibitors
| Inhibitor Class | Compound | Pks13-TE IC50 (µM) | Mtb H37Rv MIC (µg/mL) | Pks13-TE Thermal Shift (ΔTm) (°C) | Reference |
| Benzofuran | TAM16 | < 0.1 | 0.015 | Not Reported | [11] |
| Coumestan (B1194414) | Compound 1 | Not Reported | 0.25 | Not Reported | [2] |
| Tetracyclic δ-lactam | Compound 65 | Not Reported | 0.0313 - 0.0625 | > 3.0 | [7] |
| N-phenylindole | Compound 45 | Not Reported | 0.0625 | > 4.5 | [9] |
| N-phenylindole | Compound 58 | Not Reported | 0.125 | > 4.5 | [9] |
| Oxadiazole | Lead Compound | < 1 | < 1 | Not Reported | [10][12] |
Table 2: Pharmacokinetic Properties of Selected Pks13-TE Inhibitors in Mice
| Compound | Dose (mg/kg) | Route | Relative Bioavailability (%) | Reference |
| Coumestan (Compound 1) | 10 | Oral | 19.4 | [2] |
| Benzofuran (X20404) | 25 | Oral | Favorable Profile | [6] |
Experimental Protocols
Protocol 1: Pks13-TE Thermal Shift Assay (nanoDSF)
This protocol is used to measure the direct binding of an inhibitor to the Pks13-TE domain by assessing the change in protein thermal stability.
-
Preparation of Solutions:
-
Prepare a stock solution of the purified Pks13-TE protein (e.g., 30 µM).
-
Prepare stock solutions of the test compounds in 100% DMSO.
-
-
Assay Setup:
-
In separate capillaries, mix the Pks13-TE protein with the test compound to achieve a final protein concentration and desired compound concentrations (e.g., at 1:5 and 1:10 molar ratios).[7]
-
Include a control sample with Pks13-TE and the equivalent concentration of DMSO.
-
-
Data Acquisition:
-
Use a nanoDSF instrument to apply a thermal ramp (e.g., from 20°C to 95°C at a rate of 1°C/min).
-
Monitor the change in tryptophan fluorescence at 330 nm and 350 nm.
-
-
Data Analysis:
-
Calculate the melting temperature (Tm) for each sample, which is the temperature at which 50% of the protein is unfolded.
-
The thermal shift (ΔTm) is calculated as the difference between the Tm of the protein with the compound and the Tm of the protein with DMSO alone. A significant positive ΔTm indicates ligand binding and stabilization.[7][9]
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the minimum concentration of an inhibitor required to inhibit the visible growth of M. tuberculosis.
-
Preparation of Inoculum:
-
Culture M. tuberculosis H37Rv in an appropriate broth (e.g., Middlebrook 7H9) to mid-log phase.
-
Adjust the bacterial suspension to a standardized turbidity (e.g., McFarland standard 0.5).
-
-
Assay Setup:
-
In a 96-well microplate, prepare serial dilutions of the test compound in the culture broth.
-
Include a positive control (bacteria with no inhibitor) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the prepared bacterial suspension.
-
Incubate the plates at 37°C for a defined period (e.g., 7-14 days).
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]
-
Visualizations
Caption: Inhibition of Pks13 by a TE inhibitor blocks mycolic acid synthesis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Therapeutic potential of coumestan Pks13 inhibitors for tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting polyketide synthase 13 for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming challenges of tuberculosis drug discovery and development – REVIVE [revive.gardp.org]
- 6. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of a Novel Lead that Targets M. tuberculosis Polyketide Synthase 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Structure-Guided Optimization of Pks13-TE Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the structure-guided optimization of Polyketide Synthase 13 (Pks13) thioesterase (TE) domain inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is Pks13 and why is its thioesterase (TE) domain a target for tuberculosis drug discovery?
Polyketide synthase 13 (Pks13) is a crucial multi-domain enzyme in Mycobacterium tuberculosis (Mtb) responsible for the final condensation step in the biosynthesis of mycolic acids.[1] These mycolic acids are essential components of the mycobacterial cell wall, critical for the bacterium's survival, virulence, and pathogenicity.[2] The thioesterase (TE) domain of Pks13 catalyzes the transfer of the mycolic acid product to trehalose, a key step in forming the outer layer of the cell wall.[1] Genetic experiments have demonstrated that Pks13 is essential for the viability of Mtb both in vitro and in vivo, making its TE domain a validated and attractive target for the development of new anti-tuberculosis drugs.[1]
Q2: What are the main chemical scaffolds that have been explored as Pks13-TE inhibitors?
Several distinct chemical series have been identified and optimized as Pks13-TE inhibitors, primarily through high-throughput screening and subsequent structure-guided design. Notable scaffolds include:
-
Benzofurans: This series, including the potent lead compound TAM16, showed excellent efficacy in mouse models of tuberculosis. However, its development was halted due to off-target hERG liability, raising concerns about potential cardiotoxicity.[2][3]
-
Oxadiazoles: Discovered through a high-throughput screening campaign, this novel series binds to the Pks13-TE active site with a different mode compared to the benzofurans.[2][3][4] Optimization efforts have led to compounds with improved antitubercular potencies (MIC < 1 µM) and better in vitro ADMET profiles.[3][4]
-
Coumestans: Inspired by natural products, these tetracyclic molecules containing a δ-lactone have demonstrated potent anti-TB activity. Their conformationally restricted scaffold is thought to enhance binding through extra π-π stacking interactions with Phe1670 in the Pks13-TE binding pocket.[5]
-
N-phenylindoles: Structure-guided optimization of this series has yielded potent compounds against Mtb H37Rv, with MIC values as low as 0.0625 µg/mL.[6]
Q3: What are the key amino acid residues in the Pks13-TE binding pocket that are important for inhibitor interaction?
Computational and structural studies have identified several key residues within the Pks13-TE binding pocket that are crucial for inhibitor binding. These include Asp1644, Asn1640, Phe1670, and Tyr1674. X-ray crystal structures of inhibitor-Pks13-TE complexes have shown that interactions with these residues, such as π-π stacking with Phe1670 and hydrogen bonding with Asn1640, His1664, and Asp1666, are critical for inhibitor potency.[4]
Troubleshooting Guides
Enzymatic Assays
Issue: High background noise or poor signal-to-noise ratio in the 4-methylumbelliferyl heptanoate (B1214049) (4-MUH) assay.
-
Possible Cause: The 4-MUH substrate is known to be a poor substrate for Pks13-TE, with slow conversion rates and a weak signal.[7] The ester bond in 4-MUH is also prone to auto-hydrolysis, leading to a high background signal.[7]
-
Troubleshooting Steps:
-
Optimize Buffer Conditions: Certain detergents and imidazole (B134444) (often used in protein purification) can inhibit Pks13-TE activity or cause substrate auto-hydrolysis.[1][7] Screen different detergents, with CHAPS being a reported preferred option, and ensure the final assay buffer is imidazole-free.[7]
-
Alternative Assay: Consider using a more robust assay, such as a TAMRA activity probe binding displacement assay. This competition-based assay can offer a better signal window and has shown good correlation with enzymatic inhibition data.[1][7]
-
Issue: Inconsistent IC50 values between experiments.
-
Possible Cause: Pks13-TE activity can be sensitive to detergents, salts, and the presence of affinity matrices like Ni-NTA used during purification.[1][7]
-
Troubleshooting Steps:
-
Enzyme Quality Control: Ensure consistent purity and activity of each batch of purified Pks13-TE.
-
Standardize Assay Conditions: Strictly control all assay parameters, including protein concentration, substrate concentration, incubation times, and buffer composition.
-
Pre-incubation: For some inhibitors, pre-incubating the enzyme with the compound before adding the substrate may be necessary to achieve maximal inhibition.
-
Crystallography
Issue: Difficulty in obtaining co-crystals of Pks13-TE with an inhibitor.
-
Possible Cause: The inhibitor may have low solubility in the crystallization buffer or may not induce a stable protein conformation suitable for crystallization.
-
Troubleshooting Steps:
-
Soaking: If co-crystallization fails, try soaking apo-crystals of Pks13-TE in a solution containing the inhibitor. This method has been successfully used for several Pks13-TE inhibitor complexes.[8]
-
Optimize Ligand Concentration: Titrate the inhibitor concentration during co-crystallization or soaking experiments to find the optimal balance between binding and solubility.
-
Protein Engineering: If persistent problems arise, consider using a more stable or soluble construct of the Pks13-TE domain.
-
Cell-Based Assays
Issue: Potent enzyme inhibitor shows weak or no activity against whole Mtb cells (poor enzyme-to-cell correlation).
-
Possible Cause: This is a common challenge in drug discovery and can be due to several factors, including:
-
Poor permeability of the compound across the complex mycobacterial cell wall.
-
Efflux of the compound by bacterial pumps.
-
Metabolic inactivation of the compound.
-
High protein binding in the culture medium.
-
-
Troubleshooting Steps:
-
Structure-Activity Relationship (SAR) for Permeability: Systematically modify the physicochemical properties of the inhibitor (e.g., lipophilicity, polar surface area) to improve cell penetration. Reducing lipophilicity has been a strategy to improve metabolic stability in some series.[4]
-
On-Target Activity Confirmation: Use an engineered Mtb strain where Pks13 expression is modulated (e.g., a hypomorph or hypermorph strain) to confirm that the observed whole-cell activity is indeed due to inhibition of Pks13.[1][7]
-
In Vitro ADMET Profiling: Evaluate the compound's metabolic stability in liver microsomes or hepatocytes to identify potential metabolic liabilities early in the optimization process.[2][4]
-
Quantitative Data Summary
Table 1: Inhibitory Potency of Representative Pks13-TE Inhibitors
| Compound/Series | Scaffold | Pks13-TE IC50 | Mtb H37Rv MIC | Reference |
| TAM16 | Benzofuran | Potent (nM range) | 0.0313 µg/mL | [5] |
| X20403 | Triazole Core | 57 nM | - | [1][7] |
| X13045 | Aryl-halide derived | 15 µM | - | [1][7] |
| Coumestan 9 | Coumestan | - | < 0.0039 µg/mL | [5] |
| Compound 65 | δ-lactam | - | 0.0313 - 0.0625 µg/mL | [5] |
| Compound 45 | N-phenylindole | - | 0.0625 µg/mL | [6] |
| Compound 58 | N-phenylindole | - | 0.125 µg/mL | [6] |
| Oxadiazole Series | Oxadiazole | Potent (nM to low µM) | < 1 µM | [3][4] |
Table 2: Thermal Shift Assay Data for Pks13-TE Binding
| Compound | Concentration Ratio (Compound:Protein) | ΔTm (°C) | Reference |
| Tetracyclic Analogs | 10:1 | > 3.0 | [5] |
| N-phenylindole Analogs | 5:1 or 10:1 | > 4.5 | [6] |
Experimental Protocols
Pks13-TE Expression and Purification
The thioesterase domain of Mtb Pks13 (Rv3800c) can be cloned into an expression vector such as pMCSG-19, often with an N-terminal tag (e.g., His-tag, MBP-tag) to facilitate purification. The protein is typically expressed in E. coli strains like BL21(DE3)pLysS. Expression is induced with IPTG, and the cells are harvested and lysed. The tagged Pks13-TE protein is then purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by size-exclusion chromatography to ensure high purity and proper folding.
Microplate Alamar Blue Assay (MABA) for Mtb Growth Inhibition
This assay is commonly used to determine the Minimum Inhibitory Concentration (MIC) of compounds against Mtb H37Rv.
-
Mtb H37Rv is grown in an appropriate liquid medium (e.g., 7H9 broth).
-
Compounds are serially diluted in a 96-well microplate.
-
A standardized inoculum of Mtb is added to each well.
-
Plates are incubated at 37°C for several days.
-
Alamar Blue reagent is added to the wells. A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest compound concentration that prevents this color change, indicating at least 90% inhibition of bacterial growth.[5]
Nano Differential Scanning Fluorimetry (nanoDSF) for Thermal Shift Assay
This biophysical assay measures the thermal stability of Pks13-TE upon ligand binding.
-
Purified Pks13-TE protein (e.g., at 30 µM) is mixed with the test compound (e.g., at 150 µM or 300 µM) in a suitable buffer.[6]
-
The sample is loaded into capillaries and placed in a nanoDSF instrument.
-
A thermal ramp is applied, and the intrinsic fluorescence of tryptophan residues in the protein is measured at different temperatures.
-
The melting temperature (Tm), where the protein unfolds, is calculated.
-
A significant increase in the Tm (ΔTm) in the presence of a compound compared to a DMSO control indicates direct binding and stabilization of the protein by the compound.[5][6]
Visualizations
Caption: A typical workflow for the structure-guided optimization of Pks13-TE inhibitors.
Caption: Troubleshooting logic for poor enzyme-to-cell activity correlation.
References
- 1. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
On-Target Activity of Pks13-TE Inhibitors: A Comparative Analysis
*A comprehensive guide for researchers and drug development professionals on confirming the on-target activity of inhibitors targeting the thioesterase (TE) domain of Mycobacterium tuberculosis's Polyketide Synthase 13 (Pks13).
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), urgently necessitates the development of new therapeutics with novel mechanisms of action.[1] Pks13, a crucial enzyme in the mycolic acid biosynthesis pathway, represents a promising and validated target for anti-tubercular drug discovery.[2][3][4] Mycolic acids are essential lipid components of the mycobacterial cell wall, contributing to its impermeability and the pathogen's virulence.[1][2] Pks13 catalyzes the final condensation step in the synthesis of these vital fatty acids.[2][5] This guide focuses on methods to confirm the on-target activity of inhibitors targeting the thioesterase (TE) domain of Pks13, a key site for enzymatic function and inhibitor binding.[1][6]
Comparative Efficacy of Pks13-TE Inhibitors
Several classes of small molecules have been identified as inhibitors of the Pks13-TE domain, including benzofurans, coumestans, and oxadiazoles.[1][3][6] The on-target activity of these compounds is typically evaluated through a combination of biochemical and whole-cell assays. Below is a comparative summary of representative inhibitors from different chemical series.
| Compound Class | Representative Compound | Pks13-TE IC50 | Mtb H37Rv MIC | On-Target Confirmation Method(s) | Reference |
| Benzofuran | TAM16 | Potent (specific value not stated) | Not Stated | Resistant mutant mapping to TE domain | [3][7] |
| Coumestan | Compound 1 | Not Stated | 16-8000 fold shift in resistant mutants | Resistant mutants with SNPs in pks13 | [1] |
| Triazole | X20403 | 57 nM | 0.5 µM (TAMRA binding assay) | Resistant mutants mapping to inhibitor binding pocket of Pks13-TE | [8][9] |
| Oxadiazole | Compound 50 | < 1 µM | >16-fold shift in hypomorph strain | Pks13 hypomorph strain sensitivity | [3] |
| 4H-Chromen-4-one | Compound 6e | 14.3 µM | 0.45 µg/mL | Pks13 enzymatic assay and surface plasmon resonance | [10] |
Experimental Protocols for On-Target Activity Confirmation
A multi-pronged approach is essential to rigorously confirm that a compound's anti-tubercular activity is a direct result of Pks13-TE inhibition.
Biochemical Inhibition Assays
Purpose: To quantify the direct inhibitory effect of a compound on the enzymatic activity of the isolated Pks13-TE domain.
Methodology: Pks13-TE Activity Assay
A common method involves a fluorescence-based assay using a surrogate substrate.
-
Enzyme Immobilization: The His-tagged Pks13-TE domain is immobilized on a Ni-NTA affinity matrix.
-
Substrate: A fluorogenic substrate, such as 4-methylumbelliferyl heptanoate (B1214049) (4-MUH), is used. The thioesterase activity of Pks13-TE cleaves the substrate, releasing the fluorescent 4-methylumbelliferone.
-
Inhibitor Testing: The assay is performed in the presence of varying concentrations of the test inhibitor.
-
Data Analysis: The reduction in fluorescence signal corresponds to the inhibition of Pks13-TE activity. IC50 values are calculated from dose-response curves.[8]
Alternative Method: TAMRA Binding Displacement Assay
This assay confirms binding to the active site.
-
A fluorescent probe (e.g., TAMRA) that binds to the Pks13-TE active site is used.
-
Inhibitors that bind to the active site will displace the TAMRA probe, leading to a decrease in the fluorescence signal.[8][9]
Whole-Cell Activity Assays (MIC Determination)
Purpose: To determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of Mtb.
Methodology: Microplate Alamar Blue Assay (MABA)
-
Culture: Mtb H37Rv is cultured in an appropriate liquid medium.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: The bacterial suspension is added to each well.
-
Incubation: Plates are incubated for a defined period.
-
Readout: Alamar Blue reagent is added, and the color change (indicating bacterial viability) is measured. The MIC is the lowest compound concentration that prevents a color change.[6]
Genetic Validation of On-Target Activity
Purpose: To provide strong evidence that Pks13 is the primary target of the inhibitor within the bacterial cell.
Methodology 1: Generation and Analysis of Resistant Mutants
-
Selection: Mtb cultures are exposed to the inhibitor at concentrations above the MIC to select for resistant mutants.
-
Whole-Genome Sequencing: The genomes of resistant mutants are sequenced to identify single nucleotide polymorphisms (SNPs).
-
Analysis: If the mutations consistently map to the pks13 gene, particularly within the TE domain, it strongly suggests on-target activity.[1][8][9]
Methodology 2: Use of Hypomorph or Overexpression Strains
-
Hypomorph Strain: An engineered Mtb strain with reduced expression of Pks13 (e.g., using a tetracycline-repressible promoter) is used. This strain should exhibit increased sensitivity to the Pks13 inhibitor.[3]
-
Overexpression Strain: Conversely, a strain that overexpresses Pks13 is expected to show increased resistance to the inhibitor.[7][8]
Visualizing the Pathway and Experimental Workflow
Pks13 in Mycolic Acid Biosynthesis
The following diagram illustrates the central role of Pks13 in the final condensation step of mycolic acid synthesis.
Caption: Role of Pks13 in mycolic acid synthesis.
Experimental Workflow for On-Target Confirmation
This diagram outlines the logical flow of experiments to validate the on-target activity of a Pks13 inhibitor.
Caption: Workflow for Pks13 inhibitor on-target validation.
References
- 1. journals.asm.org [journals.asm.org]
- 2. pnas.org [pnas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Pks13/FadD32 Crosstalk for the Biosynthesis of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of inhibitors targeting polyketide synthase 13 of Mycobacterium tuberculosis as antituberculosis drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Pks13-TE Inhibitors: Series 1, 2, and 3
A deep dive into the enzymatic and whole-cell activity of three distinct chemical series targeting the thioesterase domain of Mycobacterium tuberculosis's Polyketide Synthase 13.
In the ongoing battle against tuberculosis, the discovery of novel drug targets and inhibitors is paramount. Polyketide synthase 13 (Pks13), an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis (Mtb), has emerged as a promising target.[1] Specifically, its thioesterase (TE) domain, which catalyzes the final step of mycolic acid synthesis, is a validated site for therapeutic intervention.[1] This guide provides a comparative analysis of three recently discovered series of Pks13-TE inhibitors—Series 1, 2, and 3—identified through a DNA-encoded chemical library (DEL) screening campaign.[1][2]
Performance Comparison
The three series of inhibitors exhibit distinct profiles in terms of their enzymatic inhibition of Pks13-TE and their activity against whole Mtb cells. Representative compounds from each series—X20404 (Series 1), X21429 (Series 2), and X20348 (Series 3)—have been characterized to elucidate their potential as anti-tubercular agents.[1]
While all three series demonstrate binding to the active site of the Pks13-TE domain, their efficacy varies significantly.[1] Series 1 and 2 compounds show potent enzymatic and whole-cell activity, whereas Series 3, represented by X20348, is a potent enzyme inhibitor but lacks whole-cell activity against Mtb.[3]
Below is a summary of the key quantitative data for representative inhibitors from each series.
| Inhibitor | Series | Pks13-TE IC50 (µM) | Mtb MIC (µM) | Key Features |
| X20404 | 1 | 0.25 | 0.25 | Potent enzyme and whole-cell activity.[1] |
| X21429 | 2 | Not explicitly stated, but potent | 0.24 | Potent whole-cell activity.[1] |
| X20348 | 3 | 0.9 | No Mtb growth inhibition | Potent enzyme inhibitor with a unique branched structure, but lacks cellular activity.[3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical which prevents visible growth of a bacterium.
Mechanism of Action and Signaling Pathway
Pks13 is a large, multi-domain enzyme responsible for the final condensation step in the synthesis of mycolic acids, which are essential components of the Mtb cell wall.[4][5] The thioesterase (TE) domain of Pks13 is crucial for the transfer of the mycolic acid product to trehalose (B1683222), forming trehalose monomycolate (TMM), a precursor for the outer layer of the cell wall.[1] The inhibitors from Series 1, 2, and 3 all target this TE domain, albeit with different chemical scaffolds, and bind to the active site of the enzyme.[1] By inhibiting the TE domain, these compounds disrupt the mycolic acid biosynthetic pathway, leading to the bactericidal effects observed for Series 1 and 2.[4]
Caption: Inhibition of the Pks13-TE domain by Series 1, 2, and 3 inhibitors disrupts mycolic acid synthesis.
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize and compare the Pks13-TE inhibitors.
Pks13-TE Inhibition Assay
The inhibitory activity of the compounds against the Pks13-TE domain was determined using a biochemical assay. While the specific details of the assay used for the initial screening of the DNA-encoded library are complex, subsequent validation often involves a TAMRA-based binding assay.[3] In this assay, a fluorescently labeled probe (TAMRA) is displaced from the enzyme's active site by the inhibitor, leading to a change in fluorescence that can be quantified to determine the IC50 value.[3]
M. tuberculosis Growth Inhibition Assay (MIC Determination)
The minimum inhibitory concentration (MIC) of the compounds against M. tuberculosis H37Rv was determined using a standard microplate Alamar Blue assay (MABA).[4] In this assay, Mtb cultures are incubated with serial dilutions of the inhibitor compounds. After a period of incubation, the Alamar Blue reagent is added, which changes color in the presence of metabolically active cells. The MIC is defined as the lowest concentration of the compound that prevents this color change, indicating the inhibition of bacterial growth.
Selection of Resistant Mutants
To confirm that the inhibitors target Pks13 within the Mtb cells, resistant mutants were selected by plating a large number of bacteria on agar (B569324) containing the inhibitor at a concentration several times its MIC.[1][3] Colonies that grew in the presence of the inhibitor were isolated, and their genomes were sequenced to identify mutations. The presence of mutations in the pks13 gene, particularly in the region encoding the TE domain, provides strong evidence that Pks13 is the primary target of the inhibitor.[1]
Caption: Workflow for the discovery and characterization of Pks13-TE inhibitors.
Conclusion
The discovery of these three distinct series of Pks13-TE inhibitors represents a significant step forward in the development of new anti-tubercular agents. Series 1 and 2, with their potent enzymatic and whole-cell activity, are promising leads for further optimization.[1] The unique characteristics of Series 3, despite its lack of whole-cell activity, provide valuable structural information for the design of future Pks13-TE inhibitors.[3] Further investigation into the structure-activity relationships and pharmacokinetic properties of these series will be crucial in advancing them through the drug discovery pipeline.
References
- 1. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pks13-TE Inhibitors: The Novel Compound Series 3 versus the Established TAM16
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of a novel series of Pks13-TE inhibitors, represented by compound X20348 ("Pks13-TE inhibitor 3"), against the well-characterized inhibitor, TAM16. This document synthesizes available experimental data to offer an objective overview of their respective performances and therapeutic potential in the context of tuberculosis drug discovery.
Introduction
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the development of new therapeutics with novel mechanisms of action. Polyketide synthase 13 (Pks13) is a critical enzyme in the mycolic acid biosynthesis pathway, essential for the integrity of the mycobacterial cell wall, making it a validated and attractive target for new anti-tubercular agents.[1][2][3][4] The thioesterase (TE) domain of Pks13, in particular, plays a crucial role in the final condensation step of mycolic acid synthesis.[2][5] This guide focuses on a comparative analysis of two inhibitors of the Pks13-TE domain: the established benzofuran (B130515) inhibitor TAM16 and a representative from a novel series of inhibitors, X20348 (referred to as this compound).
TAM16 has demonstrated potent bactericidal activity against both drug-susceptible and drug-resistant clinical isolates of Mtb and has shown in vivo efficacy comparable to the first-line drug isoniazid (B1672263).[6][7] However, its development has been hampered by associated hERG toxicity.[1][8] This has spurred the search for new chemical scaffolds, such as the series to which X20348 belongs, that can offer a better safety profile while maintaining potent Pks13-TE inhibition.[1]
Performance Data: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound (X20348) and TAM16, facilitating a direct comparison of their biochemical potency and whole-cell activity.
| Inhibitor | Target | IC50 (µM) * | Assay Type | Whole-Cell Activity (Mtb growth) | Reference |
| This compound (X20348) | Pks13-TE | 0.9 | TAMRA-based binding assay | Did not inhibit Mtb growth | [1] |
| TAM16 | Pks13-TE | 0.19 (IC50) | Whole-cell based screen | MIC = 0.09 µM | [9] |
*IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency.
| Inhibitor | In Vivo Efficacy | Frequency of Resistance (FOR) | Key Liabilities | Reference |
| This compound (X20348) | Not pursued due to lack of whole-cell activity | Not reported | Lack of Mtb growth inhibition | [1] |
| TAM16 | Equal to isoniazid in mouse models | 4.7 x 10⁻⁷ (~100-fold lower than isoniazid) | hERG toxicity | [1][7][9] |
Mechanism of Action and Signaling Pathway
Both this compound and TAM16 target the thioesterase (TE) domain of the multi-domain enzyme Pks13.[1][8] Pks13 is responsible for the final Claisen-type condensation of two long-chain fatty acids to produce α-alkyl β-ketoacids, the direct precursors of mycolic acids.[3][5][10] The TE domain is crucial for the release of the mycolic acid precursor.[2][11] By inhibiting the Pks13-TE domain, these compounds block the biosynthesis of mycolic acids, leading to a compromised cell wall and ultimately, bacterial death.[2][12]
Experimental Protocols
A summary of the key experimental methodologies used to generate the comparative data is provided below.
Pks13-TE Inhibition Assays
-
TAMRA-based binding assay: This assay was used to determine the IC50 value for this compound (X20348). It measures the displacement of a fluorescently labeled probe (TAMRA) from the active site of the Pks13-TE enzyme by a competing inhibitor. The reduction in fluorescence signal is proportional to the binding affinity of the inhibitor.[1]
-
4-Methylumbelliferyl Heptanoate (4-MUH) Esterase Assay: This is a more traditional method to measure Pks13-TE esterase activity. It uses a fluorogenic substrate, 4-MUH, which upon cleavage by the enzyme, releases a fluorescent product. However, this assay is known to have a poor signal-to-noise ratio due to the slow conversion rate of the substrate and the instability of the ester bond.[1]
Whole-Cell Activity Assay
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For TAM16, a whole-cell based high-throughput screen with aerobically grown Mtb H37Rv was utilized to determine its MIC.[9]
In Vivo Efficacy Studies
-
Mouse Models of Tuberculosis Infection: To evaluate the in vivo efficacy of TAM16, multiple mouse models of TB infection were used. The bacterial burden in the lungs of infected mice was measured after treatment with the inhibitor, and the reduction in colony-forming units (CFU) was compared to that of a control group and a group treated with a standard-of-care drug like isoniazid.[7][9]
Conclusion
The comparison between this compound (X20348) and TAM16 highlights a critical trade-off in early-stage drug discovery. While X20348 demonstrates reasonable biochemical potency against the Pks13-TE target, its lack of whole-cell activity against M. tuberculosis suggests potential issues with cell permeability, efflux, or metabolic instability, rendering it unsuitable for further development in its current form.[1]
In contrast, TAM16 exhibits potent in vitro and in vivo efficacy, validating Pks13-TE as a druggable target.[7][9] Its low frequency of resistance is also a significant advantage.[1][9] However, the hERG toxicity associated with the benzofuran scaffold of TAM16 presents a major safety hurdle that has impeded its clinical progression.[1][8]
The development of novel, non-benzofuran Pks13-TE inhibitors like those in series 3 is a crucial step forward. Although the representative compound X20348 was not successful in inhibiting Mtb growth, the exploration of new chemotypes that bind to the Pks13-TE active site remains a promising strategy. Future medicinal chemistry efforts will likely focus on optimizing such novel scaffolds to improve whole-cell activity and maintain a favorable safety profile, ultimately aiming to deliver a new generation of anti-tubercular drugs that overcome the limitations of existing inhibitors.
References
- 1. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An integrated computational approach towards novel drugs discovery against polyketide synthase 13 thioesterase domain of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Pks13/FadD32 Crosstalk for the Biosynthesis of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAM16 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Development of a Novel Lead that Targets M. tuberculosis Polyketide Synthase 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PKS13 Inhibitors - TAM16 | Working Group for New TB Drugs [newtbdrugs.org]
- 10. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
A Comparative Guide to Pks13-TE Inhibitors: Navigating Potency, Cross-Resistance, and Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of various inhibitor series targeting the thioesterase (TE) domain of Mycobacterium tuberculosis Polyketide Synthase 13 (Pks13). Pks13 is a critical enzyme in the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall, making it a validated and promising target for novel anti-tuberculosis therapies.
This guide focuses on the comparative efficacy and resistance profiles of different chemical series of Pks13-TE inhibitors, including those identified through DNA-Encoded Library (DEL) screening (Series 1, 2, and 3) and other significant classes such as benzofurans, coumestans, and oxadiazoles. Understanding the nuances of these inhibitors is paramount for the development of next-generation drugs that can overcome existing resistance mechanisms.
Performance Comparison of Pks13-TE Inhibitors
The development of Pks13-TE inhibitors has led to the discovery of several promising chemical series. The following tables summarize the in vitro potency and cross-resistance profiles of representative compounds from these series.
Table 1: In Vitro Potency of Representative Pks13-TE Inhibitors
| Inhibitor Series | Representative Compound | Target Domain | IC50 (µM) | MIC (µM) | Key Findings |
| Series 1 | X20404 | TE | - | 0.25 | Potent enzymatic and whole-cell activity. Used to select for resistant mutants. |
| Series 2 | X21429 | TE | - | 0.24 | Potent whole-cell activity. Shows cross-resistance with Series 1. |
| Series 3 | X20348 | TE | 0.9 | No Mtb growth inhibition | Binds to the Pks13-TE active site but lacks whole-cell activity.[1][2] |
| Benzofuran | TAM16 | TE | Potent | - | Highly potent inhibitor but development was halted due to hERG toxicity.[1] |
| Coumestan | Compound 1 | TE | - | - | Bactericidal mode of action and active on drug-susceptible and drug-resistant strains. |
| Oxadiazole | - | TE | - | < 1 | Novel series with a distinct binding mode compared to benzofurans.[3] |
| Thiophene | TP2 | N-terminal ACP | - | - | Targets a different domain of Pks13. |
IC50: Half-maximal inhibitory concentration against the Pks13-TE enzyme. MIC: Minimum inhibitory concentration against M. tuberculosis.
Table 2: Cross-Resistance of Mtb Mutants to Pks13-TE Inhibitors
| Pks13-TE Mutation | Resistance to Series 1 (X20404) | Cross-Resistance to Series 2 (X21429) | Mechanism of Resistance |
| A1561V | High | Moderate | Steric hindrance preventing inhibitor binding. |
| N1640K | High | High | Clash with the inhibitor core. |
| V1537A/F | Moderate | Moderate | Affects the core-accommodating part of the active site. |
| D1644G | - | - | Located in the inhibitor binding pocket. |
| A1667V | - | - | Located in the inhibitor binding pocket. |
| N1640S | - | - | Located in the inhibitor binding pocket. |
Data compiled from studies on mutants selected with X20404.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of Pks13-TE inhibitors.
TAMRA-Based Fluorescence Polarization Binding Assay
This assay is used to determine the binding affinity of inhibitors to the Pks13-TE domain.
-
Protein Preparation: Recombinant Pks13-TE domain is expressed and purified.
-
Assay Buffer: A suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Tween-20) is prepared.
-
Inhibitor Preparation: A serial dilution of the test inhibitor is prepared in the assay buffer.
-
Assay Plate: In a 384-well plate, the Pks13-TE protein is mixed with a fluorescently labeled probe (e.g., TAMRA-labeled substrate analog).
-
Incubation: The test inhibitor dilutions are added to the wells and the plate is incubated at room temperature to allow for binding equilibrium to be reached.
-
Measurement: Fluorescence polarization is measured using a plate reader. The displacement of the fluorescent probe by the inhibitor results in a decrease in polarization.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an inhibitor that prevents the visible growth of M. tuberculosis.
-
Bacterial Culture: M. tuberculosis (e.g., H37Rv strain) is cultured in a suitable broth medium (e.g., Middlebrook 7H9 with ADC supplement) to mid-log phase.
-
Inhibitor Preparation: A serial dilution of the test inhibitor is prepared in the culture medium.
-
Assay Plate: The bacterial culture is diluted and added to the wells of a 96-well plate containing the inhibitor dilutions.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 7-14 days).
-
Growth Assessment: Bacterial growth is assessed visually or by measuring optical density.
-
MIC Determination: The MIC is defined as the lowest inhibitor concentration at which no visible bacterial growth is observed.
Visualizing the Landscape of Pks13 Inhibition
Diagrams are provided to illustrate the Pks13 signaling pathway, a typical experimental workflow for inhibitor screening, and the logical relationship of cross-resistance.
Caption: The Pks13 signaling pathway in mycolic acid biosynthesis and the point of inhibition.
Caption: A generalized experimental workflow for the discovery and development of Pks13 inhibitors.
Caption: The logical relationship of cross-resistance between Series 1 and Series 2 Pks13-TE inhibitors.
References
- 1. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mode of Action of Pks13-TE Inhibitor 3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a "Series 3" inhibitor of the Mycobacterium tuberculosis Polyketide Synthase 13 (Pks13) thioesterase (TE) domain, represented by compound X20348 . We objectively compare its performance with alternative Pks13-TE inhibitors from different chemical classes, including the well-characterized benzofuran (B130515) TAM16 , a highly potent coumestan (B1194414) derivative (Compound 65 ), and an oxadiazole (X14146 ). This comparison is supported by experimental data from peer-reviewed studies and detailed protocols for key validation experiments.
Executive Summary
Pks13 is a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, making it a prime target for novel anti-tuberculosis drugs.[1][2][3] The thioesterase (TE) domain of Pks13 is essential for the final step of this pathway and has been the focus of significant inhibitor development. This guide focuses on validating the mode of action of a representative Series 3 inhibitor, X20348, discovered through a DNA-Encoded Chemical Library (DEL) screen. Its performance is benchmarked against other known Pks13-TE inhibitors to provide a comprehensive overview for researchers in the field.
Data Presentation: Comparative Inhibitor Performance
The following table summarizes the key quantitative data for X20348 and its comparators. Direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions.
| Inhibitor (Class) | Pks13-TE IC50 (µM) | M. tuberculosis H37Rv MIC (µM) | Thermal Shift (ΔTm) (°C) | Key Findings |
| X20348 (Series 3) | 0.9 (TAMRA assay)[4] | No Mtb growth inhibition reported[4] | Data not available | Binds to the Pks13-TE active site; however, lacks whole-cell activity.[4] |
| TAM16 (Benzofuran) | 0.26 (4-MUH assay)[5] | ~0.09[6] | Data not available | Potent enzymatic and whole-cell activity, with in vivo efficacy demonstrated.[5][6] |
| Compound 65 (Coumestan) | Data not available | 0.0313 - 0.0625 µg/mL | > 3.0 (at 1:10 protein:compound ratio)[7] | Excellent whole-cell activity and demonstrated target engagement via thermal shift.[7] |
| X14146 (Oxadiazole) | 2.0 (enzymatic assay)[3] | Not active against Mtb[3] | Data not available | Shows enzymatic inhibition but lacks whole-cell activity.[3] |
Mandatory Visualizations
Pks13 Mycolic Acid Biosynthesis Pathway
Caption: The Pks13 enzymatic cascade in mycolic acid biosynthesis.
Experimental Workflow for Inhibitor Validation
Caption: A logical workflow for the validation of a Pks13-TE inhibitor's mode of action.
Experimental Protocols
Pks13-TE Enzymatic Assay (4-MUH Fluorescence-Based)
This assay measures the enzymatic activity of the Pks13-TE domain by monitoring the fluorescence of 4-methylumbelliferone, which is released upon the hydrolysis of the non-fluorescent substrate 4-methylumbelliferyl heptanoate (B1214049) (4-MUH).[5]
Materials:
-
Purified recombinant Pks13-TE protein
-
4-methylumbelliferyl heptanoate (4-MUH) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)
-
Inhibitor compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 450 nm)
Procedure:
-
Prepare a stock solution of 4-MUH in DMSO.
-
Serially dilute the inhibitor compounds in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add a small volume of the diluted inhibitor or DMSO (for control wells) to the wells.
-
Add the purified Pks13-TE enzyme to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the 4-MUH substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence curves.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Whole-Cell Activity Assay (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase) and glycerol
-
Inhibitor compounds dissolved in DMSO
-
96-well microplates
-
Resazurin-based viability indicator
Procedure:
-
Grow a culture of M. tuberculosis H37Rv to mid-log phase.
-
Adjust the bacterial culture to a standardized optical density (e.g., McFarland standard 0.5).
-
In a 96-well plate, prepare serial dilutions of the inhibitor compounds in the 7H9 broth.
-
Inoculate the wells with the prepared bacterial suspension. Include a drug-free control (positive control) and a sterile broth control (negative control).
-
Seal the plates and incubate at 37°C for 7-14 days.
-
After incubation, add the resazurin (B115843) indicator to each well and incubate for another 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator (i.e., remains blue), indicating inhibition of bacterial growth.
Resistant Mutant Selection and Whole-Genome Sequencing
This method identifies the molecular target of an inhibitor by selecting for resistant mutants and identifying mutations in the corresponding gene.[4]
Procedure:
-
Resistant Mutant Selection:
-
Plate a high density of M. tuberculosis H37Rv on Middlebrook 7H10 agar (B569324) plates containing the inhibitor at a concentration several times its MIC (e.g., 5x or 10x MIC).
-
Incubate the plates at 37°C for 3-4 weeks.
-
Isolate colonies that grow on the inhibitor-containing plates.
-
-
Genomic DNA Extraction:
-
Culture the resistant colonies and extract genomic DNA using a validated mycobacterial DNA extraction kit.
-
-
Whole-Genome Sequencing:
-
Prepare sequencing libraries from the extracted genomic DNA.
-
Perform next-generation sequencing (e.g., Illumina platform) to obtain the complete genome sequence of the resistant mutants.
-
-
Bioinformatic Analysis:
-
Align the genome sequences of the resistant mutants to the reference genome of the parental M. tuberculosis H37Rv strain.
-
Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that are unique to the resistant isolates.
-
A high frequency of independent mutations in the pks13 gene strongly indicates that Pks13 is the target of the inhibitor.
-
Thermal Shift Assay (nanoDSF)
This biophysical assay confirms the direct binding of an inhibitor to the target protein by measuring the change in the protein's thermal stability upon ligand binding.[7]
Materials:
-
Purified recombinant Pks13-TE protein
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl)
-
Inhibitor compounds dissolved in DMSO
-
nanoDSF instrument (e.g., Prometheus)
-
Capillaries for the nanoDSF instrument
Procedure:
-
Dilute the purified Pks13-TE protein to a final concentration of approximately 1 mg/mL in the assay buffer.
-
Mix the protein solution with the inhibitor compound at a desired molar ratio (e.g., 1:5 or 1:10 protein to inhibitor). Include a control sample with DMSO instead of the inhibitor.
-
Load the samples into the nanoDSF capillaries.
-
Place the capillaries in the nanoDSF instrument.
-
Apply a thermal ramp, typically from 20°C to 95°C, and monitor the change in the intrinsic tryptophan fluorescence of the protein.
-
The instrument software calculates the melting temperature (Tm), which is the inflection point of the unfolding curve.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with DMSO from the Tm of the protein with the inhibitor. A positive ΔTm indicates that the inhibitor binds to and stabilizes the protein.
Conclusion
The validation of a drug candidate's mode of action is a critical step in the drug discovery pipeline. For Pks13-TE inhibitors, a combination of enzymatic, cellular, genetic, and biophysical assays provides a robust framework for confirming on-target activity. While the Series 3 inhibitor, X20348, demonstrates binding to the Pks13-TE domain, its lack of whole-cell activity highlights the challenges in translating enzymatic inhibition to bactericidal effects. In contrast, inhibitors from the benzofuran and coumestan classes, such as TAM16 and Compound 65, show potent activity in both in vitro and cellular assays, underscoring their potential as leads for further development. This comparative guide provides researchers with the necessary data and methodologies to effectively evaluate and advance novel Pks13-TE inhibitors in the fight against tuberculosis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole-genome sequencing for prediction of Mycobacterium tuberculosis drug susceptibility and resistance: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Lead that Targets M. tuberculosis Polyketide Synthase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Embrace: A Comparative Analysis of Pks13-TE Inhibitor Binding Modes
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between inhibitors and the thioesterase (TE) domain of Polyketide Synthase 13 (Pks13) is paramount in the quest for novel anti-tubercular agents. Pks13 is a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis (Mtb), making it a well-validated and highly attractive drug target.[1][2][3] This guide provides a comprehensive comparative analysis of the binding modes of various Pks13-TE inhibitor series, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
The final step in mycolic acid synthesis is catalyzed by Pks13, which performs a Claisen-type condensation of two long-chain fatty acids.[2][3][4] The TE domain is responsible for the subsequent transfer of the mycolic acid product to trehalose, a crucial step for the integrity of the mycobacterial cell wall.[1] Inhibition of this domain has been shown to be a bactericidal mechanism of action.[5]
Comparative Analysis of Inhibitor Binding and Potency
Several distinct chemical scaffolds have been identified as potent inhibitors of the Pks13-TE domain. These include benzofurans, coumestans, N-aryl indoles, oxadiazoles, and thiophenes.[3] While they all target the same enzyme, their binding modes and resulting potencies exhibit significant variations. The following table summarizes the key quantitative data for representative compounds from these series.
| Inhibitor Series | Representative Compound | Pks13-TE IC50 | Mtb H37Rv MIC | Key Binding Interactions & Notes |
| Benzofurans | TAM16 | Potent (nanomolar range) | ~0.015 µg/mL | Binds in the active site pocket. Development halted due to hERG toxicity.[1] |
| Coumestans | Compound 65 | Not explicitly stated in terms of IC50 | 0.0313 - 0.0625 µg/mL | Conformationally restricted scaffold enhances π-π stacking with Phe1670.[2] |
| DNA-Encoded Library Hits | X20403 | 57 nM | Not specified for this specific compound | Binds to the active site of the enzyme.[1][6] |
| X20404 | Potent (equipotent to X20403) | 0.25 µM | A truncated, lower molecular weight analog of X20403.[1][6] | |
| X13045 | 15 µM | Not specified for this specific compound | Modest inhibitory activity but showed whole-cell activity.[1][6] | |
| N-Aryl Indoles | Compound 44 | Not specified | 0.07 µM | Designed based on a structure-guided strategy.[7] |
| Oxadiazoles | Not specified | Potent antimycobacterial activity | Not specified | Insufficient pharmacokinetic properties for in vivo evaluation.[1] |
Key Insights from Structural Studies:
X-ray crystallography and computational modeling have revealed a common binding pocket within the Pks13-TE domain.[1][8] Key residues that frequently interact with inhibitors include Asp1644, Asn1640, Phe1670, and Tyr1674.[5][8] For instance, the coumestan (B1194414) series of inhibitors leverages π-π stacking interactions with the phenyl ring of Phe1670, a feature that contributes to their enhanced anti-TB activity compared to more flexible analogs.[2]
Visualizing the Path to Inhibition
To better understand the context and workflow of Pks13-TE inhibitor development, the following diagrams illustrate the mycolic acid biosynthesis pathway, a typical experimental workflow for inhibitor screening, and the logical flow of a structure-activity relationship (SAR) study.
Caption: Mycolic Acid Biosynthesis Pathway highlighting the role of Pks13.
Caption: Experimental workflow for screening and identifying Pks13-TE inhibitors.
Caption: Logical flow of a Structure-Activity Relationship (SAR) study.
Detailed Experimental Protocols
A critical aspect of drug discovery is the reproducibility of experimental results. Below are detailed methodologies for key experiments cited in the analysis of Pks13-TE inhibitors.
Pks13-TE Inhibition Assay (TAMRA-FP based)
This assay is a fluorescence polarization (FP)-based competition assay that measures the ability of a test compound to displace a fluorescently labeled probe (TAMRA) from the active site of the Pks13-TE domain.
Materials:
-
Purified Pks13-TE protein
-
TAMRA-labeled activity probe
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
384-well black, low-volume microplates
Procedure:
-
Prepare a solution of Pks13-TE and the TAMRA probe in the assay buffer. The concentrations should be optimized to give a stable and robust FP signal.
-
Dispense the Pks13-TE/TAMRA probe solution into the wells of the microplate.
-
Add test compounds at various concentrations to the wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
M. tuberculosis Growth Inhibition Assay (MABA)
The Microplate Alamar Blue Assay (MABA) is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
Test compounds dissolved in DMSO
-
Alamar Blue reagent
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in 7H9 broth in the microplate.
-
Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv. Include a drug-free control and a sterile control.
-
Incubate the plates at 37°C for 7-10 days.
-
Add Alamar Blue reagent to each well and incubate for another 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
Target Engagement Assay (nanoDSF)
Nano Differential Scanning Fluorimetry (nanoDSF) is a biophysical technique used to assess the thermal stability of a protein and can be used to confirm the binding of a ligand.
Materials:
-
Purified Pks13-TE protein
-
Test compounds dissolved in DMSO
-
Appropriate buffer for the protein
Procedure:
-
Mix the Pks13-TE protein with the test compound or DMSO vehicle control.
-
Load the samples into nanoDSF capillaries.
-
Place the capillaries in a nanoDSF instrument.
-
Apply a thermal ramp (e.g., from 20°C to 95°C at a rate of 1°C/min).
-
The instrument measures the intrinsic fluorescence of the protein (primarily from tryptophan residues) as a function of temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A significant increase in the Tm in the presence of a compound indicates that the compound binds to and stabilizes the protein, confirming target engagement.[2][5]
Conclusion
The thioesterase domain of Pks13 remains a highly promising target for the development of new anti-tubercular drugs. A diverse range of chemical scaffolds has been shown to effectively inhibit this enzyme, each with its unique binding mode and activity profile. While challenges such as off-target toxicity have hindered the clinical progression of some series, the wealth of structural and biochemical data provides a solid foundation for the rational design of next-generation Pks13-TE inhibitors. The continued application of integrated approaches, combining high-throughput screening, structural biology, and computational modeling, will be instrumental in realizing the therapeutic potential of targeting this essential mycobacterial enzyme.
References
- 1. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-based development of N-Arylindole derivatives as Pks13 inhibitors against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational characteristics of the structure-activity relationship of inhibitors targeting Pks13-TE domain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Pks13-TE Inhibitors for Mycobacterium tuberculosis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pks13-TE inhibitor series 3 with other notable alternatives. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Pks13 as a Therapeutic Target
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique and complex cell wall rich in mycolic acids. These long-chain fatty acids are crucial for the bacterium's survival, virulence, and resistance to many antibiotics.[1] Polyketide synthase 13 (Pks13) is a large, multi-domain enzyme that catalyzes the final and essential condensation step in mycolic acid biosynthesis, making it a prime target for novel anti-tuberculosis drug development.[1][2] Pks13 consists of several domains, including a ketosynthase (KS), acyltransferase (AT), two acyl carrier protein (ACP) domains, and a C-terminal thioesterase (TE) domain.[3][4] The TE domain is responsible for the final release of the mycolic acid precursor and has been the focus of significant inhibitor development efforts.[4][5]
Overview of Pks13-TE Inhibitor Series
Several classes of inhibitors targeting the Pks13-TE domain have been identified and developed. This guide focuses on a comparative evaluation of the inhibitor "series 3," discovered through DNA-Encoded Chemical Library (DEL) screening, and places it in context with other significant Pks13-TE inhibitors.
Quantitative Performance Data of Pks13-TE Inhibitors
The following table summarizes the in vitro efficacy of representative compounds from different Pks13-TE inhibitor series against the Pks13-TE enzyme and whole M. tuberculosis cells.
| Inhibitor Series/Compound | Representative Compound | Pks13-TE IC50 (μM) | Mtb H37Rv MIC (μM) | Notes |
| Series 3 (Oxadiazole Core) | X20348 | 0.9 (TAMRA-based assay) | Inactive | Showed reasonable enzyme potency but lacked whole-cell activity.[5][6] |
| Series 1 (Triazole Core) | X20403 | 0.057 | 0.24 (as X21429) | Potent enzyme inhibition and whole-cell activity.[5][6] |
| Series 2 | X21429 | - | 0.24 | Potent whole-cell activity.[5] |
| Benzofurans | TAM16 | 0.32 | 0.08 | Potent inhibitor with in vivo efficacy but associated with hERG toxicity.[5][7] |
| Coumestans | Compound 1 | - | 0.0039 (μg/mL) | Extremely potent anti-TB activity against drug-susceptible and resistant strains.[8] |
| Coumestans | Compound 48 | - | 0.0039 (μg/mL) | Excellent in vitro and in vivo activity.[9][10] |
| Coumestans | Compound 65 | - | 0.0313-0.0625 (μg/mL) | Potent activity and high selectivity.[3] |
| Oxadiazole Series | Compound 50 | <1 | >10-fold shift in hypomorph | Novel series with a distinct binding mode.[4] |
| Thiophenes | TP-33 | - | - | Targets the N-terminal ACP domain of Pks13.[11] |
Specificity and Mechanism of Action
The specificity of these inhibitors for Pks13 is a critical aspect of their therapeutic potential.
Series 3 (Oxadiazole Core): A representative of this series, X20348, demonstrated reasonable potency against the Pks13-TE enzyme with an IC50 of 0.9 μM.[5][6] However, a significant drawback of this series is the lack of whole-cell activity against M. tuberculosis.[5][6] While the compound binds to the active site of the Pks13-TE domain, its inability to inhibit bacterial growth suggests poor cell permeability or efflux susceptibility.[5][6] Consequently, this series was deprioritized for further development.[5]
Series 1 and 2: In contrast, inhibitors from series 1 and 2, such as X20403 and X21429, exhibited potent enzymatic inhibition and significant whole-cell activity.[5][6] The on-target activity of these series was confirmed by selecting for resistant mutants, which harbored mutations in the pks13 gene.[5] Furthermore, these mutants showed cross-resistance to inhibitors from both series, indicating a similar binding site and mechanism of action.[5]
TAM16 (Benzofuran): TAM16 is a potent benzofuran (B130515) inhibitor of Pks13-TE that has demonstrated excellent efficacy in mouse models of tuberculosis.[5] However, its development was halted due to off-target effects, specifically inhibition of the hERG cardiac ion channel, which can lead to cardiotoxicity.[5][12]
Coumestan (B1194414) Derivatives: The coumestan class of inhibitors has emerged as a highly promising alternative. Compounds like 1, 48, and 65 have shown exceptionally potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis, with MIC values in the nanomolar range.[3][8][10] These compounds also target the Pks13-TE domain, and resistance mutations have been mapped to this region.[8] Importantly, some coumestan derivatives have been optimized to reduce hERG liability while maintaining high anti-tubercular potency.[13][14]
Experimental Protocols
Pks13-TE Inhibition Assays
1. TAMRA-Based Fluorescence Polarization Assay: This competition assay measures the affinity of inhibitors for the Pks13-TE active site.[6]
-
Principle: A fluorescently labeled probe (TAMRA) that binds to the Pks13-TE active site is used. When the probe is bound to the larger enzyme, it tumbles slowly in solution, resulting in high fluorescence polarization. In the presence of a competing inhibitor, the probe is displaced, tumbles more rapidly, and results in a decrease in fluorescence polarization.
-
Protocol:
-
Reactions are set up in a suitable buffer (e.g., imidazole-free buffer with a detergent like CHAPS).[5]
-
Pks13-TE enzyme is incubated with a range of concentrations of the test inhibitor.
-
The TAMRA-labeled probe is added to the mixture.
-
After an incubation period to reach equilibrium, the fluorescence polarization is measured using a suitable plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
2. 4-Methylumbelliferyl Heptanoate (4-MUH) Hydrolysis Assay: This assay measures the esterase activity of the Pks13-TE domain.[5]
-
Principle: The Pks13-TE domain can hydrolyze the ester bond in the fluorogenic substrate 4-MUH, releasing the fluorescent product 4-methylumbelliferone. The rate of fluorescence increase is proportional to the enzyme activity.
-
Protocol:
-
Reactions are performed in a suitable buffer.
-
Pks13-TE enzyme is pre-incubated with various concentrations of the inhibitor.
-
The reaction is initiated by the addition of the 4-MUH substrate.
-
The increase in fluorescence is monitored over time using a fluorometer.
-
Inhibitor potency is determined by comparing the reaction rates in the presence and absence of the inhibitor.
-
Whole-Cell Activity Assays
1. Minimum Inhibitory Concentration (MIC) Determination: This assay determines the lowest concentration of an inhibitor that prevents the visible growth of M. tuberculosis.
-
Protocol:
-
M. tuberculosis (e.g., H37Rv strain) is cultured in a suitable liquid medium (e.g., 7H9 broth).
-
Two-fold serial dilutions of the test inhibitor are prepared in a 96-well plate.
-
A standardized inoculum of M. tuberculosis is added to each well.
-
Plates are incubated at 37°C for a defined period (typically 7-14 days).
-
Growth inhibition is assessed visually or by measuring optical density. The MIC is the lowest concentration of the compound that shows no visible growth.
-
2. Pks13 Hypomorph/Hypermorph Strain Assays: These assays are used to confirm that the inhibitor's whole-cell activity is due to the specific targeting of Pks13.[5]
-
Principle: An engineered strain of M. tuberculosis is used where the expression of pks13 is controlled by an inducible promoter (e.g., a tetracycline-inducible system).
-
Protocol:
-
The MIC of the inhibitor is determined against the engineered strain under three conditions:
-
Basal expression: No inducer is added.
-
Hypomorph (underexpression): The promoter is repressed, leading to lower levels of Pks13.
-
Hypermorph (overexpression): The promoter is induced (e.g., with anhydrotetracycline), leading to higher levels of Pks13.
-
-
Expected Outcome for a Specific Pks13 Inhibitor:
-
The MIC will be lower in the hypomorph strain (less target enzyme to inhibit).
-
The MIC will be higher in the hypermorph strain (more target enzyme to inhibit).
-
-
Visualizations
Caption: Mycolic acid biosynthesis pathway and the target of Pks13-TE inhibitors.
References
- 1. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. journals.asm.org [journals.asm.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of Novel Coumestan Derivatives as Polyketide Synthase 13 Inhibitors against Mycobacterium tuberculosis. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of Trehalose-Pks13 inhibitor conjugates targeting mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Pks13 Inhibitor Scaffolds for Tuberculosis Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutics that act on new molecular targets. Polyketide synthase 13 (Pks13), an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, has emerged as a promising target for novel anti-TB drugs. Pks13 catalyzes the final condensation of two long-chain fatty acids to form α-alkyl-β-ketoesters, the immediate precursors to mycolic acids, which are crucial components of the mycobacterial cell wall.[1][2][3] Inhibition of Pks13 disrupts cell wall integrity, leading to bacterial death.[1] This guide provides a head-to-head comparison of different chemical scaffolds that have been investigated as Pks13 inhibitors, supported by experimental data to aid researchers in the development of next-generation anti-TB agents.
Quantitative Comparison of Pks13 Inhibitor Scaffolds
Several distinct chemical scaffolds have been identified as inhibitors of Pks13, primarily targeting its thioesterase (TE) domain, with some also targeting the N-terminal acyl carrier protein (ACP) domain. The following table summarizes the reported in vitro potencies of representative compounds from each scaffold.
| Scaffold | Representative Compound(s) | Target Domain | IC50 (µM) | MIC against M. tuberculosis H37Rv (µg/mL) | MIC against M. tuberculosis H37Rv (µM) |
| Benzofuran | TAM16 | Thioesterase (TE) | ~0.26[4] | 0.0313[5] | ~0.05-0.42[6] |
| Coumestan (B1194414) | Compound 1, Compound 9 | Thioesterase (TE) | Not Reported | 0.0039[1][7] | Not Reported |
| Compound 9 | Thioesterase (TE) | Not Reported | <0.0039[5] | Not Reported | |
| Thiophene | TP2, TP4 | N-terminal ACP | Not Reported | Not Reported | 0.5 - 1.0 |
| β-Lactone | EZ120 | Thioesterase (TE) | Not Reported | 0.68 | 1.6 |
| Oxadiazole | X13045, X14146, X20348 | Thioesterase (TE) | 15, 2.0, 0.47 | Not Reported | Not Reported |
| 4H-Chromen-4-one | Compound 6e | Not Specified | 14.3 | 0.45 | Not Reported |
| N-phenylindole | Compound 18 | Thioesterase (TE) | Not Reported | 2 | Not Reported |
Note: IC50 and MIC values are sourced from various publications and may have been determined under different experimental conditions. Direct comparison should be made with caution. Conversion between µg/mL and µM is dependent on the molecular weight of the specific compound, which is not always reported in the cited literature.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the process of identifying Pks13 inhibitors, the following diagrams illustrate the mycolic acid biosynthesis pathway and a general workflow for inhibitor screening.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key assays used in the evaluation of Pks13 inhibitors.
Pks13 Thioesterase (TE) Domain Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the Pks13 TE domain. A common method involves a fluorescent substrate.
Materials:
-
Purified recombinant Pks13 TE domain
-
Fluorescent substrate (e.g., 4-methylumbelliferyl heptanoate (B1214049) - 4-MUH)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Tween-20)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the test compound dilutions to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the purified Pks13 TE domain to all wells except the negative control and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the 4-MUH substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation: ~360 nm, Emission: ~450 nm). The cleavage of the ester bond in 4-MUH by the TE domain releases the fluorescent 4-methylumbelliferone.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Alternative Method: TAMRA Activity Probe Binding Displacement Assay This assay measures the displacement of a fluorescently labeled probe (e.g., TAMRA-FP) from the active site of the Pks13 TE domain by a test compound.[8][9]
Microplate Alamar Blue Assay (MABA) for MIC Determination
This colorimetric assay is widely used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and glycerol
-
Test compounds dissolved in DMSO
-
Alamar Blue reagent
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in 7H9 broth in a 96-well plate.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute to the final desired concentration.
-
Add the bacterial inoculum to each well containing the test compound. Include a drug-free growth control and a sterile control.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add the Alamar Blue reagent to each well.
-
Re-incubate the plates for 24-48 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Conclusion
The diverse array of chemical scaffolds targeting Pks13 offers multiple avenues for the development of novel anti-tuberculosis drugs. Benzofurans and coumestans have demonstrated exceptional potency, with some compounds exhibiting MIC values in the low nanomolar range.[5] Thiophenes represent a distinct class of inhibitors targeting the N-terminal ACP domain, providing an alternative mechanism of action. While β-lactones and oxadiazoles (B1248032) have also shown promise, further optimization is required to enhance their whole-cell activity and pharmacokinetic properties. The experimental protocols provided herein serve as a foundation for researchers to screen and characterize new Pks13 inhibitors. Continued structure-activity relationship (SAR) studies and structure-based drug design efforts are crucial to optimize these scaffolds into clinically viable drug candidates that can address the urgent need for new and effective treatments for tuberculosis.
References
- 1. Therapeutic Potential of Coumestan Pks13 Inhibitors for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Therapeutic potential of coumestan Pks13 inhibitors for tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
Validating Pks13-TE Inhibitor Efficacy in Diverse Mycobacterium tuberculosis Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics targeting new pathways. Polyketide synthase 13 (Pks13) is a crucial enzyme in the final condensation step of mycolic acid biosynthesis, making it an attractive target for new anti-tubercular agents.[1][2][3] This guide provides a comparative analysis of a lead Pks13-thioesterase (TE) domain inhibitor from the coumestan (B1194414) class, referred to herein as Coumestan Compound 1 , against other Pks13 inhibitors and first-line anti-TB drugs.
Executive Summary
Coumestan Compound 1 demonstrates potent bactericidal activity against both drug-susceptible and drug-resistant Mtb strains.[1][3] It exhibits low cytotoxicity and shows no cross-resistance with existing first-line TB drugs.[1][3] In vivo studies have shown dose-dependent monotherapeutic activity and synergistic effects when combined with rifampin.[1][3] This positions Coumestan Compound 1 and its analogues as promising candidates for further preclinical and clinical development.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize the in vitro efficacy of Coumestan Compound 1 and comparator compounds against various Mtb strains, as well as its cytotoxicity profile.
Table 1: Minimum Inhibitory Concentration (MIC) of Pks13 Inhibitors and First-Line Drugs against M. tuberculosis H37Rv
| Compound | Chemical Class | Target | MIC (μg/mL) |
| Coumestan Compound 1 (48) | Coumestan | Pks13-TE | 0.0039 |
| Coumestan Compound 2 (50) | Coumestan | Pks13-TE | 0.0039 |
| Coumestan Compound 32 | Oxazine-containing Coumestan | Pks13-TE | 0.0039 |
| TAM16 (Compound 6) | Benzofuran | Pks13-TE | 0.0313 |
| Isoniazid (B1672263) | Isonicotinic acid hydrazide | InhA | ~0.04 |
| Rifampin | Ansamycin | rpoB | Variable |
Data compiled from multiple sources.[1][4][5][6][7]
Table 2: Efficacy of Coumestan Derivatives against Drug-Susceptible and Drug-Resistant M. tuberculosis Strains
| Compound | Mtb Strain | Resistance Profile | MIC (μg/mL) |
| Coumestan Compound 1 (48) | Drug-Susceptible | - | 0.0039 |
| Drug-Resistant | - | 0.0078 | |
| Coumestan Compound 23 | DS-TB (V4207) | Drug-Susceptible | 0.0039 - 0.0078 |
| MDR-TB (KZN494, V2475) | Multidrug-Resistant | 0.0039 - 0.0078 | |
| XDR-TB (TF274, R506) | Extensively Drug-Resistant | 0.0039 - 0.0078 | |
| Coumestan Compound 32 | DS-TB (V4207) | Drug-Susceptible | 0.0039 - 0.0078 |
| MDR-TB (KZN494, V2475) | Multidrug-Resistant | 0.0039 - 0.0078 | |
| XDR-TB (TF274, R506) | Extensively Drug-Resistant | 0.0039 - 0.0078 |
MDR-TB: Resistant to at least isoniazid and rifampin. XDR-TB: Resistant to isoniazid and rifampin, any fluoroquinolone, and at least one of three injectable second-line drugs.[4][8]
Table 3: Cytotoxicity and Selectivity Index
| Compound | Cell Line | Cytotoxicity (IC50 in μM) | Selectivity Index (SI = IC50/MIC) |
| Coumestan Compound 65 | Vero | >4 | 64 - 128 |
| Coumestan Compound 32 | Vero | >30 (for hERG inhibition) | High |
The selectivity index indicates the therapeutic window of a compound. A higher SI is desirable.[4][5]
Mandatory Visualization
Signaling Pathway Diagram
Caption: Pks13 signaling pathway in mycolic acid biosynthesis and its inhibition.
Experimental Workflow Diagram
Caption: Workflow for evaluating the efficacy of Pks13 inhibitors.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
This protocol is adapted from standard MABA procedures used for M. tuberculosis.[5][9][10]
Materials:
-
Mycobacterium tuberculosis H37Rv or other strains.
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% ADC (Albumin-Dextrose-Catalase).
-
Test compounds (e.g., Coumestan Compound 1) and control drugs (e.g., isoniazid) dissolved in DMSO.
-
Sterile 96-well flat-bottom plates.
-
Alamar Blue reagent.
-
Sterile distilled water.
-
Incubator at 37°C.
Procedure:
-
Inoculum Preparation: Culture M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.6-0.8). Dilute the culture to a final concentration of approximately 5 x 10^4 CFU/well in the 96-well plate.[9]
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in 7H9 broth in a separate 96-well plate.
-
Assay Setup: Add 100 µL of the bacterial suspension to each well of the assay plate. Transfer 10 µL of the serially diluted compounds to the corresponding wells. Include a drug-free control (inoculum only) and a negative control (broth only).
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.[9][10]
-
Alamar Blue Addition: Add 20-50 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to each well.[10] Re-incubate for 24 hours.
-
Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
In Vitro Cytotoxicity Assay (MTS/MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxicity of compounds on mammalian cell lines.[9][11]
Materials:
-
Mammalian cell line (e.g., Vero or RAW264.7 cells).
-
Complete cell culture medium.
-
Test compounds.
-
96-well tissue culture plates.
-
MTS or MTT reagent.
-
Solubilization solution (for MTT).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed 5 x 10^3 cells per well in a 96-well plate and incubate overnight.[9]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).
-
Reagent Addition: Add 10-20 µL of MTS/MTT reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: If using MTT, add solubilization solution and incubate overnight. Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).
-
Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against compound concentration.
In Vivo Efficacy in a Mouse Infection Model
This protocol provides a general overview of an acute Mtb infection model in mice.[1][3]
Materials:
-
BALB/c or C57BL/6 mice.
-
M. tuberculosis H37Rv.
-
Aerosol infection chamber.
-
Test compounds and control drugs.
-
Oral gavage needles.
-
Middlebrook 7H11 agar (B569324) plates.
Procedure:
-
Infection: Infect mice with a low-dose aerosol of M. tuberculosis to establish a lung infection of approximately 100-200 CFU.
-
Treatment: Begin treatment with the test compound (e.g., Coumestan Compound 1 at various doses such as 12.5, 25, and 50 mg/kg) and control drugs via oral gavage, typically for 2-4 weeks.[1]
-
Bacterial Load Determination: At designated time points, euthanize mice and homogenize the lungs. Plate serial dilutions of the lung homogenates on 7H11 agar.
-
CFU Enumeration: Incubate plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU) per lung.
-
Analysis: Compare the CFU counts between treated and untreated groups to determine the in vivo efficacy of the compound. A reduction in log10 CFU indicates bactericidal or bacteriostatic activity.[1]
Conclusion
The validation of Pks13-TE inhibitors, particularly those from the coumestan class, presents a promising avenue for the development of new anti-tuberculosis therapies. The data and protocols outlined in this guide provide a framework for the continued evaluation of these and other novel compounds. The potent activity of Coumestan Compound 1 against drug-resistant Mtb strains, coupled with its favorable in vivo profile, underscores the potential of targeting the mycolic acid biosynthesis pathway to combat the global threat of tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Therapeutic Potential of Coumestan Pks13 Inhibitors for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Novel Coumestan Derivatives as Polyketide Synthase 13 Inhibitors against Mycobacterium tuberculosis. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-Based Optimization of Coumestan Derivatives as Polyketide Synthase 13-Thioesterase(Pks13-TE) Inhibitors with Improved hERG Profiles for Mycobacterium tuberculosis Treatment. | Semantic Scholar [semanticscholar.org]
- 9. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biochemical and Whole-Cell Assays for Pks13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The discovery of novel inhibitors targeting Polyketide Synthase 13 (Pks13), an essential enzyme for mycolic acid biosynthesis in Mycobacterium tuberculosis (Mtb), is a critical area of tuberculosis drug development. Evaluating the efficacy of these inhibitors requires a multi-faceted approach, employing both biochemical and whole-cell assays to understand their direct target engagement and their effectiveness in a cellular context. This guide provides a comprehensive comparison of these two assay formats, supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental workflows.
Correlation Between Biochemical and Whole-Cell Assays
A crucial aspect of Pks13 inhibitor development is the correlation between their activity in biochemical assays (measuring direct inhibition of the Pks13 enzyme) and their efficacy in whole-cell assays (measuring the inhibition of Mtb growth). Generally, a good correlation is observed in the rank order of potency (IC50 values from biochemical assays versus Minimum Inhibitory Concentration (MIC) values from whole-cell assays) for many Pks13 inhibitor series. However, discrepancies can arise due to factors such as compound permeability across the complex mycobacterial cell wall, efflux pump activity, metabolic stability of the compound, and off-target effects. Therefore, a holistic evaluation using both assay types is indispensable for lead optimization.
Data Presentation: Biochemical vs. Whole-Cell Activity
The following table summarizes the reported biochemical and whole-cell activities for a selection of Pks13 inhibitors from different chemical scaffolds. This data highlights the typical relationship and occasional divergence between enzymatic inhibition and cellular efficacy.
| Compound ID | Chemical Scaffold | Biochemical Assay IC50 (µM) | Whole-Cell Assay MIC (µM) | Reference |
| X20403 | Triazole | 0.057 (Pks13-TE) | Not Reported | [1][2] |
| X20404 | Triazole | Not Reported | 0.25 | [1][2] |
| X13045 | Aryl-halide derivative | 15 (Pks13-TE) | 390 | [1][2] |
| Compound 65 | 5H-benzofuro[3,2-c]quinolin-6-one | Not Reported (High affinity binding confirmed) | 0.0313 - 0.0625 µg/mL | [3] |
| Compound 26 | Coumestan | Not Reported (High affinity binding confirmed) | 0.25 µg/mL | [3] |
| TAM16 | Benzofuran | Potent (Specific value not in abstract) | Not Reported | [2] |
Note: Direct comparison of potency can be challenging due to variations in assay conditions and reporting units (IC50 vs. MIC). The data serves to illustrate the general correlation and the range of activities observed.
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility and comparison of data across different studies. Below are representative protocols for a common biochemical and a whole-cell assay used in the evaluation of Pks13 inhibitors.
Biochemical Assay: Pks13 Thioesterase (TE) Domain Activity Assay
This assay measures the enzymatic activity of the thioesterase domain of Pks13 using a fluorogenic substrate.
Materials:
-
Purified Pks13-TE protein
-
4-methylumbelliferyl heptanoate (B1214049) (4-MUH) substrate
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.0)
-
Inhibitor compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of 4-MUH in DMSO.
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the inhibitor solution to the wells (final DMSO concentration should be kept low, typically ≤1%).
-
Add the purified Pks13-TE enzyme to the wells and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 25°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the 4-MUH substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence (excitation ~360 nm, emission ~450 nm) over time using a plate reader. The cleavage of the ester bond in 4-MUH by Pks13-TE releases the fluorescent 4-methylumbelliferone.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence curve.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Whole-Cell Assay: M. tuberculosis Growth Inhibition Assay
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis.
Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
Inhibitor compounds dissolved in DMSO
-
96-well microplates
-
Resazurin (B115843) sodium salt solution (or other viability indicators like AlamarBlue)
-
Plate reader for absorbance or fluorescence
Procedure:
-
Grow M. tuberculosis to mid-log phase in 7H9 broth.
-
Adjust the bacterial culture to a specific optical density (OD) to standardize the inoculum.
-
Prepare serial dilutions of the inhibitor compounds in 7H9 broth in a 96-well plate.
-
Inoculate each well with the prepared Mtb culture. Include positive (no drug) and negative (no bacteria) controls.
-
Seal the plates and incubate at 37°C for a defined period (typically 7-14 days).
-
After incubation, add the resazurin solution to each well and incubate for another 12-24 hours.
-
Visually inspect the wells for a color change (blue to pink for resazurin), or measure the fluorescence/absorbance using a plate reader. The color change indicates bacterial metabolic activity (i.e., growth).
-
The MIC is defined as the lowest concentration of the inhibitor that prevents a color change (i.e., inhibits bacterial growth).
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Mycolic Acid Biosynthesis Pathway involving Pks13.
Caption: Workflow for Biochemical and Whole-Cell Assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pks13-TE Inhibitor "Compound 1" and Other Anti-Tuberculosis Drugs
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics with new mechanisms of action. One promising target is the Polyketide Synthase 13 (Pks13), an essential enzyme for the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. This guide provides a comparative analysis of the therapeutic potential of a representative Pks13 thioesterase (TE) domain inhibitor, "Coumestan Compound 1," against a panel of established first- and second-line anti-tuberculosis (TB) drugs.
Mechanism of Action: A Tale of Diverse Targets
Anti-TB drugs exert their effects by targeting various essential pathways in M. tuberculosis. Pks13-TE inhibitors introduce a novel mechanism distinct from most currently used drugs.
Pks13-TE Inhibitor (Coumestan Compound 1): This compound specifically inhibits the thioesterase (TE) domain of Pks13. This domain is responsible for the final Claisen-type condensation step in mycolic acid synthesis. By blocking this step, the inhibitor disrupts the formation of the mycobacterial cell wall, leading to bacterial death.[1][2]
Isoniazid (INH): A prodrug activated by the mycobacterial catalase-peroxidase KatG.[3][4] The activated form inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system, which is also involved in mycolic acid biosynthesis.[3][5]
Rifampicin (B610482) (RIF): Inhibits bacterial DNA-dependent RNA polymerase, thereby blocking transcription and protein synthesis.[6][7][8]
Ethambutol (EMB): Inhibits arabinosyl transferases, enzymes involved in the synthesis of arabinogalactan, another essential component of the mycobacterial cell wall.[9][10][11][12]
Pyrazinamide (PZA): A prodrug converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase.[13][14] The exact mechanism is not fully elucidated but is thought to involve disruption of membrane transport and energy production, and it is particularly effective against semi-dormant bacilli in acidic environments.[13][15]
Bedaquiline (BDQ): A diarylquinoline that specifically inhibits the proton pump of mycobacterial ATP synthase, leading to depletion of the cell's energy supply.[1][16][17]
Pretomanid (PA-824): A nitroimidazole prodrug that, upon activation, generates reactive nitrogen species, leading to respiratory poisoning and inhibition of mycolic acid synthesis.[18][19][20][21]
Linezolid (LZD): An oxazolidinone that inhibits the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit.[22][23][24]
In Vitro Efficacy: Head-to-Head Comparison
The minimum inhibitory concentration (MIC) is a key measure of a drug's in vitro potency. The following table summarizes the MIC values of Coumestan (B1194414) Compound 1 and other anti-TB drugs against the standard laboratory strain M. tuberculosis H37Rv.
| Drug | Drug Class | Target | MIC against Mtb H37Rv (µg/mL) |
| Coumestan Compound 1 | Coumestan | Pks13-TE | 0.0039[21] |
| Isoniazid | Hydrazide | InhA (Mycolic Acid Synthesis) | 0.1 - 0.4[17] |
| Rifampicin | Rifamycin | DNA-dependent RNA polymerase | ≤0.015 - 0.25[25][26][27] |
| Ethambutol | Ethylenediamine | Arabinosyl Transferase | Not consistently reported for H37Rv in these searches |
| Pyrazinamide | Carboxamide | Multiple/Disputed | 50 (at pH 5.8)[23] |
| Bedaquiline | Diarylquinoline | ATP Synthase | 0.015 - 0.5[10][14][15][28][29] |
| Pretomanid | Nitroimidazole | Multiple (incl. Mycolic Acid Synthesis) | 0.005 - 0.48[13] |
| Linezolid | Oxazolidinone | Protein Synthesis (50S Ribosome) | 0.5 - 1[6][19] |
In Vivo Therapeutic Potential: Insights from Murine Models
Preclinical studies in mouse models of TB infection provide crucial data on a drug's efficacy in a living organism.
Coumestan Compound 1: In an acute monotherapy mouse model, Compound 1 demonstrated dose-dependent activity, with a 50 mg/kg dose achieving a significant 2.21-log10 reduction in lung CFU.[1] In a chronic infection model, a 25 mg/kg dose resulted in a 0.3-log10 CFU reduction.[1] Importantly, when combined with rifampin, Compound 1 showed synergistic effects.[1][16]
Isoniazid: A standard dose of 10 mg/kg in a chronic mouse model demonstrated significant CFU reduction in the lungs.[1]
Rifampicin: A 10 mg/kg dose is commonly used in mouse models and shows potent bactericidal activity.[1]
Ethambutol: Typically administered at 100 mg/kg in mouse efficacy studies.[1]
Pharmacokinetic Profile of Coumestan Compound 1
A single-dose (10 mg/kg) pharmacokinetic study of Coumestan Compound 1 in mice revealed favorable parameters with a relative bioavailability of 19.4%.[1][7]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are typically determined using the Microplate Alamar Blue Assay (MABA).
-
Inoculum Preparation: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase. The culture is then diluted to a standardized concentration.
-
Drug Dilution: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: The standardized bacterial suspension is added to each well containing the drug dilutions.
-
Incubation: The plates are incubated at 37°C for a defined period (typically 5-7 days).
-
Reading: Alamar Blue solution is added to each well. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
In Vivo Efficacy in a Murine Model of Chronic TB Infection
This protocol outlines the key steps for evaluating the therapeutic efficacy of anti-TB drug candidates in a mouse model.[20][30][31][32][33]
-
Infection: BALB/c mice are infected with a low dose of M. tuberculosis H37Rv via the aerosol route to establish a pulmonary infection.
-
Establishment of Chronic Infection: The infection is allowed to progress for several weeks (e.g., 4 weeks) to establish a chronic state.
-
Treatment: Mice are randomized into treatment groups and receive the test compound or control drugs (e.g., isoniazid, rifampin) daily or on a specified schedule, typically via oral gavage.
-
Efficacy Assessment: At defined time points (e.g., after 4 or 8 weeks of treatment), cohorts of mice are euthanized. The lungs and spleens are aseptically removed and homogenized.
-
Bacterial Load Enumeration: Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar. The plates are incubated at 37°C for 3-4 weeks, after which the colony-forming units (CFU) are counted to determine the bacterial load.
-
Data Analysis: The log10 CFU reduction in treated groups is compared to the untreated control group to determine the efficacy of the treatment.
Signaling and Action Pathways
The following diagrams illustrate the mechanism of action for Pks13-TE inhibitors and other key anti-TB drugs.
Conclusion
Pks13-TE inhibitors, represented here by Coumestan Compound 1, demonstrate potent in vitro activity against M. tuberculosis, with an MIC value significantly lower than many established anti-TB drugs. The in vivo data, showing dose-dependent efficacy and synergy with rifampin, further underscores their therapeutic potential. The novel mechanism of action, targeting a previously unexploited enzyme in mycolic acid biosynthesis, makes these inhibitors particularly attractive for combating drug-resistant TB. Further preclinical and clinical development of this class of compounds is warranted to fully assess their role in future anti-TB regimens.
References
- 1. Therapeutic Potential of Coumestan Pks13 Inhibitors for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activities of Linezolid against Clinical Isolates of Mycobacterium tuberculosis Complex Isolated in Taiwan over 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of coumestan Pks13 inhibitors for tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Multilaboratory, Multicountry Study To Determine Bedaquiline MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Intracellular growth and drug susceptibility of Mycobacterium tuberculosis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Linezolid Kills Acid-Phase and Nonreplicative-Persister-Phase Mycobacterium tuberculosis in a Hollow-Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 23. Pyrazinamide action is driven by the cell envelope stress response in Mycobacterium tuberculosis | bioRxiv [biorxiv.org]
- 24. sophion.com [sophion.com]
- 25. mdpi.com [mdpi.com]
- 26. Could high-concentration rifampicin kill rifampicin-resistant M. tuberculosis? Rifampicin MIC test in rifampicin-resistant isolates from patients with osteoarticular tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Frontiers | In vitro Study of Bedaquiline Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates [frontiersin.org]
- 29. In vitro Study of Bedaquiline Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. journals.asm.org [journals.asm.org]
- 32. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 33. A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Pks13-TE as the Primary Target of Inhibitor 3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data validating the thioesterase (TE) domain of the polyketide synthase 13 (Pks13) as the primary target of novel inhibitors, exemplified here as "Inhibitor 3". This document summarizes key performance indicators against alternative compounds and details the experimental protocols used for target validation. Pks13 is a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis (Mtb), making it a well-validated target for the development of new anti-tuberculosis drugs.[1][2][3][4] The inhibition of Pks13 disrupts the formation of the mycobacterial cell wall, leading to bacterial death.[3][5]
Comparative Analysis of Pks13-TE Inhibitors
The development of Pks13-TE inhibitors has led to the discovery of several chemical series with potent anti-mycobacterial activity. This section compares the performance of a representative inhibitor, "Inhibitor 3" (a conceptual compound based on publicly available data for potent Pks13-TE inhibitors), with other known inhibitors from different chemical classes.
| Inhibitor Series | Representative Compound | Pks13-TE Enzymatic Inhibition (IC50) | Whole-Cell Activity against Mtb (MIC) | Key Features & Limitations |
| Benzofurans | TAM16 | 0.26 µM[6] | ~0.015 µg/mL | Potent in vitro and in vivo efficacy, comparable to first-line drugs.[1][2][6] Development hindered by hERG toxicity.[1][2] |
| Oxadiazoles | Lead Compound from Series | < 1 µM | < 1 µM | Novel chemical scaffold with a distinct binding mode compared to benzofurans.[7] Optimized compounds show improved ADMET profiles.[7] |
| Coumestans | Compound 1 | Not specified | Dose-dependent activity in vivo | Synergistic effects when combined with rifampin.[3] |
| Thiophenes | TP2 | Not specified | Not specified | Targets the N-terminal acyl carrier protein (ACP) domain of Pks13, demonstrating that different domains of Pks13 can be targeted.[2][6] |
| DEL-derived Series 1 | X20403 | 57 nM | 0.5 µM (in a binding assay) | Discovered through DNA-Encoded Library screening; potent enzymatic inhibition.[1][2] |
| DEL-derived Series 2 | X13045 | 15 µM | Not specified | Modest enzymatic inhibitor but showed whole-cell activity, indicating potential for optimization.[1][2] |
Experimental Protocols for Target Validation
The validation of Pks13-TE as the primary target of an inhibitor involves a multi-faceted approach, progressing from biochemical assays to in vivo studies.
Biochemical Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of Pks13-TE.
Methodology:
-
Enzyme Source: Purified recombinant Pks13-TE domain.
-
Substrate: A fluorescent fatty acid ester, such as 4-methylumbelliferyl heptanoate (B1214049) (4-MUH), is commonly used.[2][6]
-
Procedure:
-
Pks13-TE is incubated with varying concentrations of the inhibitor.
-
The enzymatic reaction is initiated by the addition of the 4-MUH substrate.
-
The cleavage of the ester bond by Pks13-TE releases the fluorescent 4-methylumbelliferone.
-
The fluorescence intensity is measured over time using a plate reader.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration.
Whole-Cell Activity Assay
Objective: To assess the inhibitor's efficacy against whole M. tuberculosis cells.
Methodology:
-
Bacterial Strains: Wild-type Mtb (e.g., H37Rv) and drug-resistant clinical isolates are used.[6]
-
Procedure:
-
Mtb cultures are grown to a specific optical density.
-
The cultures are exposed to serial dilutions of the inhibitor in a 96-well plate format.
-
After a defined incubation period, bacterial viability is assessed using a metabolic indicator dye (e.g., resazurin).
-
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the inhibitor that prevents visible bacterial growth.
On-Target Validation in Mtb
Objective: To confirm that the inhibitor's whole-cell activity is a direct result of Pks13-TE inhibition.
Methodology:
-
Engineered Mtb Strain: An Mtb strain is engineered to overexpress Pks13. This is often achieved by replacing the native promoter of pks13 with a stronger, inducible promoter.[2]
-
Procedure:
-
The MIC of the inhibitor is determined for both the wild-type and the Pks13-overexpressing strain.
-
Overexpression of Pks13 is induced in the engineered strain.
-
-
Data Analysis: A significant increase in the MIC for the overexpressing strain compared to the wild-type strain indicates that the inhibitor's primary target is Pks13.
X-ray Crystallography
Objective: To elucidate the binding mode of the inhibitor to the Pks13-TE active site.
Methodology:
-
Protein Crystallization: Purified Pks13-TE is crystallized, often in the presence of the inhibitor.
-
Data Collection and Structure Determination: X-ray diffraction data is collected from the protein-inhibitor co-crystals. The electron density map is then used to solve the three-dimensional structure of the complex.
-
Analysis: The solved structure reveals the specific amino acid residues involved in the interaction with the inhibitor, confirming binding to the active site.[1][6]
Spontaneous Resistant Mutant Analysis
Objective: To identify the genetic basis of resistance to the inhibitor, providing strong evidence for the target.
Methodology:
-
Generation of Resistant Mutants: Mtb is cultured on solid media containing the inhibitor at concentrations above the MIC to select for spontaneous resistant mutants.
-
Whole-Genome Sequencing: The genomic DNA of the resistant isolates is sequenced and compared to the wild-type genome.
-
Analysis: Mutations found consistently in the gene encoding the target protein (in this case, pks13) strongly suggest that this protein is the primary target of the inhibitor. All sequenced isolates resistant to certain inhibitors contained point mutations in the thioesterase domain of Pks13.[1]
Visualizing the Validation Workflow and Pathways
References
- 1. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.asm.org [journals.asm.org]
- 4. benthamscience.com [benthamscience.com]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. Development of a Novel Lead that Targets M. tuberculosis Polyketide Synthase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Pks13-TE Inhibitor 3: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for a compound explicitly named "Pks13-TE inhibitor 3" is publicly available. The following procedures are based on established best practices for the disposal of novel or uncharacterized research chemicals. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations. All chemical waste must be managed by trained personnel.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including but not limited to:
-
Safety goggles or a face shield
-
A laboratory coat
-
Chemically resistant gloves (nitrile or neoprene recommended)[1]
Handle the inhibitor in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] Assume that all uncharacterized chemical compounds are hazardous.[3]
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Classification: Treat this compound as a hazardous chemical waste due to the lack of specific toxicity data.[4] Do not dispose of it in the regular trash or down the drain.[4][5]
-
Segregation: Keep waste containing this compound separate from other waste streams to prevent potentially dangerous reactions.[6][7] Do not mix it with incompatible materials such as strong acids, bases, or oxidizing agents.
2. Waste Collection and Containment:
-
Primary Container: Collect solid waste of the inhibitor in a dedicated, chemically compatible container.[4][6][7] The original product container is often a suitable choice if it is in good condition.[5] For liquid waste (e.g., solutions containing the inhibitor), use a sealable, leak-proof container made of a non-reactive material.[7]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound" and any known identifiers), the date of accumulation, and any known hazard characteristics (e.g., "Caution: Novel Compound, Toxicity Unknown").[6]
-
Container Filling: Do not overfill the waste container. Leave at least 10% headspace to allow for expansion of contents.[7] Keep the container securely closed except when adding waste.[5]
3. On-site Accumulation and Storage:
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory, at or near the point of generation.[5] This area should be under the control of laboratory personnel.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[7]
-
Storage Conditions: Store the waste in a cool, dry, and well-ventilated area away from heat sources or direct sunlight.
4. Final Disposal:
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the equivalent responsible party.[4]
-
Professional Collection: Arrange for a scheduled pickup by trained hazardous waste personnel.[4] Do not attempt to transport the hazardous waste outside of the laboratory yourself.
Summary of Pks13-TE Inhibitor Properties
As "this compound" is not a standardized name, quantitative data for a specific compound is unavailable. The table below summarizes key data for several known Pks13-TE inhibitors discovered in research settings to provide context on the nature of these compounds.
| Compound ID | Molar Mass ( g/mol ) | IC₅₀ (Pks13-TE) | Mtb MIC (μg/mL) | Chemical Class | Reference |
| TAM16 | 446.5 | 0.32 µM | 0.09 | Benzofuran | [8][9] |
| X20403 | Not Available | 57 nM | Not Available | Not Specified | Not Available |
| X20404 | Not Available | Equip. to X20403 | Not Available | Not Specified | Not Available |
| X20348 | Not Available | 0.9 µM | Not Inhibitory | Not Specified | Not Available |
| Compound 65 | Not Available | Not Available | 0.0313 - 0.0625 | Benzofuroquinolinone | Not Available |
IC₅₀: Half-maximal inhibitory concentration; Mtb MIC: Minimum inhibitory concentration against Mycobacterium tuberculosis.
Experimental Protocols Cited
The disposal procedures outlined above are based on standard laboratory safety protocols and do not originate from a specific experimental paper on this compound. For detailed experimental protocols regarding the synthesis or use of specific Pks13-TE inhibitors, please refer to the primary research articles in which they are described.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of a novel research chemical like this compound.
Caption: Workflow for the safe disposal of novel research chemicals.
References
- 1. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ehs.okstate.edu [ehs.okstate.edu]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PKS13 Inhibitors - TAM16 | Working Group for New TB Drugs [newtbdrugs.org]
Personal protective equipment for handling Pks13-TE inhibitor 3
Essential Safety and Handling Guide for Pks13-TE Inhibitor 3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a potent small molecule inhibitor. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, which should be treated as a hazardous drug (HD), a comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[1][2][3][4] The required PPE includes:
-
Gloves : Two pairs of chemotherapy-grade gloves that meet the American Society for Testing and Materials (ASTM) standard D6978 are required.[1] The inner glove should be worn under the gown cuff, and the outer glove over the cuff.[1] Gloves should be changed every 30-60 minutes, or immediately if contaminated, punctured, or torn.[1][3]
-
Gowns : A disposable, single-use gown made of a material demonstrated to resist permeability by hazardous drugs is necessary.[1][2] The gown must be long-sleeved with closed cuffs (elastic or knit) and close in the back.[1] In the absence of specific permeation data, gowns should be changed every 2-3 hours or immediately upon contamination.[1]
-
Eye and Face Protection : Tightly fitting safety goggles are required to protect against splashes.[1][5] For activities with a higher risk of splashes, a full-face shield should be used in addition to goggles.[2][3]
-
Respiratory Protection : For handling the powdered form of the inhibitor, an N95 or higher-rated respirator is required to prevent inhalation of airborne particles.[1][4] A surgical mask is not sufficient.[1] All personnel requiring respiratory protection must be fit-tested.
-
Head and Shoe Covers : Head, hair, and beard covers are required.[1] Two pairs of shoe covers must be worn and should be removed before exiting the designated handling area to prevent the spread of contamination.[1][3]
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.
-
Wear a single pair of chemotherapy gloves during inspection.
-
The inhibitor should be stored in a clearly labeled, sealed container in a designated, well-ventilated, and restricted-access area.
2. Preparation and Compounding:
-
All handling of the powdered inhibitor must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to minimize aerosol generation and exposure.[4]
-
Don all required PPE as specified in the table below before beginning work.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the inhibitor.
-
When preparing solutions, add the solvent to the solid inhibitor slowly to avoid splashing.
3. Experimental Use:
-
Maintain all PPE during experimental procedures.
-
Avoid hand-to-mouth contact. Do not eat, drink, or smoke in the laboratory.[8]
-
Wash hands and face thoroughly after handling and before leaving the laboratory.[6][8]
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.
-
Sharps : Needles, syringes, and other sharps should be placed in a designated, puncture-resistant sharps container.
-
Contaminated PPE : All used PPE, including gloves, gowns, shoe covers, and head covers, should be disposed of in a designated hazardous waste container immediately after use.[1]
-
Chemical Waste : Unused inhibitor and solutions containing the inhibitor should be collected in a clearly labeled, sealed hazardous waste container.
-
All waste must be disposed of through an approved hazardous waste disposal facility.[6]
Quantitative Data Summary
| Item | Specification | Frequency of Change | Citation |
| Gloves | Two pairs of chemotherapy-grade (ASTM D6978) gloves | Every 30-60 minutes or upon contamination | [1][3] |
| Gowns | Disposable, impermeable, solid-back, long-sleeved with tight cuffs | Every 2-3 hours or upon contamination | [1] |
| Respiratory Protection | N95 or higher-rated respirator (fit-tested) | Per manufacturer's guidelines or when soiled/damaged | [1][4] |
| Eye Protection | Tightly fitting safety goggles | N/A | [1][5] |
| Face Protection | Full-face shield (for splash risk) | N/A | [2][3] |
| Shoe Covers | Two pairs | Upon exiting the handling area | [1][3] |
Experimental Workflow and Safety Protocols
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
